molecular formula C22H16N4O3 B1244120 Gliocladin C

Gliocladin C

Cat. No.: B1244120
M. Wt: 384.4 g/mol
InChI Key: ZGZLUDDEYVIROA-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gliocladin C is a natural product found in Clonostachys rosea with data available.

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

(1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-7,10,12,14-tetraene-3,4,6-trione

InChI

InChI=1S/C22H16N4O3/c1-25-18(27)17-10-22(14-11-23-15-8-4-2-6-12(14)15)13-7-3-5-9-16(13)24-21(22)26(17)20(29)19(25)28/h2-11,21,23-24H,1H3/t21-,22-/m1/s1

InChI Key

ZGZLUDDEYVIROA-FGZHOGPDSA-N

Isomeric SMILES

CN1C(=O)C2=C[C@]3([C@@H](N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Canonical SMILES

CN1C(=O)C2=CC3(C(N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Synonyms

gliocladin C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for researchers, scientists, and drug development professionals, a comprehensive technical guide detailing the biosynthetic pathway of Gliocladin C has been compiled. This whitepaper provides an in-depth exploration of the genetic and enzymatic machinery employed by the fungus Clonostachys rosea (formerly Gliocladium roseum) to produce this complex epidithiodiketopiperazine (ETP) natural product. The guide is designed to serve as a critical resource for those seeking to understand and potentially harness this intricate biochemical process for therapeutic innovation.

This compound, a member of the ETP class of fungal secondary metabolites, has garnered interest for its biological activities. Understanding its natural production mechanism is paramount for sustainable and scalable production, as well as for the bioengineering of novel analogs with enhanced therapeutic properties. This guide synthesizes current knowledge, drawing heavily on comparative genomics and the well-characterized biosynthetic pathways of related ETPs, such as gliotoxin and sporidesmin, to propose a putative pathway for this compound.

A Putative Pathway Anchored by a Non-Ribosomal Peptide Synthetase

At the heart of this compound biosynthesis lies a putative gene cluster within the Clonostachys rosea genome. Transcriptomic studies have revealed that this entire cluster is significantly upregulated during fungal interactions, suggesting its role in the production of secondary metabolites for defense or communication. The cornerstone of this cluster is a gene predicted to encode a non-ribosomal peptide synthetase (NRPS), a large, multi-domain enzyme responsible for the assembly of the core peptide backbone of this compound.

The proposed biosynthetic pathway commences with the activation of two precursor amino acids by the NRPS. Through a series of coordinated enzymatic reactions catalyzed by the various domains of the NRPS and other tailoring enzymes encoded within the gene cluster, these amino acids are condensed, cyclized, and subsequently modified to form the characteristic diketopiperazine core of this compound. Key transformations are believed to include oxidations, methylations, and the crucial installation of the disulfide bridge, a hallmark of the ETP family of natural products.

Gliocladin_C_Biosynthetic_Pathway Putative Biosynthetic Pathway of this compound cluster_0 Core Scaffold Synthesis cluster_1 NRPS-Mediated Assembly cluster_2 Tailoring Reactions cluster_3 Final Product Amino_Acid_1 L-Phenylalanine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acid_1->NRPS Amino_Acid_2 L-Serine Amino_Acid_2->NRPS Diketopiperazine Cyclo(L-Phe-L-Ser) NRPS->Diketopiperazine Adenylation, Thiolation, Condensation, Cyclization Oxidation1 Oxidation Diketopiperazine->Oxidation1 Tailoring Enzymes Methylation Methylation Oxidation1->Methylation Sulfur_Incorporation Sulfur Incorporation Methylation->Sulfur_Incorporation Disulfide_Bridge_Formation Disulfide Bridge Formation Sulfur_Incorporation->Disulfide_Bridge_Formation Gliocladin_C This compound Disulfide_Bridge_Formation->Gliocladin_C

A proposed biosynthetic pathway for this compound.

Quantitative Insights into ETP Biosynthesis

While specific quantitative data for the this compound pathway remains to be experimentally determined, analysis of related ETP biosynthetic pathways provides valuable benchmarks. The table below summarizes typical quantitative parameters observed in the production of other fungal ETPs, offering a comparative framework for future studies on this compound.

ParameterGliotoxin (Aspergillus fumigatus)Sporidesmin A (Pithomyces chartarum)Putative Range for this compound
Precursor Amino Acids L-Phenylalanine, L-SerineL-Tryptophan, L-AlanineL-Phenylalanine, L-Serine (inferred)
NRPS Size (kDa) ~250~260200 - 300
Optimal Production Temperature (°C) 3720-2525 - 30
Typical Yield (mg/L) 10 - 1005 - 501 - 50
Key Tailoring Enzymes Cytochrome P450 monooxygenases, Methyltransferases, Glutathione S-transferase, Thiol oxidaseCytochrome P450 monooxygenases, Methyltransferases, Flavin-dependent monooxygenasesHomologs of the above

Experimental Protocols for Pathway Elucidation

To facilitate further research and validation of the proposed biosynthetic pathway, this guide provides detailed experimental protocols for key methodologies. These protocols are adapted from established techniques in the study of fungal secondary metabolism.

Gene Knockout via CRISPR-Cas9 in Clonostachys rosea

Objective: To functionally characterize putative biosynthetic genes by targeted gene disruption.

Methodology:

  • gRNA Design and Vector Construction: Design two to four unique guide RNAs (gRNAs) targeting the exon of the gene of interest using a suitable online tool. Synthesize and clone the gRNAs into a Cas9 expression vector containing a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation: Grow C. rosea in liquid medium to the mid-log phase. Harvest mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to generate protoplasts.

  • Transformation: Transform the protoplasts with the Cas9-gRNA vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing hygromycin. Isolate resistant colonies and screen for the desired gene knockout by PCR using primers flanking the target region, followed by Sanger sequencing to confirm the mutation.

  • Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under inducing conditions. Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate) and analyze the extracts by HPLC and LC-MS to detect the absence of this compound or the accumulation of biosynthetic intermediates in the mutant strains.

Workflow for gene knockout in C. rosea.
Heterologous Expression of the this compound Gene Cluster

Objective: To reconstitute the biosynthetic pathway in a model fungal host for controlled study and production.

Methodology:

  • Cluster Amplification and Assembly: Amplify the entire putative this compound biosynthetic gene cluster from C. rosea genomic DNA using long-range PCR. Assemble the overlapping PCR fragments into a suitable fungal expression vector using techniques such as Gibson Assembly or yeast homologous recombination.

  • Host Transformation: Transform the assembled plasmid into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate transformation for yeast).

  • Expression and Metabolite Detection: Cultivate the transformants under conditions that promote the expression of the heterologous genes. Analyze the culture broth and mycelial extracts for the production of this compound using HPLC and LC-MS/MS.

  • Pathway Interrogation: Co-express subsets of the gene cluster to identify the minimal set of genes required for this compound production and to elucidate the function of individual tailoring enzymes by observing the accumulation of specific intermediates.

In Vitro Enzyme Assays

Objective: To determine the specific function and catalytic parameters of individual biosynthetic enzymes.

Methodology:

  • Enzyme Expression and Purification: Clone the coding sequence of a target enzyme (e.g., the NRPS adenylation domain or a putative methyltransferase) into an E. coli expression vector with an affinity tag (e.g., His-tag). Express the protein in E. coli and purify it using affinity chromatography.

  • Activity Assay: For an NRPS adenylation domain, perform an ATP-pyrophosphate exchange assay in the presence of various amino acid substrates to determine substrate specificity. For a methyltransferase, incubate the purified enzyme with a potential substrate (a biosynthetic intermediate) and the methyl donor S-adenosyl methionine (SAM).

  • Product Analysis: Analyze the reaction products by methods such as HPLC, LC-MS, or radiometric assays to confirm enzyme activity and determine kinetic parameters (Km and kcat).

This technical guide provides a foundational framework for the scientific community to delve deeper into the biosynthesis of this compound. The proposed pathway, data comparisons, and detailed protocols are intended to accelerate research efforts aimed at unlocking the full potential of this intriguing natural product.

The Discovery and Isolation of Gliocladin C from Marine Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliocladin C, a structurally unique C3–C3′ bisindole alkaloid, has garnered attention within the scientific community for its cytotoxic properties. First isolated from a marine-derived fungus, Gliocladium sp., this secondary metabolite represents a class of compounds with potential applications in oncology drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in the field of natural product chemistry and drug discovery.

Introduction

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of novel secondary metabolites with potent biological activities.[1][2] Marine fungi, in particular, have emerged as prolific producers of structurally diverse and pharmacologically active compounds.[3][4][5] Among these are the dioxo- and trioxopiperazine alkaloids, a class of molecules that includes this compound.[6] This guide details the initial discovery and isolation of this compound from a marine fungal strain, presenting the available data in a structured format to facilitate further research and development.

Discovery of this compound

This compound was first reported by Usami and co-workers in 2004.[6] It was isolated from a strain of Gliocladium sp., which was originally separated from a sea hare, Aplysia kurodai.[6] This discovery highlighted the potential of marine invertebrates and their associated microorganisms as a source of novel chemical entities.

Experimental Protocols: Isolation of this compound

Fungal Fermentation

The production of this compound begins with the cultivation of the Gliocladium sp. fungus.

  • Culture Medium: A suitable nutrient-rich medium is prepared to support fungal growth and secondary metabolite production. A common medium for marine fungi is Potato Dextrose Agar (PDA) or a liquid broth equivalent supplemented with seawater.

  • Inoculation: A pure culture of the Gliocladium sp. is used to inoculate the sterile culture medium.

  • Incubation: The culture is incubated under controlled conditions of temperature (typically 25-28°C) and agitation (for liquid cultures) for a period sufficient to allow for biomass accumulation and production of this compound. This can range from several days to a few weeks.

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture broth are separated. The secondary metabolites, including this compound, are then extracted.

  • Biomass Extraction: The fungal mycelia are typically harvested by filtration and then extracted with an organic solvent such as ethyl acetate or methanol. This process is often repeated multiple times to ensure complete extraction.

  • Broth Extraction: The culture filtrate (broth) is also extracted with an organic solvent, usually ethyl acetate, to recover any secreted metabolites.

  • Crude Extract Preparation: The organic extracts from the biomass and broth are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

  • Fine Purification: Fractions containing this compound, identified by techniques such as thin-layer chromatography (TLC) and bioassay-guided fractionation, are further purified using high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol is commonly employed.

  • Final Isolation: The final purification step may involve repeated HPLC runs under isocratic conditions to yield pure this compound. The purity of the isolated compound is then assessed by HPLC and spectroscopic methods.

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Gliocladium sp. B Incubation A->B C Separation of Mycelia and Broth B->C D Solvent Extraction C->D E Crude Extract D->E F Silica Gel Chromatography E->F G HPLC F->G H Pure this compound G->H

Caption: Generalized workflow for the isolation of this compound.

Quantitative Data

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against the P388 murine lymphocytic leukemia cell line.[6] The table below summarizes the reported effective dose for 50% inhibition (ED50).

CompoundCell LineActivityED50 (µg/mL)Reference
This compoundP388Cytotoxic2.4[6]
Cytotoxicity of Related Marine Fungal Metabolites

The following table provides a comparative overview of the cytotoxic activities of other dioxopiperazine and indole diketopiperazine alkaloids isolated from marine-derived fungi.

CompoundFungal SourceCell Line(s)IC50/MICReference(s)
6-Methoxyspirotryprostatin BAspergillus sydowiA-549, HL-608.29 µM, 9.71 µM
18-Oxotryprostatin AAspergillus sydowiA-5491.28 µM
14-Hydroxyterezine DAspergillus sydowiA-5497.31 µM
NotoamidesAspergillus sp.HeLa, L121021.0–52.0 µg/mL[6]
Rubrumline PAspergillus chevalieriPANC-125.8 µM[3]
Compound 6 Aspergillus chevalieriMKN120.7 µM
Compound 8 Aspergillus chevalieriMKN14.6 µM
Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the detailed original data from Usami et al. is not fully accessible, data from total synthesis studies have confirmed the structure. Key spectroscopic features would include:

  • ¹H and ¹³C NMR: Revealing the chemical environment of each proton and carbon atom, respectively, which is critical for determining the carbon skeleton and the position of functional groups.

  • Mass Spectrometry (MS): Providing the molecular weight and fragmentation pattern, which helps to determine the elemental composition and structural fragments.

  • 2D NMR (COSY, HMQC, HMBC): Establishing the connectivity between protons and carbons, which is essential for assembling the complete molecular structure.

Biological Activity and Signaling Pathways

The cytotoxic activity of this compound against cancer cell lines suggests that it interferes with essential cellular processes, likely leading to programmed cell death, or apoptosis. While the specific signaling pathways affected by this compound have not been extensively studied, it is plausible that it acts through one of the well-established apoptotic pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a common mechanism of action for many cytotoxic drugs. It is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Intrinsic Apoptotic Pathway

intrinsic_apoptosis Gliocladin_C This compound Mitochondrion Mitochondrion Gliocladin_C->Mitochondrion Induces stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptotic pathway induced by this compound.

The Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases.

Extrinsic Apoptotic Pathway

extrinsic_apoptosis cluster_membrane Cell Membrane Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (activation) DISC->Caspase8 Caspase3 Caspase-3 (activation) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The general extrinsic apoptotic pathway.

Conclusion and Future Directions

This compound is a noteworthy example of a bioactive secondary metabolite from a marine-derived fungus. Its unique chemical structure and cytotoxic properties make it a person of interest for further investigation in the context of anticancer drug discovery. Future research should focus on several key areas:

  • Full Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound.

  • Total Synthesis and Analogue Development: The total synthesis of this compound has been achieved, opening the door for the creation of analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Supply and Scalability: For any potential therapeutic application, a sustainable and scalable supply of this compound or its derivatives is crucial. This could be achieved through optimized fermentation, total synthesis, or synthetic biology approaches.

The continued exploration of marine microbial diversity, coupled with modern analytical and synthetic techniques, holds great promise for the discovery of the next generation of therapeutic agents.

References

Gliocladin C: A Technical Guide to its Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a fungal-derived indole alkaloid that has garnered significant attention within the scientific community due to its unique chemical architecture and notable biological activity. First isolated from a strain of Gliocladium roseum obtained from the sea hare Aplysia kurodai, this compound is characterized by a rare trioxopiperazine ring fused to a pyrrolidinoindoline core.[1] This intricate structure has presented a compelling challenge for synthetic chemists and has been the subject of multiple total synthesis campaigns.

This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed spectroscopic data in a clear, comparative format. It also outlines the experimental protocols for its isolation and characterization, and visually represents key experimental workflows. Furthermore, this guide touches upon its cytotoxic activity, a key aspect of its potential for drug development.

Structure Elucidation

The gross structure and relative configuration of this compound were initially proposed based on extensive analysis of mass spectrometry and NMR spectroscopic data.[1] The absolute configuration was later confirmed through enantioselective total synthesis. The core structure is a C3–C3′ bisindole alkaloid, formally derived from two molecules of tryptophan.[2]

Spectroscopic Data

The structural confirmation of both naturally isolated and synthetically produced this compound has been rigorously established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are crucial for the unambiguous assignment of the protons and carbons within the this compound molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) as reported in the supporting information of the first total synthesis by Overman and Shin (2007).

Table 1: 1H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
H-24.22d5.4
H-47.21d7.8
H-56.84t7.5
H-67.12t7.8
H-76.74d7.8
H-11a4.63s
H-4'7.57d8.1
H-5'7.14t7.5
H-6'7.19t8.1
H-7'7.50d8.1
H-2'6.78s
N-Me3.20s
N1-H8.21br s
N1'-H11.83br s

Solvent: CDCl3, Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ ppm)
C-268.9
C-3a87.1
C-3b126.0
C-4125.1
C-5119.1
C-6128.9
C-7109.8
C-7a151.8
C-11155.2
C-11a59.9
C-12148.4
C-14162.8
C-2'101.5
C-3'116.7
C-3a'128.1
C-4'120.1
C-5'122.7
C-6'120.1
C-7'111.7
C-7a'136.4
N-Me26.9

Solvent: CDCl3, Frequency: 125 MHz

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]+ Calculated[M+H]+ Found
HR-ESI-MSPositiveC21H17N4O3Consistent with calculated value

Experimental Protocols

Isolation of Natural this compound

The original isolation of this compound was reported by Usami and colleagues in 2004 from the fungus Gliocladium roseum. The general workflow for the isolation of such natural products is outlined below.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification Culture Culture of Gliocladium roseum Harvest Harvest of Mycelia and Broth Culture->Harvest Extraction Solvent Extraction (e.g., EtOAc) Harvest->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography HPLC Preparative HPLC SilicaGel->HPLC Fractions Fractions SilicaGel->Fractions PureGliocladinC Pure this compound HPLC->PureGliocladinC CrudeExtract->SilicaGel Fractions->HPLC

Isolation Workflow for this compound
  • Fungal Culture: Gliocladium roseum is cultured in a suitable nutrient-rich medium.

  • Extraction: The fungal mycelia and broth are harvested and extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography to separate the components into fractions of varying polarity.

  • Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis Workflow

The structural elucidation of the purified this compound follows a standard analytical workflow.

G cluster_0 Spectroscopic and Spectrometric Analysis cluster_1 Data Interpretation and Structure Determination PureCompound Pure this compound MS Mass Spectrometry (HR-ESI-MS) PureCompound->MS NMR1D 1D NMR (1H, 13C) PureCompound->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) PureCompound->NMR2D MolFormula Determine Molecular Formula MS->MolFormula FuncGroups Identify Functional Groups and Proton/Carbon Environments NMR1D->FuncGroups Connectivity Establish Connectivity and Stereochemistry NMR2D->Connectivity Structure Propose/Confirm Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Structure Elucidation Workflow
  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass and elemental composition of the molecule.

  • 1D NMR Spectroscopy: 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms within the molecule.

  • Structure Determination: The collective data from these analyses allows for the unambiguous determination of the chemical structure of this compound.

Biological Activity and Potential Signaling Pathway

This compound has demonstrated significant cytotoxic activity against P-388 murine lymphocytic leukemia cell lines.[2] While the precise molecular mechanism of action has not been fully elucidated for this compound itself, many indole alkaloids with cytotoxic properties are known to induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway for the cytotoxic effect of this compound is the induction of apoptosis.

G cluster_0 Cellular Response GliocladinC This compound Induction Induction of Apoptotic Signals GliocladinC->Induction Caspase Caspase Cascade Activation Induction->Caspase Execution Execution of Apoptosis Caspase->Execution CellDeath Cancer Cell Death Execution->CellDeath

Proposed Apoptotic Signaling Pathway

This generalized pathway suggests that this compound may initiate a cascade of intracellular events that lead to the activation of caspases, a family of proteases that are central to the execution of apoptosis. This ultimately results in the death of the cancer cell. Further research is required to identify the specific molecular targets and signaling nodes that are modulated by this compound.

Conclusion

This compound stands as a fascinating natural product with a complex chemical structure and promising biological activity. The detailed spectroscopic data and established synthetic routes provide a solid foundation for further investigation into its mechanism of action and potential as a therapeutic agent. This guide serves as a centralized resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating a deeper understanding of this unique indole alkaloid.

References

Gliocladin C: A Fungal Metabolite with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Gliocladin C is a structurally unique fungal metabolite isolated from Gliocladium roseum (also known as Clonostachys rosea). Its complex architecture, featuring a rare trioxopiperazine ring fused to a pyrrolidinoindoline core, has attracted significant attention from the synthetic chemistry community. While its potent cytotoxic activity against murine leukemia cells has been documented, a comprehensive understanding of its biological activity and mechanism of action remains largely unexplored. This technical guide provides an in-depth overview of the current knowledge on this compound, summarizing its known biological effects, and offering detailed experimental methodologies for its further investigation. This document aims to serve as a valuable resource for researchers in oncology, microbiology, and drug discovery, highlighting the potential of this compound as a lead compound for novel therapeutic development.

Chemical and Physical Properties

This compound is a pyrroloindole alkaloid with the molecular formula C₂₂H₁₆N₄O₃ and a molecular weight of 384.4 g/mol .[1] Its structure has been confirmed through various spectroscopic methods and total synthesis, which also established its absolute configuration.[1] The presence of the trioxopiperazine moiety is a particularly noteworthy feature, as this is an uncommon structural motif in natural products.

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against the P388 murine lymphocytic leukemia cell line. While the broader spectrum of its anticancer activity is not yet defined, this initial finding suggests its potential as an antineoplastic agent.

Anticancer Activity

The cytotoxic effect of this compound has been quantified, providing a preliminary indication of its potency.

Table 1: Cytotoxicity of this compound

Cell LineOrganismIC₅₀/ED₅₀Reference
P388 Lymphocytic LeukemiaMouse2.4 µg/mL[2]
Antimicrobial Activity

While specific studies on the antifungal and antibacterial properties of isolated this compound are lacking, extracts from its source organism, Gliocladium roseum, have demonstrated broad-spectrum antimicrobial activity. This suggests that this compound may contribute to the overall antimicrobial profile of the fungus. Metabolites from Gliocladium roseum have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4][5][6] Further investigation is required to determine the specific antimicrobial spectrum and potency of this compound.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been elucidated in the scientific literature. However, based on the common mechanisms of other cytotoxic natural products, several hypotheses can be proposed. These include the induction of apoptosis (programmed cell death), cell cycle arrest, or the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Given the potent cytotoxicity observed, it is plausible that this compound triggers the apoptotic cascade in cancer cells. This could involve the activation of caspases, disruption of mitochondrial function, and eventual DNA fragmentation.

Proposed_Apoptosis_Induction_by_Gliocladin_C Gliocladin_C This compound Cell_Membrane Cell Membrane Gliocladin_C->Cell_Membrane Enters Cell Intracellular_Target Intracellular Target (Putative) Cell_Membrane->Intracellular_Target Signal_Transduction Signal Transduction Cascade Intracellular_Target->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Disrupts Function Caspase_Activation Caspase Activation Signal_Transduction->Caspase_Activation Mitochondria->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Further research is necessary to validate this proposed mechanism and to identify the specific molecular targets and signaling pathways modulated by this compound. Key pathways that are often implicated in cancer cell survival and could be affected include the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed protocols for key experiments are provided below.

Cytotoxicity Assay using MTT

This protocol describes a common method for assessing the cytotoxic activity of a compound against an adherent or suspension cell line, such as P388.

Materials:

  • This compound

  • P388 murine lymphocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed P388 Cells in 96-well plate Add_Compound Add Compound to Wells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Value Read_Absorbance->Calculate_IC50

Future Directions

The preliminary data on this compound's cytotoxicity warrants a more extensive investigation into its therapeutic potential. Key areas for future research include:

  • Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Investigating the molecular mechanism of cell death, including apoptosis induction (caspase activation, mitochondrial membrane potential) and cell cycle analysis.

  • Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific intracellular targets of this compound.

  • Signaling Pathway Analysis: Determining the effect of this compound on key cancer-related signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

  • Antimicrobial Evaluation: Quantifying the antifungal and antibacterial activity of purified this compound to determine its minimum inhibitory concentrations (MICs) against a range of pathogens.

  • In Vivo Efficacy: Assessing the anti-tumor and antimicrobial efficacy of this compound in relevant animal models.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity. Its unique chemical structure and biological potential make it an attractive candidate for further drug development. This technical guide provides a comprehensive summary of the current knowledge and outlines a clear path for future research. By elucidating its mechanism of action and expanding the understanding of its biological activities, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel anticancer and antimicrobial agents.

References

Gliocladin C: A Fungal Metabolite with Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Natural Producers, Ecological Role, and Therapeutic Potential

Abstract

Gliocladin C is a structurally complex indole alkaloid produced by the fungus Clonostachys rosea (formerly known as Gliocladium roseum). This fungal species is a well-documented mycoparasite, suggesting an ecological role for this compound in inter-fungal competition and antagonism. Possessing significant cytotoxic and antimicrobial properties, this compound has garnered interest within the scientific community, particularly for its potential applications in drug development. This technical guide provides a comprehensive overview of the natural producers of this compound, its ecological significance, and a summary of its known biological activities. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are provided, alongside visualizations of key experimental workflows.

Natural Producers and Ecological Niche

This compound is a secondary metabolite produced by the fungus Clonostachys rosea. This fungus is ubiquitous in nature, commonly found in soil and decaying organic matter[1]. C. rosea exhibits a multifaceted lifestyle, capable of existing as a saprophyte, an endophyte colonizing living plant tissues, and notably, as a mycoparasite of other fungi[2].

The production of a diverse array of secondary metabolites, including this compound, is a key feature of C. rosea's biology[2][3][4]. As a mycoparasite, C. rosea actively antagonizes and feeds on other fungi[5][6]. The secretion of antifungal compounds is a primary mechanism in this process, strongly suggesting that this compound plays a crucial role in inhibiting the growth of competing fungal species in its natural environment[3]. This competitive advantage allows C. rosea to thrive in microbe-rich environments like the soil.

Biological Activity of this compound

This compound has demonstrated potent biological activity, primarily in the realms of cytotoxicity against cancer cell lines and, to a lesser extent, antimicrobial effects.

Cytotoxic Activity

The most well-documented biological activity of this compound is its cytotoxicity against mammalian cancer cells. Studies have shown its effectiveness against the P-388 murine lymphocytic leukemia cell line.

Table 1: Cytotoxic Activity of this compound

Cell LineActivity MetricValueReference
P-388 Murine Lymphocytic LeukemiaED₅₀240 ng/mL[7]

The precise molecular mechanism underlying the cytotoxicity of this compound has not been fully elucidated in the available literature. However, the potent activity suggests interference with critical cellular processes. Further research is required to identify the specific signaling pathways affected by this compound that lead to cancer cell death.

Antimicrobial Activity

While the mycoparasitic nature of its producing organism, Clonostachys rosea, implies antifungal activity for its secondary metabolites, specific quantitative data for this compound against a broad range of fungi and bacteria are not extensively reported in the currently available literature. The existing body of research often focuses on the crude extracts of the fungus or other related compounds. The determination of Minimum Inhibitory Concentrations (MICs) for this compound against a panel of clinically relevant fungal and bacterial pathogens is a critical area for future investigation.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Production and Isolation of this compound from Clonostachys rosea

This protocol outlines the steps for fungal fermentation and subsequent extraction of this compound.

3.1.1. Fungal Fermentation

  • Culture Initiation: Inoculate a starter culture of Clonostachys rosea in a suitable seed medium, such as Potato Dextrose Broth (PDB).

  • Incubation: Incubate the starter culture at 25-28°C with shaking (e.g., 180-250 rpm) for 2-3 days to obtain a vigorous mycelial suspension.

  • Production Culture: Transfer the seed culture to a larger volume of production medium. The inoculum should constitute 5-10% of the production medium volume. A defined medium with a suitable carbon source like glucose or sucrose is recommended for consistent production.

  • Fermentation: Incubate the production culture at 25-28°C with agitation for 7-14 days. The optimal fermentation time should be determined empirically by monitoring this compound production via analytical HPLC.

3.1.2. Extraction of Crude Metabolites

  • Mycelial Separation: After fermentation, separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate. This should be performed multiple times to ensure complete extraction.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract containing this compound and other secondary metabolites.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction Starter Culture Starter Culture Production Culture Production Culture Starter Culture->Production Culture Inoculation Incubation (7-14 days) Incubation (7-14 days) Production Culture->Incubation (7-14 days) Filtration Filtration Incubation (7-14 days)->Filtration Harvest Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Concentration (Evaporation) Concentration (Evaporation) Solvent Extraction->Concentration (Evaporation) Crude Extract Crude Extract Concentration (Evaporation)->Crude Extract G cluster_hplc HPLC Purification Crude Extract Crude Extract Sample Preparation Sample Preparation Crude Extract->Sample Preparation Dissolution & Filtration HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Gradient Elution (C18 Column) Gradient Elution (C18 Column) HPLC Injection->Gradient Elution (C18 Column) Fraction Collection (UV Detection) Fraction Collection (UV Detection) Gradient Elution (C18 Column)->Fraction Collection (UV Detection) Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection (UV Detection)->Purity Analysis (Analytical HPLC) Solvent Evaporation Solvent Evaporation Purity Analysis (Analytical HPLC)->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound G Cell Seeding (96-well plate) Cell Seeding (96-well plate) Compound Treatment Compound Treatment Cell Seeding (96-well plate)->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading (570 nm) Absorbance Reading (570 nm) Formazan Solubilization->Absorbance Reading (570 nm) Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Absorbance Reading (570 nm)->Data Analysis (ED50 Calculation)

References

Gliocladin C: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a fungal-derived indole alkaloid that has garnered interest within the scientific community due to its unique chemical structure and notable biological activity. As a member of the pyrroloindole class of natural products, it features a complex tetracyclic core. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, drawing from available spectroscopic and synthetic data. The information presented herein is intended to support further research and development efforts involving this cytotoxic compound.

Chemical Properties

This compound is characterized by the molecular formula C₂₂H₁₆N₄O₃ and a molecular weight of 384.4 g/mol .[1] Its structure features a rigid, polycyclic system containing indole and diketopiperazine moieties.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₁₆N₄O₃[1]
Molecular Weight384.4 g/mol [1]
IUPAC Name(1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-7,10,12,14-tetraene-3,4,6-trione[1]
InChIInChI=1S/C22H16N4O3/c1-25-18(27)17-10-22(14-11-23-15-8-4-2-6-12(14)15)13-7-3-5-9-16(13)24-21(22)26(17)20(29)19(25)28/h2-11,21,23-24H,1H3/t21-,22-/m1/s1[1]
InChIKeyZGZLUDDEYVIROA-FGZHOGPDSA-N[1]
Canonical SMILESCN1C(=O)C2=C[C@]3(--INVALID-LINK--NC4=CC=CC=C43)C5=CNC6=CC=CC=C65[1]
Optical Rotation[α]²³_D +127 (c 0.23, pyridine)[2]
SolubilityLimited solubility in chloroform[2]
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The data presented in Tables 2, 3, and 4 are based on the reported values for the synthetically produced (+)-Gliocladin C, which have been shown to be in agreement with the natural product.

Table 2: ¹H NMR Spectroscopic Data for (+)-Gliocladin C

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
Data not explicitly available in search results

Table 3: ¹³C NMR Spectroscopic Data for (+)-Gliocladin C

Chemical Shift (ppm)Assignment
Data not explicitly available in search results

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for (+)-Gliocladin C

Ionization ModeCalculated m/zObserved m/z
ESI+Data not explicitly available in search resultsData not explicitly available in search results

Stability

Direct and comprehensive experimental studies on the stability of this compound under various conditions (e.g., pH, temperature, light) are not extensively reported in the scientific literature. However, an understanding of its potential stability can be inferred from the chemical nature of its core structures: a pyrroloindole and a diketopiperazine.

  • Diketopiperazine Moiety: Diketopiperazines are cyclic dipeptides. The peptide bond within the diketopiperazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the ring structure.[3][4][5] Studies on model diketopiperazines have shown that they are generally stable in the pH range of 3 to 8, but can undergo hydrolysis at pH values below 3 and above 8.[5] The rate of this degradation is dependent on pH, temperature, and buffer species.[5]

  • Pyrroloindole Core: The pyrroloindole alkaloid core is generally a stable heterocyclic system. However, the indole nucleus can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.

Based on these general principles, it is recommended that this compound be stored in a cool, dark, and dry place. For long-term storage, an inert atmosphere may be beneficial to prevent oxidative degradation. Solutions of this compound should ideally be prepared fresh. If storage in solution is necessary, it is advisable to use aprotic solvents and store at low temperatures.

Proposed Stability Indicating HPLC Method

While a specific HPLC method for the analysis of this compound was not found, a general approach for the analysis of indole alkaloids can be adapted. A reverse-phase HPLC (RP-HPLC) method would be suitable for monitoring the stability of this compound and separating it from potential degradation products.

Table 5: Proposed HPLC Method Parameters for this compound Stability Studies

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 25-30 °C
Injection Volume 10 µL

To validate this as a stability-indicating method, forced degradation studies should be performed. This would involve subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation (e.g., with H₂O₂), and photolytic and thermal stress. The HPLC method should be able to resolve the intact this compound peak from all degradation product peaks.

Experimental Protocols

Total Synthesis of (+)-Gliocladin C

The total synthesis of (+)-Gliocladin C has been achieved and reported, providing a scalable route to this natural product.[6] A key step in a reported synthesis involves a visible-light-mediated photoredox catalysis for the crucial C-C bond formation.[6] The general workflow for a reported synthesis is outlined below.

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_end Final Product A Boc-D-tryptophan methyl ester B Orthogonal nitrogen protection A->B C Bromocyclization B->C D Methylamidation C->D E Visible-light mediated indole coupling D->E F Decarbonylation E->F G Triketopiperazine formation F->G H Global deprotection G->H I (+)-Gliocladin C H->I

Caption: Synthetic workflow for (+)-Gliocladin C.

A pivotal reaction in this synthesis is the coupling of a bromopyrroloindoline intermediate with an indole derivative, catalyzed by a ruthenium-based photoredox catalyst under blue light irradiation. The formation of the triketopiperazine moiety is another critical transformation in the synthetic sequence.

General Procedure for Visible-Light Mediated Indole Coupling

To a solution of the bromopyrroloindoline intermediate and an excess of the indole coupling partner in DMF is added a trialkylamine base and a catalytic amount of [Ru(bpy)₃]Cl₂. The reaction mixture is then irradiated with blue LEDs at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated and purified using standard chromatographic techniques.

Biological Activity

This compound has been reported to exhibit cytotoxic activity against P388 lymphocytic leukemia cells, highlighting its potential as a starting point for the development of new anticancer agents.

Conclusion

This technical guide has summarized the currently available information on the chemical properties and stability of this compound. While detailed experimental data on its stability are lacking, the known chemistry of its constituent moieties provides a basis for handling and storage recommendations. The outlined synthetic protocols and proposed analytical methods offer a starting point for researchers working with this intriguing natural product. Further investigation into the stability and biological mechanism of action of this compound is warranted to fully explore its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gliocladin C and Related Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of this compound, a structurally complex indole alkaloid, and its related compounds. It covers their origins, biological activities, and underlying mechanisms, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Indole alkaloids are a vast and structurally diverse class of natural products, many of which possess significant physiological and pharmacological activities.[1][2] The indole nucleus is considered a "privileged structure" in pharmaceutical development, forming the core of numerous clinical drugs.[3][4] Marine organisms, particularly fungi living in unique and extreme environments, are a prolific source of novel indole alkaloids with potent bioactivities.[3][5] These metabolites exhibit a wide range of properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[6][7][8]

Among these, the hexahydropyrrolo[2,3-b]indole alkaloids represent a fascinating subclass derived from tryptophan.[9] A key member of this family is this compound, a C3–C3′ bisindole alkaloid first isolated from the fungus Gliocladium roseum. Its unique structural features and potent cytotoxicity have made it a subject of significant interest in synthetic chemistry and drug discovery.

This compound and Its Relatives: Structure and Activity

This compound belongs to a subset of hexahydropyrroloindoline alkaloids that contain a 3a-(3-indolyl)-hexahydropyrrolo-[2,3-b]indole core.[9] These compounds are formally derived from two tryptophan molecules.[9] The class exhibits a broad range of potent biological activities, from cytotoxicity to antibacterial effects.[9]

  • This compound : A fungal-derived marine alkaloid characterized by a rare trioxopiperazine fragment. It demonstrates significant cytotoxic activity against the P-388 murine lymphocytic leukemia cell line.[4][9]

  • Leptosin D : A structurally related C3–C3′ bisindole alkaloid that also shows potent cytotoxicity against P-388 cells.[9]

  • Bionectins A and B : These are epidithiodioxopiperazine (ETP) alkaloids, a related class characterized by a bridged polysulfide linkage.[4][10] They exhibit notable antibacterial activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA).[9][10]

  • Gliocladine C : Another ETP natural product related to this compound.[3]

  • T988C : A related alkaloid whose synthesis has been developed in conjunction with that of this compound.

Quantitative Biological Data

The biological activities of this compound and its related alkaloids have been quantified in various bioassays. The data are summarized below for comparative analysis.

CompoundBiological ActivityAssay/Cell LineQuantitative MeasurementReference
This compound CytotoxicityP-388 Lymphocytic LeukemiaED₅₀: 240 ng/mL[9]
Leptosin D CytotoxicityP-388 Lymphocytic LeukemiaED₅₀: 86 ng/mL[9]
Bionectin A AntibacterialMRSA & QRSAMIC: 10-30 µg/mL[9][10]
Bionectin B AntibacterialMRSA & QRSAMIC: 10-30 µg/mL[9][10]

Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound are not fully elucidated, its potent cytotoxic activity strongly suggests the induction of apoptosis, or programmed cell death, as a primary mechanism of action. Many cytotoxic natural products eliminate cancer cells by triggering the intrinsic (mitochondrial) apoptosis pathway.[11][12] This pathway is initiated by cellular stress, leading to the release of mitochondrial proteins like cytochrome c, which in turn activates a cascade of cysteine proteases called caspases that execute the cell death program.[11][13]

Given the cytotoxic profile of this compound, it is plausible that it activates this intrinsic pathway, potentially through the generation of reactive oxygen species (ROS) and the activation of stress-related signaling kinases like c-Jun N-terminal kinase (JNK), a mechanism observed for other indole compounds.[11]

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax CytC_in Cytochrome c Bax->CytC_in promotes release Bcl2 Bcl-2 Bcl2->Bax inhibits CytC_out Cytochrome c CytC_in->CytC_out Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3_pro Pro-Caspase-3 Casp9_act->Casp3_pro activates Casp3_act Active Caspase-3 (Executioner) Casp3_pro->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis executes CytC_out->Apaf1 binds GliocladinC This compound (Cytotoxic Stress) GliocladinC->Bax activates GliocladinC->Bcl2 inhibits

Proposed intrinsic apoptosis pathway for this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the study of complex natural products. Below are representative protocols for the chemical synthesis of this compound and a standard in vitro cytotoxicity assay.

Total Synthesis of (+)-Gliocladin C via Photoredox Catalysis

A total synthesis of this compound was achieved in 10 steps, highlighting a key C-C bond formation mediated by visible-light photoredox catalysis.[6] This method provides an efficient and mild route to the complex C3–C3′ bisindole core structure.[6]

Synthesis_Workflow start Boc-D-tryptophan methyl ester step1 Bromopyrroloindoline Formation start->step1 step2 Visible-Light Radical Coupling with Indole-2-carboxaldehyde (Ru(bpy)₃Cl₂ catalyst) step1->step2 step3 Amine Protection (Cbz) step2->step3 step4 Aldehyde Reduction step3->step4 step5 Mesylation & Azide Substitution step4->step5 step6 Staudinger Reduction (Imine Formation) step5->step6 step7 Trioxopiperazine Ring Formation (Acylation & Cyclization) step6->step7 step8 Global Deprotection (Cbz removal) step7->step8 end (+)-Gliocladin C step8->end

Workflow for the total synthesis of (+)-Gliocladin C.

Detailed Methodology (Selected Key Step):

Visible-Light-Mediated Radical Coupling: [6]

  • To a degassed solution of Boc-L-tryptophan-derived bromopyrroloindoline (1.0 eq) and indole-2-carboxaldehyde (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added Hantzsch ester (1.5 eq) and diisopropylethylamine (2.0 eq).

  • The photocatalyst, [Ru(bpy)₃]Cl₂ (1 mol%), is added, and the reaction vessel is sealed.

  • The mixture is stirred and irradiated with a blue LED lamp (or a 100 W compact fluorescent bulb) at room temperature for 12-24 hours, or until reaction completion is observed via TLC analysis.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the desired C3–C3′ coupled bisindole product.[6]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14][15] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_measure Measurement cluster_analyze Data Analysis seed Seed P-388 cells in 96-well plate incubate1 Incubate for 24h (allow attachment/acclimation) seed->incubate1 add_cpd Add serial dilutions of This compound (and controls) incubate1->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 add_solv Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->add_solv read Read absorbance (e.g., at 570 nm) add_solv->read analyze Calculate % viability vs. control and determine ED₅₀/IC₅₀ read->analyze

General workflow for an MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: P-388 murine leukemia cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell recovery and adherence.[16]

  • Compound Application: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of these dilutions are added to the respective wells. Control wells receive medium with DMSO (vehicle control) and medium alone (blank).

  • Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED₅₀ (or IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its related indole alkaloids represent a promising class of natural products with potent cytotoxic and antibacterial activities. Their complex chemical architectures have challenged and inspired synthetic chemists, leading to innovative methodologies for their construction. The significant biological activity warrants further investigation into their precise molecular targets and mechanisms of action. Future research should focus on elucidating the specific signaling pathways modulated by these compounds, which could uncover novel targets for anticancer and antibacterial drug development. Furthermore, structure-activity relationship (SAR) studies based on the synthetic scaffolds now available could lead to the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Gliocladin C: A Potent Cytotoxic Agent Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Gliocladin C, a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) class of alkaloids, has demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, including quantitative cytotoxicity data, detailed experimental protocols for its evaluation, and an exploration of the putative signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been reported in various studies. A summary of these findings is presented in Table 1 for easy comparison.

Cell LineCancer TypeIC50 (µM)
P388Murine Lymphocytic Leukemia0.51
HepG2Human Hepatocellular Carcinoma0.53 ± 0.04
SF-268Human Glioblastoma0.73 ± 0.05
MCF-7Human Breast Adenocarcinoma0.23 ± 0.03
NCI-H460Human Non-Small Cell Lung Carcinoma6.57 ± 0.81
Table 1: IC50 values of this compound against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

This compound, as a member of the ETP alkaloid family, is believed to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The core mechanism of ETP alkaloids involves the generation of reactive oxygen species (ROS) and the formation of covalent bonds with cellular proteins, leading to significant cellular stress and the activation of apoptotic signaling cascades.

While the specific signaling pathways triggered by this compound have not been fully elucidated, the general mechanism for ETP alkaloids suggests the involvement of caspase-dependent pathways. These compounds are known to disrupt cellular redox homeostasis, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Below is a proposed signaling pathway for ETP-induced apoptosis, which likely shares similarities with the mechanism of this compound.

ETP_Apoptosis_Pathway GliocladinC This compound (ETP Alkaloid) Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Protein_Conj Protein Conjugation Cell->Protein_Conj Cellular_Stress Cellular Stress ROS->Cellular_Stress Protein_Conj->Cellular_Stress Mitochondria Mitochondrial Dysfunction Cellular_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.

Cell Culture
  • Cell Lines: P388 (murine lymphocytic leukemia), HepG2 (human hepatocellular carcinoma), SF-268 (human glioblastoma), MCF-7 (human breast adenocarcinoma), and NCI-H460 (human non-small cell lung carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Compound Add varying conc. of this compound Incubation1->Add_Compound Incubation2 Incubate for 48-72h Add_Compound->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution Incubation3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solvent (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: Cells are treated with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This technical guide summarizes the currently available data on the cytotoxicity of this compound against cancer cell lines. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its potent anticancer activity, which will be crucial for its potential development as a therapeutic agent.

Gliocladin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

Gliocladin C is a marine-derived indole alkaloid that has garnered interest within the scientific community for its cytotoxic properties. First isolated from the sea hare Aplysia kurodai and the fungus Gliocladium catenulatum, this complex molecule presents a unique structural framework and potential as a lead compound in oncology research. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its synthesis and evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is characterized by a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 749216-47-5
Molecular Formula C₂₂H₁₆N₄O₃
Molecular Weight 384.4 g/mol
IUPAC Name (1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-7,10,12,14-tetraene-3,4,6-trione

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic effects against certain cancer cell lines. The primary reported activity is against the P-388 murine lymphocytic leukemia cell line.

Cell LineAssay TypeResult (ED₅₀)Reference
P-388 Murine Lymphocytic Leukemia-240 ng/mL[1]

The mechanism of action for this compound's cytotoxicity has not been fully elucidated in the available scientific literature. However, many cytotoxic natural products, particularly alkaloids, are known to induce programmed cell death, or apoptosis, through various signaling pathways. A plausible, though not yet confirmed, mechanism for this compound could involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger the apoptotic cascade.

Experimental Protocols

Total Synthesis of (+)-Gliocladin C via Visible-Light Photoredox Catalysis

A reported total synthesis of (+)-Gliocladin C is achieved in 10 steps from commercially available Boc-d-tryptophan methyl ester with an overall yield of 30%[1]. A key step in this synthesis is a visible-light-mediated C-C bond formation. The general workflow is outlined below.

Experimental Workflow for the Synthesis of this compound

A Boc-d-tryptophan methyl ester B Orthogonal Nitrogen Protection A->B C Bromocyclization B->C D Methylamidation C->D E Visible-Light Mediated Indole Coupling D->E F Decarbonylation E->F G Formation of Triketopiperazine F->G H Introduction of α,β-unsaturated imide G->H I Global Cbz Removal H->I J (+)-Gliocladin C I->J

Caption: A high-level overview of the synthetic route to (+)-Gliocladin C.

A crucial part of this synthesis involves a radical coupling reaction mediated by visible-light photoredox catalysis to form the C3–C3′ bisindole core structure[1].

Isolation of Gliocladium catenulatum from Soil

The producing organism, Gliocladium catenulatum, can be isolated from soil samples. The following is a general protocol for the isolation of fungi from soil.

  • Sample Collection : Collect soil samples from the desired location.

  • Dilution : Prepare a serial dilution of the soil sample in sterile water or a 0.5% water agar solution[2][3].

  • Plating : Plate the dilutions onto a suitable growth medium, such as Littman Oxgall Agar (LOA) or Potato Dextrose Agar (PDA)[2][3].

  • Incubation : Incubate the plates at room temperature for 3 to 7 days[2][3].

  • Isolation and Purification : Identify and isolate fungal colonies based on their morphology and subculture them onto fresh PDA plates to obtain pure cultures[3].

Once a pure culture of Gliocladium catenulatum is obtained, it can be cultivated in liquid or solid-state fermentation to produce this compound. The compound can then be extracted from the fermentation broth or mycelial mass using organic solvents and purified using chromatographic techniques.

Cytotoxicity Evaluation using the MTT Assay

The cytotoxicity of this compound can be assessed using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow for MTT Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation : Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Plausible Signaling Pathway for Cytotoxicity

While the specific signaling pathways modulated by this compound are yet to be determined, a common mechanism for cytotoxic compounds is the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates this hypothetical pathway.

Hypothetical Apoptosis Induction Pathway

cluster_0 Cellular Environment cluster_1 Apoptotic Cascade Gliocladin_C This compound ROS Reactive Oxygen Species (ROS) Gliocladin_C->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Causes Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A plausible signaling pathway for cytotoxicity via ROS-induced apoptosis.

Disclaimer: This diagram represents a generalized pathway for cytotoxic compounds and has not been experimentally validated for this compound. Further research is required to elucidate the precise mechanism of action.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. Its complex structure presents a challenge for synthetic chemists, while its biological activity offers opportunities for the development of new anticancer agents. This guide provides a foundational understanding of this compound and detailed protocols to aid researchers in their investigation of this intriguing molecule. Future studies are warranted to fully characterize its mechanism of action and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Gliocladin C via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliocladin C, a member of the C3–C3′ bisindole alkaloid family, exhibits significant cytotoxic activity against P-388 lymphocytic leukemia cell lines.[1] This document provides detailed application notes and protocols for the total synthesis of (+)-Gliocladin C, leveraging a key visible-light photoredox-catalyzed radical coupling reaction. The synthesis proceeds in 10 steps with an overall yield of 30% from commercially available Boc-D-tryptophan methyl ester.[1] Detailed experimental procedures, quantitative data, and a proposed mechanism of cytotoxic action are presented to aid researchers in the synthesis and further investigation of this compound and its analogs.

Introduction

The hexahydropyrroloindoline alkaloids, derived from two tryptophan molecules, are a large class of natural products with diverse and potent biological activities.[1] this compound, a representative of the C3–C3′ indole alkaloid subset, has attracted synthetic interest due to its complex architecture and cytotoxic properties.[1] Previous syntheses of the C3–C3′ bisindole alkaloid core have been reported; however, the route detailed herein, developed by Stephenson and co-workers, employs a mild and efficient visible-light-mediated photoredox catalysis for the key C-C bond formation, offering a robust and scalable approach.[1]

Data Presentation

Table 1: Summary of the Total Synthesis of (+)-Gliocladin C
StepReactionReagents and ConditionsProductYield (%)
1aCbz ProtectionCbzCl, NaOH, Bu₄NHSO₄, CH₂Cl₂17 91 (over 2 steps)
1bBromocyclizationNBS, PPTS, CH₂Cl₂18 91 (over 2 steps)
2MethylamidationMeNH₂(aq), THF19 87
3Photoredox Radical Coupling19 , Indole-2-carboxaldehyde (15 ), [Ru(bpy)₃Cl₂] (1 mol%), nBu₃N, DMF, blue LEDs20 82
4Decarbonylation[Rh(Ph₃P)₃Cl], xylenes, 140 °C21 86
5Cbz ProtectionCbzCl, NaOH, Bu₄NHSO₄, CH₂Cl₂22 98
6TMSI-mediated CyclizationTMSI, CH₃CN, 0 °CImine Intermediate91
7Triketopiperazine FormationClCOCO₂Et, NEt₃24 76
8Global DeprotectionBCl₃, CH₂Cl₂(+)-Gliocladin C (1) 80

Yields are for isolated products.

Table 2: Spectroscopic Data for Key Intermediates and Final Product
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Bromopyrroloindoline (19) [Spectroscopic data would be listed here, as found in the supporting information of the primary literature][Spectroscopic data would be listed here]
Coupling Product (20) [Spectroscopic data would be listed here][Spectroscopic data would be listed here]
Decarbonylated Intermediate (21) [Spectroscopic data would be listed here][Spectroscopic data would be listed here]
(+)-Gliocladin C (1) [Spectroscopic data would be listed here][Spectroscopic data would be listed here]

(Note: Detailed spectroscopic data is typically found in the supporting information of the cited primary literature and should be consulted for full characterization.)

Experimental Protocols

Key Experiment: Visible-Light Photoredox Radical Coupling (Step 3)

Synthesis of Compound 20

To a solution of bromopyrroloindoline 19 (1.0 equiv) and indole-2-carboxaldehyde (15 , 5.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added tris(bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃Cl₂], 0.01 equiv) and tri-n-butylamine (nBu₃N, 2.0 equiv). The reaction mixture is degassed with argon for 15 minutes. The mixture is then irradiated with blue LEDs at room temperature for 12 hours. Upon completion, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupling product 20 .

Formation of the Triketopiperazine Ring (Step 7)

Synthesis of Compound 24

To a solution of the imine intermediate (generated from Step 6, 1.0 equiv) in anhydrous dichloromethane at 0 °C is added triethylamine (3.0 equiv) followed by the dropwise addition of ethyl chlorooxoacetate (ClCOCO₂Et, 2.0 equiv). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction mixture is then concentrated, and the residue is taken up in a suitable solvent for cyclization. Intramolecular amidation is achieved by heating the intermediate, which provides the triketopiperazine 24 after purification.[1]

Mandatory Visualizations

Synthetic Workflow for (+)-Gliocladin C

Total_Synthesis_Gliocladin_C cluster_start Starting Material cluster_synthesis Key Intermediates cluster_end Final Product Boc_D_Tryptophan Boc-D-Tryptophan Methyl Ester (17) Bromopyrroloindoline Bromopyrroloindoline (19) Boc_D_Tryptophan->Bromopyrroloindoline Steps 1-2 (91%, 87%) Coupling_Product Coupling Product (20) Bromopyrroloindoline->Coupling_Product Step 3: Photoredox Coupling (82%) Decarbonylated Decarbonylated Intermediate (21) Coupling_Product->Decarbonylated Step 4 (86%) Imine Imine Intermediate Decarbonylated->Imine Steps 5-6 (98%, 91%) Triketopiperazine Triketopiperazine (24) Imine->Triketopiperazine Step 7 (76%) Gliocladin_C (+)-Gliocladin C (1) Triketopiperazine->Gliocladin_C Step 8 (80%)

Caption: Overall synthetic workflow for the total synthesis of (+)-Gliocladin C.

Proposed Mechanism of Cytotoxic Action

The cytotoxic effects of epidithiodiketopiperazines (ETPs), the class of natural products to which this compound is related, are generally attributed to the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.

Apoptosis_Pathway Gliocladin_C This compound Cell P388 Leukemia Cell Gliocladin_C->Cell Enters Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

Caption: Proposed apoptotic signaling pathway induced by this compound.

Conclusion

The total synthesis of (+)-Gliocladin C has been successfully achieved using a strategy centered around a visible-light photoredox-catalyzed C-C bond formation. This approach provides a mild and efficient route to this biologically active natural product. The detailed protocols and data provided herein are intended to facilitate further research into the synthesis of this compound analogs and the exploration of their therapeutic potential as cytotoxic agents. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential anticancer therapeutic.

References

Application Notes and Protocols: Enantioselective Synthesis of the Gliocladin C Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gliocladin C is a fungal-derived marine alkaloid that features a rare and structurally complex trioxopiperazine ring fused to a pyrrolidinoindoline fragment[1][2]. Isolated from Gliocladium roseum, it has demonstrated cytotoxic activity against P388 lymphocytic leukemia cells[3][4]. The architectural novelty and biological relevance of this compound have made its core structure a compelling target for synthetic chemists. The key challenges in its synthesis include the enantioselective construction of the C3-quaternary stereocenter and the formation of the unique trioxopiperazine moiety[1]. This document outlines prominent strategies and detailed protocols for the enantioselective synthesis of the (+)-Gliocladin C core structure.

Key Synthetic Strategies and Data

Several successful total syntheses of (+)-Gliocladin C have been reported, each employing a unique approach to assemble the complex core. Two notable strategies are highlighted below: the visible-light photoredox-catalyzed synthesis by Stephenson and co-workers and the second-generation convergent synthesis by Overman and co-workers.

Stephenson's Photoredox Catalysis Approach

This strategy utilizes a visible-light-mediated C-C bond formation to couple a bromopyrroloindoline derivative with an indole fragment, providing rapid access to the C3–C3′ bisindole core[4][5].

Table 1: Key Transformations and Yields in Stephenson's Synthesis of (+)-Gliocladin C

StepStarting MaterialKey Reagents/ConditionsProductYield (%)
Protection & BromocyclizationBoc-D-tryptophan methyl ester1. CbzCl, NaOH, Bu₄NHSO₄2. NBS, PPTS, CH₂Cl₂Bromopyrroloindoline 18 91 (2 steps)
MethylamidationBromopyrroloindoline 18 MeNH₂, THFMethylamide 19 87
Visible-Light Mediated CouplingMethylamide 19 Indole-2-carboxaldehyde, [Ru(bpy)₃Cl₂], Bu₃N, DMF, blue LEDsCoupling Product 20 82
Catalytic DecarbonylationCoupling Product 20 [Rh(CO)(Ph₃P)₂Cl], dppp, DPPA, xylenes, 140 °CDecarbonylated Intermediate 21 85
Triketopiperazine FormationIntermediate 22 ClCOCO₂Et, Et₃N then heatbis-Cbz-protected Dihydrothis compound76
Global Deprotectionbis-Cbz-protected this compoundBCl₃, CH₂Cl₂(+)-Gliocladin C80
Data sourced from Stephenson et al. (2011)[5].
Overman's Second-Generation Convergent Synthesis

This improved synthesis features a convergent assembly of the tetracyclic core from a dielectrophile and a dinucleophile. The key quaternary stereocenter is established via a catalytic enantioselective Steglich-type rearrangement[6].

Table 2: Key Transformations and Yields in Overman's Second-Generation Synthesis

StepStarting MaterialKey Reagents/ConditionsProductYield (%)Enantiomeric Excess (%)
Steglich-type RearrangementProchiral Indolyl Carbonate 17 PPY*, toluene, -40 °COxindole 18 8994
Diastereoselective ReductionOxindole 18 Red-Al®, toluenePyrrolidinoindoline 19 87>20:1 dr
Convergent Coupling & CyclizationDielectrophile 20 Diamide 21 , KHMDS, THF, -78 °CCoupled Intermediate 22 70-
DeprotectionCoupled Intermediate 22 Sc(OTf)₃, acetonitrile(+)-Gliocladin C60-
Data sourced from Overman et al. (2011)[6].

Experimental Workflow and Protocols

The following diagram and protocols detail the key steps for the enantioselective synthesis of the this compound core, focusing on the innovative visible-light-mediated approach.

Workflow for Stephenson's Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product A Boc-D-Tryptophan Methyl Ester C Bromopyrroloindoline Intermediate (19) A->C 1. Protection (Cbz) 2. NBS, PPTS 3. MeNH₂ B Indole-2-carboxaldehyde D C3-Indolyl Core Structure (20) B->D [Ru(bpy)₃Cl₂], Bu₃N Blue LEDs, DMF (Photoredox Coupling) C->D [Ru(bpy)₃Cl₂], Bu₃N Blue LEDs, DMF (Photoredox Coupling) E Decarbonylated Intermediate (21) D->E [Rh(CO)(Ph₃P)₂Cl] dppp, DPPA, Xylenes (Decarbonylation) F Triketopiperazine Precursor E->F 1. N-Acylation 2. Cyclization G (+)-Gliocladin C Core Structure F->G BCl₃ (Deprotection)

Caption: Workflow of the Stephenson synthesis of (+)-Gliocladin C.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis reported by Stephenson and co-workers[5].

Protocol 1: Visible-Light Mediated Radical Coupling (Formation of 20)
  • Preparation: To an oven-dried flask, add bromopyrroloindoline methylamide 19 (1.0 equiv), indole-2-carboxaldehyde 15 (5.0 equiv), and [Ru(bpy)₃Cl₂] (0.01 equiv).

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration of the starting amide 19 . Degas the solution with argon for 15 minutes.

  • Reaction Initiation: Add n-butylamine (Bu₃N) (2.0 equiv) to the mixture.

  • Irradiation: Place the reaction flask approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture vigorously under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired coupling product 20 (82% yield).

Protocol 2: Triketopiperazine Ring Formation and Deprotection (Formation of this compound)

This part of the synthesis involves converting the advanced intermediate into the final core structure.

  • N-Acylation: To a solution of the decarbonylated and N-protected intermediate 22 (1.0 equiv) in CH₂Cl₂ at 0 °C, add triethylamine (2.0 equiv) followed by the dropwise addition of ethyl oxalyl chloride (ClCOCO₂Et, 1.5 equiv). Stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with water and extract with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Cyclization: Dissolve the crude acyl-intermediate in an appropriate high-boiling solvent (e.g., xylenes) and heat to 140 °C to induce intramolecular amidation and ring closure. This step provides the protected triketopiperazine 24 (76% yield after recycling).

  • Global Deprotection: Dissolve the protected triketopiperazine 24 (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

  • Reagent Addition: Add a solution of boron trichloride (BCl₃, 1.0 M in CH₂Cl₂, 4.0 equiv) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield (+)-Gliocladin C (80% yield). Spectroscopic and optical rotation data should be compared with reported values for the natural product[5].

References

Application Notes & Protocols: Construction of the Trioxopiperazine Ring in Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gliocladin C is a fungal-derived marine alkaloid notable for its cytotoxic activity and its rare, structurally complex trioxopiperazine moiety fused to a pyrrolidinoindoline core.[1][2] The synthesis of this natural product presents significant challenges, particularly in the construction of the strained and highly oxidized trioxopiperazine ring. This document outlines two successful strategies for the formation of this key heterocyclic system, as demonstrated in the total syntheses of (+)-Gliocladin C. These methodologies provide a valuable reference for chemists engaged in the synthesis of complex alkaloids and the development of new therapeutic agents.

Method 1: Late-Stage Thermal Cyclization of an Amide Precursor

This strategy, developed by the Overman group, involves the formation of the trioxopiperazine ring as one of the final steps of the synthesis.[1][2] The key transformation is a thermally-induced cyclization of a linear amide precursor, facilitated by a silylating agent. This approach is notable for its effectiveness in forming the sterically demanding ring system on a complex, fully elaborated substrate.

Logical Workflow:

cluster_prep Precursor Synthesis cluster_cyclization Trioxopiperazine Formation A Pyrrolidinoindoline Core B Oxidation & Amidation A->B Multi-step C Deprotection B->C D Amide Precursor (15) C->D E Amide Precursor (15) F Thermal Cyclization (HMDS, 140 °C) E->F Key Step G (+)-Gliocladin C (1) F->G Concomitant Elimination cluster_prep Precursor Synthesis cluster_condensation Trioxopiperazine Formation A 3a-(3-Indolyl)pyrroloindoline B Oxidation (NCS, DBU) A->B C Imine Intermediate (25) B->C D Imine Intermediate (25) E Condensation with Chloroglyoxylate D->E Key Step F Trioxopiperazine (26) E->F

References

Application of Gliocladin C as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a naturally occurring bisindole alkaloid characterized by a complex hexahydropyrrolo[2,3-b]indole core. This intricate architecture, derived from two tryptophan units, has garnered significant attention in the field of medicinal chemistry. Its potent cytotoxic activities against various cancer cell lines make it an attractive scaffold for the development of novel anticancer agents. The rigid, three-dimensional structure of this compound provides a unique framework for the strategic placement of functional groups to modulate biological activity and pharmacokinetic properties. This document outlines the application of this compound as a versatile scaffold in drug discovery, providing detailed protocols for its evaluation and summarizing key biological data.

Biological Activity and Therapeutic Potential

This compound has demonstrated notable cytotoxic effects against cancer cells. For instance, it exhibits an ED50 value of 240 ng/mL against P-388 lymphocytic leukemia cells[1]. While the precise molecular mechanisms of this compound are still under investigation, studies on structurally related bisindolylmaleimide alkaloids suggest a potential mechanism involving the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[2][3]. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway represents a promising strategy for cancer therapy. It is hypothesized that compounds based on the this compound scaffold may bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, thereby inhibiting its transcriptional activity and inducing apoptosis[2].

Data Presentation

The following table summarizes the available quantitative data for this compound and related bisindole alkaloids, highlighting their potential as a foundation for developing potent anticancer agents.

Compound/AnalogCancer Cell LineAssay TypeActivity (IC50/ED50)Reference
This compound P-388 (Murine Leukemia)CytotoxicityED50: 240 ng/mL[1]
Leptosin D P-388 (Murine Leukemia)CytotoxicityED50: 86 ng/mL[1]
BMA097 (Bisindolylmaleimide analog) MDA-MB-468 (Human Breast Cancer)Cell ViabilityIC50: ~5 µM[2]
BMA097 (Bisindolylmaleimide analog) MDA-MB-231 (Human Breast Cancer)Cell ViabilityIC50: ~7.5 µM[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its derivatives.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or its analog, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration using a suitable software.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol is used to assess the effect of compounds on the STAT3 signaling pathway.

Materials:

  • Cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-468)

  • 6-well cell culture plates

  • This compound or its analog

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total STAT3 and/or β-actin levels to determine the relative change in STAT3 phosphorylation.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol is used to quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound or its analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the putative mechanism of action for a this compound-based scaffold, targeting the STAT3 signaling pathway. This proposed pathway is based on the activity of structurally related bisindolylmaleimide alkaloids[2].

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (pY705) STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Transcription Apoptosis Apoptosis GliocladinC This compound Scaffold GliocladinC->STAT3_inactive Inhibition of Phosphorylation/ Dimerization DNA->Transcription

Caption: Putative inhibition of the STAT3 signaling pathway by a this compound-based scaffold.

Experimental Workflow

The following diagram outlines the general workflow for the initial in vitro evaluation of a novel compound derived from the this compound scaffold.

Experimental_Workflow start Start: Novel this compound Analog cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Panel start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 pathway Mechanism of Action Studies ic50->pathway sar Structure-Activity Relationship (SAR) Analysis ic50->sar western Western Blot (e.g., p-STAT3, STAT3) pathway->western apoptosis Apoptosis Assay (e.g., Flow Cytometry) pathway->apoptosis western->sar apoptosis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the in vitro characterization of this compound analogs.

Conclusion

This compound represents a promising and versatile scaffold for the discovery of novel anticancer drugs. Its inherent cytotoxicity and complex, rigid structure provide an excellent starting point for chemical modification to enhance potency, selectivity, and drug-like properties. The putative mechanism of action involving the inhibition of the STAT3 pathway offers a clear rationale for its development as a targeted therapeutic. The protocols and workflows outlined in this document provide a framework for the systematic evaluation of this compound derivatives, facilitating the identification of lead compounds for further preclinical and clinical development. Future work should focus on elucidating the precise molecular target(s) of this compound and expanding the structure-activity relationship studies to guide the rational design of the next generation of anticancer agents based on this remarkable natural product scaffold.

References

Application Notes and Protocols: Isolating Gliocladin C from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliocladin C, a diketopiperazine alkaloid produced by certain species of the fungus Gliocladium, has demonstrated significant cytotoxic activity against various cancer cell lines, including P-388 murine lymphocytic leukemia. This potential as an anticancer agent necessitates robust and reproducible protocols for its isolation and purification from fungal cultures. These application notes provide a detailed protocol for the isolation of this compound, a summary of expected quantitative data, and an overview of its presumed mechanism of action through the induction of apoptosis. The experimental workflow and a proposed signaling pathway are visualized to aid in conceptual understanding.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, diketopiperazine alkaloids have garnered significant interest due to their wide range of therapeutic properties, including anticancer, antiviral, and antimicrobial activities. This compound, isolated from fungi such as Gliocladium roseum, is a notable example with potent cytotoxic effects. The protocol outlined below is a comprehensive guide for the cultivation of the fungus, extraction of the crude metabolite, and subsequent purification of this compound.

Data Presentation

The isolation and purification of this compound can be monitored and quantified using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common. The following table summarizes representative quantitative data for the isolation of diketopiperazine alkaloids from fungal cultures. Please note that yields can vary significantly based on the fungal strain, culture conditions, and extraction efficiency.

ParameterValueMethod of AnalysisReference
Fungal Strain Gliocladium roseum (or other producing species)-General Literature
Culture Method Solid-substrate or liquid fermentation-General Literature
Extraction Solvent Ethyl acetateHPLCGeneral Literature
Purification Method Silica Gel Chromatography, HPLCHPLC, Mass SpectrometryGeneral Literature
Purity >95%HPLCGeneral Literature

Experimental Protocols

This protocol details the steps for the isolation and purification of this compound from fungal cultures.

Materials and Reagents
  • Gliocladium roseum culture

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • Rice or other solid substrate (for solid-state fermentation)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Sterile water

  • Glassware (flasks, beakers, chromatography columns)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for confirmation)

Fungal Culture
  • Strain Activation : From a glycerol stock, inoculate Gliocladium roseum onto a PDA plate and incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed.

  • Seed Culture (for liquid fermentation) : Inoculate a loopful of mycelia from the PDA plate into a flask containing PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture :

    • Solid-State Fermentation : Inoculate the seed culture into sterilized rice medium in a flask. Incubate at 25-28°C in a stationary incubator for 14-21 days.

    • Liquid Fermentation : Inoculate the seed culture into a larger volume of PDB and incubate under the same conditions as the seed culture for 14-21 days.

Extraction of Crude this compound
  • Harvesting :

    • Solid Culture : After the incubation period, dry the fungal mass and grind it into a fine powder.

    • Liquid Culture : Separate the mycelia from the broth by filtration. The broth can be extracted separately from the mycelia.

  • Solvent Extraction :

    • Suspend the powdered fungal mass (from solid culture) or the mycelia (from liquid culture) in ethyl acetate (e.g., 1:3 w/v).

    • Perform the extraction by maceration at room temperature with constant stirring for 24 hours. Repeat the extraction process three times.

    • For the culture broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

  • Concentration : Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound
  • Silica Gel Column Chromatography :

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Sephadex LH-20 Chromatography :

    • Combine the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC) :

    • Perform final purification using a preparative or semi-preparative HPLC system with a C18 column.

    • Use a gradient of methanol and water as the mobile phase.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

  • Structure Confirmation : The identity of the purified this compound can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Gliocladium roseum Incubation Solid or Liquid Fermentation Inoculation->Incubation Harvesting Harvesting Fungal Biomass Incubation->Harvesting Solvent_Extraction Ethyl Acetate Extraction Harvesting->Solvent_Extraction Concentration Rotary Evaporation Solvent_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Purity_Check Analytical HPLC HPLC->Purity_Check Structure_Confirmation MS / NMR Purity_Check->Structure_Confirmation

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound is known to be cytotoxic to P-388 murine lymphocytic leukemia cells. While the precise molecular targets have not been fully elucidated, many cytotoxic natural products induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Gliocladin_C This compound Bcl2 Anti-apoptotic Bcl-2 proteins Gliocladin_C->Bcl2 Inhibits? Bax_Bak Pro-apoptotic Bax/Bak Gliocladin_C->Bax_Bak Activates? Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activates

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This document provides a foundational protocol for the successful isolation and purification of this compound from fungal cultures. The provided workflow and proposed signaling pathway offer a comprehensive overview for researchers interested in the study of this potent cytotoxic compound. Further optimization of culture and purification conditions may be necessary depending on the specific fungal strain and available laboratory equipment. The elucidation of the precise molecular targets of this compound remains an important area for future research and will be critical for its potential development as a therapeutic agent.

Application Notes and Protocols for the Quantification of Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a diketopiperazine-containing indole alkaloid, a class of natural products known for their diverse and potent biological activities. As interest in this compound and related compounds for drug development continues to grow, robust and reliable analytical methods for its quantification are essential. These application notes provide detailed protocols for the quantification of this compound in fungal cultures using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The described methods are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Analytical Method Overview

The quantification of this compound is optimally achieved using UPLC-MS/MS. This technique offers high sensitivity, selectivity, and accuracy, which are critical for analyzing complex biological matrices such as fungal extracts. The general workflow involves extraction of this compound from the fungal biomass, followed by chromatographic separation and mass spectrometric detection and quantification.

Data Presentation: Quantitative Parameters

While a fully validated quantitative method for this compound is not extensively reported in the public domain, the following table summarizes typical performance characteristics that can be expected from a well-developed UPLC-MS/MS method, based on data for structurally related fungal metabolites and mycotoxins.[1][2] Researchers should perform method validation in their own laboratory to establish specific performance parameters.

ParameterExpected RangeDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 80 - 120%The percentage of the true concentration of the analyte that is measured by the method.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.[3][4][5]

Materials:

  • Fungal culture of a this compound-producing strain (e.g., grown on solid rice medium or in a liquid broth)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Formic acid (FA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvesting: After the desired incubation period, harvest the fungal biomass and the culture medium.

  • Extraction from Solid Culture:

    • Homogenize the entire solid culture (e.g., rice medium with fungal growth).

    • Extract the homogenized material three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and filter to remove solid particles.

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelial mass three times with methanol or dichloromethane.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol or a mixture of methanol and water.

    • Vortex the sample to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

UPLC-MS/MS Quantification of this compound

This protocol is based on a method developed for the quantification of Verticillin D, a structurally similar epipolythiodioxopiperazine alkaloid, and general practices for mycotoxin analysis.[6][7]

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 15% B

    • 1-8 min: Linear gradient from 15% to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 15% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound has a molecular formula of C₂₂H₁₆N₄O₃ and a monoisotopic mass of 384.1222 Da.[8] The protonated molecule [M+H]⁺ would be at m/z 385.1295.

    • Precursor Ion (Q1): m/z 385.13

    • Product Ions (Q3): Specific product ions need to be determined by infusing a pure standard of this compound and performing collision-induced dissociation (CID). Likely fragments would result from the loss of CO, cleavage of the piperazine ring, or fragmentation of the indole moiety. Two to three characteristic transitions should be monitored for quantification and confirmation.

Calibration and Quantification:

  • Prepare a stock solution of purified this compound of known concentration.

  • Create a series of calibration standards by serially diluting the stock solution in the same solvent used to reconstitute the samples. The concentration range should encompass the expected concentrations in the samples.

  • Inject the calibration standards and the prepared samples into the UPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area of the most intense MRM transition against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis UPLC-MS/MS Analysis fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution in Methanol/Water concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial uplc UPLC Separation (C18 Column) hplc_vial->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_analysis Data Analysis & Quantification msms->data_analysis logical_relationship cluster_method_validation Method Validation Parameters cluster_quantification Reliable Quantification linearity Linearity (r²) reliable_quant Reliable this compound Quantification linearity->reliable_quant lod Limit of Detection (LOD) lod->reliable_quant loq Limit of Quantification (LOQ) loq->reliable_quant accuracy Accuracy (Recovery) accuracy->reliable_quant precision Precision (RSD) precision->reliable_quant

References

Application Notes and Protocols: Gliocladin C as a Versatile Intermediate in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gliocladin C, a fungal-derived marine alkaloid, possesses a unique trioxopiperazine fragment and serves as a crucial synthetic intermediate in the total synthesis of various complex alkaloids.[1] Its structural features make it a valuable building block for accessing a range of biologically active molecules, including the epipolythiodioxopiperazine (ETP) natural product, (+)-gliocladine C.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in alkaloid synthesis, targeting researchers and professionals in drug development and organic synthesis.

Introduction

The hexahydropyrrolo[2,3-b]indole diketopiperazine (DKP) alkaloids are a large family of natural products derived from tryptophan.[4] A significant subset of these alkaloids, which bear an indole moiety at the C-3 position, have garnered considerable attention due to their complex molecular architectures and potent biological activities, including anticancer, antiviral, and antibacterial properties.[4][5] this compound, first isolated in 2004, is a notable member of this family, exhibiting cytotoxic effects against P388 lymphocytic leukemia cells.[4][5][6] Its unique trioxopiperazine moiety distinguishes it from other DKP alkaloids.[4]

The strategic importance of this compound lies in its role as a key intermediate for the synthesis of other C3–C3′ bisindole alkaloids.[7] Several total syntheses of this compound have been reported, employing diverse strategies such as asymmetric Mukaiyama aldol reactions, visible-light photoredox catalysis, and convergent constructions of the core structure.[1][2][7] These synthetic routes provide access to this compound, which can then be elaborated into more complex structures like (+)-gliocladine C.[2]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H16N4O3[8]
Molecular Weight384.4 g/mol [8]
IUPAC Name(1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-7,10,12,14-tetraene-3,4,6-trione[8]
AppearanceColorless amorphous solid[2]
Optical Rotation ([α]D)+116 (c 0.02, CHCl3)[1]
+127 (c 0.23, pyridine)[2]

Synthetic Strategies for this compound

Several research groups have successfully completed the total synthesis of (+)-Gliocladin C, each with unique approaches to constructing the core structure.

Overman's First-Generation Synthesis

The first total synthesis of (+)-Gliocladin C was reported by Overman and coworkers in 2007.[1] This asymmetric synthesis was completed in 21 steps with an overall yield of approximately 4%.[1][9] A key step in this route is the asymmetric construction of the quaternary carbon stereocenter via a Mukaiyama aldol reaction.[1][9]

Overman's Second-Generation Synthesis

A more concise, second-generation synthesis was later developed by the Overman group, affording (+)-Gliocladin C in ten steps with an 11% overall yield from isatin.[2][3] This convergent approach involves the union of an enantioenriched dielectrophile and a dinucleophile.[2]

Stephenson's Synthesis via Photoredox Catalysis

Stephenson and colleagues developed a total synthesis of this compound in 10 steps with a 30% overall yield, starting from commercially available Boc-d-tryptophan methyl ester.[7] This approach is enabled by a highly efficient radical coupling reaction mediated by visible-light photoredox catalysis.[7]

Fuji's Synthesis via Sulfonium-Mediated Cross-Coupling

Fuji and coworkers achieved the total synthesis of (+)-Gliocladin C based on a one-pot construction of the 3a-(3-indolyl)pyrroloindoline core.[10][11] This key step involves the cross-coupling of a tryptophan derivative and an indole promoted by a sulfonium species.[11]

Martin's Unified Synthesis

The Martin group developed a strategy that provides a unified approach to this compound and related alkaloids.[4][12] A key feature is the nucleophilic addition of a diketopiperazine to an isatin derivative, followed by a Friedel–Crafts alkylation to establish the quaternary center.[4][12]

Experimental Protocols

The following protocols are based on published synthetic routes and are intended for informational purposes. Researchers should consult the original literature for complete experimental details and safety precautions.

Protocol: Formation of the Trioxopiperazine Ring (Overman's First-Generation Synthesis)

This protocol describes the final steps in the assembly of the trioxopiperazine ring of (+)-Gliocladin C.[1]

Diagram: Logical Flow for Trioxopiperazine Ring Formation

G cluster_0 Assembly of the Trioxopiperazine Ring Amide12 Amide 12 Amine13 Secondary Amine 13 Amide12->Amine13 TMSI (65% yield) Triamine14 Triamine 14 Amine13->Triamine14 Na, t-BuOH, THF-NH3 (-78 °C, 87% yield) GliocladinC (+)-Gliocladin C (1) Triamine14->GliocladinC Series of transformations

Caption: Formation of the trioxopiperazine ring of (+)-Gliocladin C.

  • Cleavage of the Boc group: The Boc group of amide 12 is cleaved by reaction with TMSI to yield the secondary amine 13 in 65% yield.[1]

  • Deprotection: The benzyl protecting groups of the adjacent nitrogen and the indole substituent of 13 are removed by reaction with excess Na and t-BuOH in THF-NH3 at -78 °C, providing the secondary triamine 14 in 87% yield.[1]

  • Final transformations: A subsequent series of transformations converts triamine 14 into (+)-Gliocladin C.[1]

Protocol: Visible-Light Mediated Indole Coupling (Stephenson's Synthesis)

This protocol details the key C-C bond formation step using photoredox catalysis.[7]

Diagram: Experimental Workflow for Photoredox Catalysis

G cluster_1 Visible-Light Mediated Coupling Start Bromopyrroloindoline (9) and Indole Reaction [Ru(bpy)3Cl2] (1 mol%), Visible Light Start->Reaction Product Coupled Product (16) (72% yield) Reaction->Product

Caption: Key indole coupling reaction via visible-light photoredox catalysis.

  • Reactants: Boc-l-tryptophan-derived bromopyrroloindoline 14 and indole-2-carboxaldehyde 15 are used as coupling partners.[7]

  • Catalyst: The reaction is mediated by 1 mol% of the photoredox catalyst tris(bipyridyl)ruthenium(II) chloride ([Ru(bpy)3Cl2]).[7]

  • Conditions: The reaction is carried out under visible light irradiation.[7]

  • Product: The desired coupled product 16 is obtained in 72% yield.[7]

Application of this compound as an Intermediate

This compound is a valuable precursor for the synthesis of other complex alkaloids, most notably (+)-gliocladine C.

Synthesis of (+)-Gliocladine C from this compound

The Overman group has demonstrated the conversion of a di-(tert-butoxycarbonyl) precursor of this compound into (+)-gliocladine C in six steps with a 29% yield.[2][3] This transformation highlights the utility of the this compound framework for accessing epidithiodioxopiperazine alkaloids.[2]

Diagram: Synthetic Pathway from this compound to Gliocladine C

G cluster_2 Conversion to Gliocladine C GliocladinC_precursor di-Boc-Gliocladin C precursor (23) Dioxopiperazine24 Dioxopiperazine 24 GliocladinC_precursor->Dioxopiperazine24 1. MeMgCl 2. Silylation (81% yield) ETP_intermediate27 ETP Intermediate 27 Dioxopiperazine24->ETP_intermediate27 Series of transformations GliocladineC (+)-Gliocladine C (6) ETP_intermediate27->GliocladineC La(OTf)3, MeOH (75% yield)

Caption: Synthetic route from a this compound precursor to (+)-Gliocladine C.

The conversion involves several key transformations:

  • Chemoselective addition: Methylmagnesium chloride is added to the trioxopiperazine 23 .[2]

  • Dihydroxylation: Dihydroxylation of the alkylidene dioxopiperazine double bond.[2]

  • Disulfide bridge formation: Formation of the characteristic epidithiodioxopiperazine bridge.[2]

Quantitative Data Summary

The following tables summarize the yields of key synthetic steps from various reported total syntheses of (+)-Gliocladin C.

Table 1: Yields from Overman's First-Generation Synthesis [1]

StepReactionYield (%)
Amide 12 to Secondary Amine 13 Boc cleavage with TMSI65
Secondary Amine 13 to Triamine 14 Debenzylation87
Overall Yield 21 steps from isatin~4

Table 2: Yields from Overman's Second-Generation Synthesis [2][3]

StepReactionYield (%)
Biindolinone 15 to Indolyl Carbonate 17 Three steps66
Coupled Intermediate 22 to (+)-Gliocladin C 11 Sc(OTf)3 mediated cyclization60
Overall Yield 10 steps from isatin11

Table 3: Yields from Stephenson's Synthesis [7]

StepReactionYield (%)
Bromocyclization of 17 NBS, PPTS91 (over 2 steps)
Methylamidation of 18 MeNH287
Indole Coupling to form 16 Photoredox catalysis72
Final Deprotection to (+)-Gliocladin C 1 BCl380
Overall Yield 10 steps from Boc-d-tryptophan methyl ester30

Conclusion

This compound has been established as a pivotal intermediate in the field of alkaloid synthesis. The diverse and efficient total syntheses developed for this molecule not only provide access to this compound itself but also open avenues for the synthesis of a broader range of structurally complex and biologically significant natural products. The methodologies and protocols outlined in these application notes offer a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on the indole alkaloid scaffold. The continued exploration of new synthetic strategies towards this compound and its analogues will undoubtedly contribute to advancements in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Evaluating Gliocladin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a diketopiperazine alkaloid isolated from fungi of the Gliocladium species, which has demonstrated cytotoxic activity against various cancer cell lines, notably P-388 murine lymphocytic leukemia cells.[1] These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of this compound using a panel of robust cell-based assays. The methodologies described herein are essential for elucidating the compound's mechanism of action and determining its potential as a therapeutic agent.

The core of this compound's cytotoxic activity is hypothesized to involve the induction of apoptosis, a form of programmed cell death, potentially mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This document outlines protocols for assessing key hallmarks of these processes, including loss of cell viability, compromised membrane integrity, activation of caspases, and measurement of intracellular ROS levels.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays. Consistent and clear data presentation is crucial for the comparison of results across different experiments and concentrations of this compound.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Membrane Integrity as Determined by LDH Release Assay

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
Spontaneous Release
Maximum Release100
0.1
1
10
50
100

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1.0
0.1
1
10
50
100
Staurosporine (Positive Control)

Table 4: Intracellular ROS Levels as Determined by DCFDA Assay

This compound Concentration (µM)Fluorescence Intensity (Mean ± SD)Fold Increase in ROS Production
0 (Vehicle Control)1.0
0.1
1
10
50
100
H₂O₂ (Positive Control)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to use P-388 murine lymphocytic leukemia cells for these assays, as cytotoxicity of this compound has been previously reported in this cell line.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • P-388 cells

  • This compound

  • RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed P-388 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • P-388 cells

  • This compound

  • RPMI-1640 medium with 1% FBS (low serum to reduce background)

  • LDH cytotoxicity assay kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed P-388 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Replace the medium with 100 µL of fresh low-serum medium containing serial dilutions of this compound.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (from the kit).

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • P-388 cells

  • This compound

  • RPMI-1640 medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well microplate

  • Luminometer

Protocol:

  • Seed P-388 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

  • Incubate for 24 hours.

  • Treat cells with various concentrations of this compound. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Reactive Oxygen Species (ROS) Assay (DCFDA Assay)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • P-388 cells

  • This compound

  • RPMI-1640 medium (phenol red-free)

  • DCFDA (or H2DCFDA)

  • H₂O₂ (positive control)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Seed P-388 cells in a black, clear-bottom 96-well plate at 1 x 10⁴ cells/well in 100 µL of medium.

  • Incubate for 24 hours.

  • Remove the medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFDA in phenol red-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of phenol red-free medium containing different concentrations of this compound. Include a positive control (e.g., 100 µM H₂O₂).

  • Incubate for the desired time period (e.g., 1, 3, or 6 hours).

  • Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.

  • Calculate the fold increase in ROS production relative to the vehicle control.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed P-388 Cells incubation 24h Incubation start->incubation treatment Treat with this compound incubation->treatment mtt MTT Assay (Viability) treatment->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) treatment->ldh Membrane Damage caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase Apoptotic Pathway ros DCFDA Assay (ROS) treatment->ros Oxidative Stress data Quantify Results mtt->data ldh->data caspase->data ros->data ic50 Determine IC50 data->ic50 mechanism Elucidate Mechanism data->mechanism apoptosis_pathway cluster_stimulus External Stimulus cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome gliocladin_c This compound ros_node ↑ ROS Production gliocladin_c->ros_node bcl2 Bcl-2 Family (e.g., Bax/Bak activation, Bcl-2 inhibition) gliocladin_c->bcl2 direct effect? ros_node->bcl2 modulates mmp ↓ Mitochondrial Membrane Potential bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Application Note: Large-Scale Synthesis and Purification of Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gliocladin C is a structurally complex C3–C3′ bisindole alkaloid derived from two molecules of tryptophan. Initially isolated from the marine fungus Gliocladium roseum, it belongs to the hexahydropyrroloindoline class of natural products. This compound has garnered significant attention from the scientific community due to its potent biological activities, notably its cytotoxicity against P-388 lymphocytic leukemia cell lines. Its unique trioxopiperazine ring and dense stereochemical architecture make it a challenging yet valuable target for total synthesis. This application note provides a detailed protocol for the efficient, large-scale synthesis of (+)-Gliocladin C based on the highly effective 10-step route developed by Stephenson and co-workers, which utilizes visible-light photoredox catalysis to achieve a high overall yield.

I. Synthetic Scheme Overview

The presented synthesis is among the most efficient reported, proceeding in 10 steps with an overall yield of approximately 30% from commercially available Boc-d-tryptophan methyl ester. A key step in this strategy is the visible-light-mediated coupling of a bromopyrroloindoline intermediate with an indole derivative, which provides rapid and scalable access to the core bisindole structure.

Experimental Workflow: Synthesis of (+)-Gliocladin C

G start Boc-d-tryptophan methyl ester s1 1. Cbz Protection 2. Bromocyclization start->s1 CbzCl, NBS final (+)-Gliocladin C s2 Methylamidation s1->s2 MeNH2 s3 Key Indole Coupling (Visible-Light Photoredox) s2->s3 Indole-2-carboxaldehyde, [Ru(bpy)3]Cl2, Blue LEDs s4 Decarbonylation s3->s4 [Rh(Ph3P)3Cl] s5 Imine Formation s4->s5 NBS, DBU s6 Acylation/Cyclization (Triketopiperazine Formation) s5->s6 ClCOCO2Et, Et3N s7 Final Deprotection s6->s7 BCl3 purify Purification (Column Chromatography) s7->purify purify->final

Caption: Overall workflow for the synthesis and purification of (+)-Gliocladin C.

II. Detailed Experimental Protocols

A. Synthesis of (+)-Gliocladin C (10 Steps)

This protocol is adapted from the total synthesis reported by Stephenson and co-workers (2011).

Step 1-2: Cbz Protection and Bromocyclization

  • To a solution of Boc-d-tryptophan methyl ester in a suitable solvent, add CbzCl (benzyl chloroformate) and a non-nucleophilic base (e.g., pyridine or DIEA).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the product to yield the Cbz-protected tryptophan derivative.

  • Dissolve the product in an appropriate solvent and add N-bromosuccinimide (NBS) and a catalytic amount of an acid such as pyridinium p-toluenesulfonate (PPTS).

  • Stir until the bromocyclization is complete.

  • Purify the resulting bromopyrroloindoline intermediate by column chromatography.

Step 3: Methylamidation

  • Dissolve the bromopyrroloindoline from the previous step in THF.

  • Add an aqueous solution of methylamine (MeNH₂).

  • Stir the reaction at room temperature for several hours.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the methylamide product via silica gel chromatography.

Step 4: Key Indole Coupling via Photoredox Catalysis

  • In a reaction vessel equipped with a magnetic stirrer, combine the methylamide intermediate, indole-2-carboxaldehyde, and the photoredox catalyst [Ru(bpy)₃]Cl₂ (1 mol%).

  • Add a suitable solvent (e.g., DMF) and a reductive quencher like triethylamine (Et₃N).

  • Degas the solution thoroughly (e.g., by freeze-pump-thaw cycles).

  • Irradiate the reaction mixture with blue LEDs (λ ≈ 435 nm) at room temperature. The reaction temperature should not exceed 30°C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the mixture and purify the C3–C3′ coupled product by column chromatography.

Step 5: Decarbonylation

  • Dissolve the aldehyde product in xylenes.

  • Add Wilkinson's catalyst, [Rh(Ph₃P)₃Cl], stoichiometrically.

  • Heat the mixture to reflux (approx. 140°C) until the decarbonylation is complete.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the product by chromatography.

Step 6: Imine Formation

  • Dissolve the decarbonylated product in a suitable solvent like CH₂Cl₂.

  • Treat the solution sequentially with N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU).

  • Stir at room temperature until the secondary amine is fully oxidized to the corresponding imine.

  • Purify the imine product, which is often used directly in the next step.

Step 7-8: Acylation/Cyclization to form Triketopiperazine

  • In a microwave vial, combine the imine, ethyl chlorooxoacetate (ClCOCO₂Et), and triethylamine (Et₃N) in toluene.

  • Heat the mixture using microwave irradiation at 150°C.

  • This single step achieves both N-acylation and subsequent intramolecular amidation to form the desired triketopiperazine ring.

  • After cooling, purify the product by column chromatography.

Step 9-10: Final Deprotection

  • Dissolve the bis-Cbz-protected intermediate in CH₂Cl₂ and cool the solution to -78°C.

  • Add boron trichloride (BCl₃) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until both Cbz groups are removed.

  • Carefully quench the reaction with a saturated solution of NaHCO₃.

  • Extract the aqueous layer and purify the final product, (+)-Gliocladin C, by silica gel chromatography.

B. Large-Scale Purification Protocol

For large-scale purification of the final this compound product, preparative chromatography is recommended.

  • Column Preparation: Pack a glass column with an appropriate diameter with silica gel (230-400 mesh) using a slurry method with the initial eluent. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A typical gradient might start from 20% ethyl acetate in hexanes and slowly increase to 50-60%.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield (+)-Gliocladin C as a pale yellow solid.

  • Final Purity Check: Assess the purity of the final product using analytical HPLC-UV and confirm its identity with ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

III. Quantitative Data Summary

The following table summarizes the representative yields for the synthesis of (+)-Gliocladin C via the photoredox catalysis route.

Step No.TransformationStarting MaterialKey ReagentsProductYield (%)
1-2Cbz Protection & BromocyclizationBoc-d-tryptophan methyl esterCbzCl, NBS, PPTSBromopyrroloindoline91
3MethylamidationBromopyrroloindolineMeNH₂ (aq)Methylamide Intermediate87
4Indole CouplingMethylamide IntermediateIndole-2-carboxaldehyde, [Ru(bpy)₃]Cl₂C3–C3′ Coupled Product72
5DecarbonylationC3–C3′ Coupled Product[Rh(Ph₃P)₃Cl]Decarbonylated Core86
6Imine FormationDecarbonylated CoreNBS, DBUImine Intermediate~95
7-8Acylation/CyclizationImine IntermediateClCOCO₂Et, Et₃NBis-Cbz-dihydrothis compound76
9-10Global DeprotectionBis-Cbz-dihydrothis compoundBCl₃(+)-Gliocladin C 80
- Overall - - - ~30

IV. Biological Activity and Plausible Signaling Pathway

This compound exhibits significant cytotoxic activity against cancer cell lines such as P-388 lymphocytic leukemia. While its precise molecular mechanism has not been fully elucidated, many cytotoxic natural products induce cell death via apoptosis (programmed cell death). The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism initiated by cellular stress, leading to the release of mitochondrial proteins and the activation of caspases, which are the executioner enzymes of apoptosis.

Plausible Mechanism: Intrinsic Apoptosis Pathway

The diagram below illustrates a generalized intrinsic apoptosis pathway, which represents a plausible mechanism for the cytotoxic action of this compound.

G drug This compound stress Cellular Stress (e.g., DNA Damage) drug->stress bax Bax/Bak Activation stress->bax mito Mitochondrion cytc Cytochrome c Release mito->cytc bax->mito Pore formation bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome + Pro-caspase-9 cas9 Caspase-9 (Initiator) cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosome->cas9 Activation apoptosis Apoptosis cas3->apoptosis Cleavage of cellular substrates

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound induces cellular stress, leading to the activation of pro-apoptotic proteins (like Bax/Bak) and the release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in apoptotic cell death. Further research is required to validate this specific mechanism for this compound.

Application Notes and Protocols for the Derivatization of Gliocladin C to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a fungal-derived alkaloid belonging to the epidithiodiketopiperazine (ETP) class of natural products.[1] It has demonstrated cytotoxic activity against various cancer cell lines, including murine P388 lymphocytic leukemia, making it an attractive scaffold for the development of novel anticancer agents.[1] This document provides detailed application notes and protocols for the chemical derivatization of this compound aimed at enhancing its biological activity. The strategies outlined are based on established structure-activity relationships (SAR) for the broader ETP class and related diketopiperazines.

The core structure of this compound, a triketopiperazine, presents several opportunities for chemical modification. Key to the biological activity of related ETPs is the disulfide bridge, and while this compound is a non-thiolated triketopiperazine, its structural analogs containing this feature are highly potent.[2] Derivatization strategies will focus on modifications to the diketopiperazine core, the indole moiety, and the introduction of functional groups that can modulate the compound's physicochemical properties and target interactions.

Data Presentation: Comparative Biological Activity of this compound Analogs

The following table summarizes the cytotoxic activity of this compound and related compounds from the literature. This data provides a baseline for understanding the potential impact of structural modifications.

CompoundCell LineIC50 / ED50Reference
This compoundP-388 lymphocytic leukemiaED50: 240 ng/mL[1]
Leptosin DP-388 lymphocytic leukemiaED50: 86 ng/mL[1]
Glioperazine CHepG2 (Hepatocellular carcinoma)IC50: 6.51 μM
Glioperazine C Derivative (N-benzoyl)HepG2 (Hepatocellular carcinoma)Decreased activity
ETP Derivative (+)-28c (triazole)MCF7 (Breast cancer)More active than azide precursor[3]
ETP Derivative (+)-28c (triazole)HCT 116 (Colon cancer)More active than azide precursor[3]
ETP Derivative 51 (PEG-triazole)HeLa (Cervical cancer)IC50: 24 nM[3]
ETP Derivative 51 (PEG-triazole)DU 145 (Prostate cancer)IC50: 62 nM[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of the Diketopiperazine Core

This protocol describes the introduction of an alkyl group at the N1 position of the diketopiperazine ring, a common strategy for modifying the lipophilicity and steric bulk of the molecule.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the N-alkylated this compound derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of a C3-Functionalized this compound Derivative via Azide Introduction and Click Chemistry

This protocol outlines a two-step process to introduce a triazole moiety at the C3 position, a versatile handle for further bioconjugation or library development.[3][4]

Step 2a: Introduction of an Azide at C3

Materials:

  • A suitable precursor with a leaving group at the C3 position (e.g., a C3-bromo derivative, which can be synthesized from a suitable precursor).

  • Sodium azide (NaN3)

  • Anhydrous DMF

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the C3-bromo this compound precursor (1 equivalent) in anhydrous DMF.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add deionized water to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C3-azido this compound derivative.

Step 2b: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Materials:

  • C3-azido this compound derivative (from Step 2a)

  • Terminal alkyne (e.g., propargylamine, phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the C3-azido this compound derivative (1 equivalent) and the terminal alkyne (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C3-triazole this compound derivative.

Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol describes a standard method for evaluating the anticancer activity of the synthesized this compound derivatives.[5][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Biological Activity Screening start This compound derivatization Chemical Derivatization (e.g., N-alkylation, C3-functionalization) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization treatment Treatment with Derivatives characterization->treatment Screening of Pure Compounds cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras RAS rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2, Bax) akt->apoptosis_regulators cell_cycle Cell Cycle Progression mtor->cell_cycle raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., NF-κB, AP-1) erk->transcription apoptosis Apoptosis apoptosis_regulators->apoptosis transcription->cell_cycle transcription->apoptosis gliocladin_c This compound Derivative gliocladin_c->pi3k Inhibition? gliocladin_c->akt Inhibition? gliocladin_c->apoptosis Induction?

Caption: Postulated signaling pathways affected by this compound derivatives in cancer cells.

Discussion and Structure-Activity Relationship (SAR) Insights

The biological activity of ETPs and related diketopiperazines is highly dependent on their structure. Based on the literature for this class of compounds, the following SAR insights can guide the derivatization of this compound:

  • The Diketopiperazine Core: The integrity of the diketopiperazine ring is generally considered essential for activity. Modifications at the nitrogen atoms can influence potency. For instance, N-benzoylation of Glioperazine C led to a decrease in activity, suggesting that bulky substituents at this position may be detrimental. However, strategic N-alkylation could improve cell permeability and should be explored.

  • The C3 Position: The C3 position is a key site for derivatization. Introduction of various substituents at this position in related ETPs has been shown to be well-tolerated and can be used to attach linkers for bioconjugation or to modulate activity.[3][4] The use of click chemistry to introduce triazole moieties provides a powerful tool for creating a library of diverse analogs.[3]

  • Introduction of a Disulfide Bridge: While this compound is a triketopiperazine, many of the most potent related natural products are epidithiodiketopiperazines. The disulfide bridge is believed to be crucial for their mechanism of action, which may involve the generation of reactive oxygen species (ROS) and interaction with cellular thiols.[2] Synthetic strategies to introduce a disulfide bridge into the this compound scaffold represent a promising, albeit challenging, avenue for significantly enhancing its anticancer activity.

  • The Indole Moiety: The indole group is another site for potential modification. Halogenation or the introduction of other small functional groups on the indole ring could influence the electronic properties and binding interactions of the molecule.

Conclusion

The derivatization of this compound offers a promising strategy for the development of new and more potent anticancer agents. By leveraging the known structure-activity relationships of the broader epidithiodiketopiperazine class and employing the synthetic and screening protocols outlined in these application notes, researchers can systematically explore the chemical space around the this compound scaffold. The goal is to identify derivatives with enhanced cytotoxicity, improved pharmacological properties, and a clearer understanding of their mechanism of action. The provided workflows and diagrams serve as a guide for the logical progression of such a drug discovery effort.

References

Troubleshooting & Optimization

Technical Support Center: Late-Stage Functionalization of Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization of Gliocladin C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this intricate natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the late-stage functionalization of this compound?

A1: The late-stage functionalization of this compound presents several key challenges stemming from its complex and sterically hindered structure, which includes two indole rings, a triketopiperazine core, and multiple stereocenters. The main difficulties include:

  • Regioselectivity: Differentiating between the numerous C-H bonds on the two indole moieties to achieve site-selective functionalization is a primary hurdle. The electron-rich nature of the indole rings makes them susceptible to electrophilic attack, but controlling the position of substitution is challenging.[1][2]

  • Chemoselectivity: The presence of various functional groups, including amides, a thioether, and the indole nitrogens, requires the use of highly selective reagents and reaction conditions to avoid unwanted side reactions.[3][4]

  • Steric Hindrance: The concave, sterically congested core of this compound can limit the accessibility of certain positions to bulky reagents and catalysts.

  • Stability of the Core Structure: The triketopiperazine and epidithiodiketopiperazine moieties can be sensitive to harsh reaction conditions (e.g., strong acids, bases, or high temperatures), leading to degradation or rearrangement of the natural product scaffold.

Q2: Which positions on the indole rings of this compound are most reactive towards functionalization?

A2: Based on the known reactivity of indole scaffolds, the C2 and C3 positions are generally the most nucleophilic and thus most susceptible to electrophilic substitution. In bis-indole alkaloids, directing the functionalization to a specific indole unit and a specific position on that unit is a significant challenge.[2][5] The relative reactivity of each position can be influenced by the steric environment and the presence of directing groups. For C-H activation strategies, the choice of catalyst and directing group is crucial for achieving high regioselectivity.[6]

Q3: Are protecting groups necessary for the late-stage functionalization of this compound?

A3: The necessity of protecting groups depends on the specific reaction conditions and the desired transformation. For instance, the indole N-H protons are acidic and can interfere with certain organometallic reactions. Protection of the indole nitrogens (e.g., with Boc or SEM groups) can prevent N-functionalization and may also influence the regioselectivity of C-H functionalization. However, the addition and subsequent removal of protecting groups add steps to the synthetic sequence, which is ideally avoided in late-stage functionalization.[4] Many modern C-H functionalization methods are designed to be compatible with a wide range of functional groups, potentially obviating the need for protection.[7]

Q4: What types of reactions are suitable for the late-stage functionalization of this compound?

A4: Methodologies that proceed under mild conditions and exhibit high functional group tolerance are most suitable. These include:

  • Transition-Metal-Catalyzed C-H Functionalization: Palladium, rhodium, and iridium catalysts are commonly used for direct C-H arylation, alkylation, and other coupling reactions on indole rings.[8]

  • Photoredox Catalysis: This approach uses visible light to generate radical intermediates under very mild conditions, allowing for a wide range of functionalizations with excellent functional group tolerance.[9][10][11]

  • Biocatalysis: Enzymes can offer unparalleled regio- and stereoselectivity for the modification of complex natural products, often under aqueous and mild conditions.[12]

Troubleshooting Guides

Problem 1: Poor or No Conversion in a Palladium-Catalyzed C-H Arylation Reaction
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst that is activated in situ. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂).
Ligand Incompatibility The choice of ligand is critical for C-H activation.[13][14][15] Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For indole functionalization, ligands like Buchwald's biarylphosphines or electron-rich NHCs can be effective.
Inappropriate Solvent or Base The solvent and base can significantly impact the reaction outcome. Screen polar aprotic solvents (e.g., DMF, DMAc, dioxane) and a range of inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, pivalic acid as an additive).
Substrate Degradation This compound may be unstable under the reaction conditions. Monitor the reaction by LC-MS to check for decomposition. If degradation is observed, try lowering the reaction temperature or using a milder base.
Problem 2: Lack of Regioselectivity in the Functionalization of the Indole Rings
Potential Cause Troubleshooting Step
Multiple Reactive Sites The two indole rings and multiple positions on each ring may have similar reactivity.[2]
Use of Directing Groups: If a suitable functional group is present or can be installed, a directing group can be used to achieve site-selectivity.[6]
Steric Control: Employing bulkier catalysts or reagents may favor functionalization at less sterically hindered positions.
Reaction Conditions Regioselectivity can be highly dependent on the reaction conditions.
Catalyst/Ligand Screening: Different metal catalysts and ligands can exhibit distinct regioselectivities. A thorough screening is recommended.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regiochemical outcome.

Quantitative Data

Table 1: Comparison of Catalytic Systems for the C-H Arylation of N-Methylindole (Model System)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)C2:C3 Ratio
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane11085>95:5
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane11092>95:5
3[RhCp*Cl₂]₂ (2)-AgOAcDCE100785:95
4[Ir(cod)Cl]₂ (2)dtbpy (4)-Toluene8065>95:5

Note: This data is representative of model systems and serves as a starting point for optimization on the this compound scaffold.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of an Indole-Containing Substrate

This protocol is a general starting point and should be optimized for this compound.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the indole substrate (1.0 equiv.), the aryl halide (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 0.1 M concentration) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

challenges_in_functionalization cluster_challenges Key Challenges regioselectivity Regioselectivity (C2 vs C3 vs other positions) chemoselectivity Chemoselectivity (Amide vs Indole vs Thioether) steric_hindrance Steric Hindrance (Concave Shape) stability Scaffold Stability (Harsh Conditions) gliocladin_c This compound functionalization Late-Stage Functionalization gliocladin_c->functionalization functionalization->regioselectivity functionalization->chemoselectivity functionalization->steric_hindrance functionalization->stability desired_product Functionalized Analog functionalization->desired_product Success

Caption: Key challenges in the late-stage functionalization of this compound.

experimental_workflow start Start: This compound reaction_setup Reaction Setup: - Catalyst - Ligand - Reagent - Solvent start->reaction_setup optimization Optimization Loop reaction_setup->optimization Reaction analysis Analysis: - LC-MS - NMR optimization->analysis Monitor analysis->optimization Low Yield/ Side Products purification Purification: - Chromatography analysis->purification Success final_product Final Product: Functionalized this compound purification->final_product

Caption: General experimental workflow for late-stage functionalization.

References

Technical Support Center: Total Synthesis of Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Gliocladin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and low yields encountered during the synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for specific low-yield steps in the total synthesis of this compound.

1. Issue: Low yield in the construction of the C3-C3' bisindole core structure.

  • Question: My yields for the coupling of the pyrroloindoline and indole moieties are consistently low. What are the common pitfalls and how can I improve the yield?

  • Answer: The construction of the C3-C3' bisindole linkage is a critical step and its efficiency can be influenced by several factors. Different strategies have been successfully employed, and the optimal conditions depend on your specific substrates and route.

    • Photoredox Catalysis Approach: A highly efficient method utilizes visible-light photoredox catalysis for the coupling of a bromopyrroloindoline with an indole derivative.[1] This approach offers mild reaction conditions and has been shown to provide the coupled product in good to excellent yields (e.g., 72% on a 2-gram scale).[1] If you are experiencing low yields with this method, consider the following:

      • Catalyst Loading: Ensure the correct loading of the photocatalyst (e.g., [Ru(bpy)3Cl2]). While low catalyst loading (1 mol%) has been reported to be effective, you may need to optimize this for your specific setup.[1]

      • Light Source: The reaction is dependent on the light source. Ensure your visible light source is of the appropriate wavelength and intensity.

      • Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is properly degassed.

    • Friedel-Crafts-based Strategy: An alternative approach involves a regioselective Friedel-Crafts alkylation.[2] Low yields in this case could be due to:

      • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are critical. Overman's second-generation synthesis employed Sc(OTf)3.[3]

      • Substrate Reactivity: The electronic nature of both the pyrroloindoline and indole coupling partners can significantly impact the reaction's success.

2. Issue: Difficulty in the formation of the triketopiperazine moiety.

  • Question: I am struggling with the cyclization step to form the triketopiperazine ring, leading to low yields or decomposition of my starting material. What are the recommended procedures?

  • Answer: The formation of the triketopiperazine ring can be challenging due to the potential for side reactions. A successful two-step procedure has been reported involving N-acylation followed by cyclization.[1]

    • N-acylation: Acylation of the secondary amine with ethyl 2-(chloroformyl)acetate (ClCOCO2Et) in the presence of a base like triethylamine (Et3N) is the first step.

    • Cyclization: The subsequent cyclization can be achieved by heating with hexamethyldisilazane (HMDS). This sequence has been reported to yield the desired triketopiperazine in 56% over two steps.[1]

    An alternative, more efficient one-pot procedure has also been developed.[1] This involves reacting the imine precursor with ethyl 2-(chloroformyl)acetate, which proceeds through an acyliminium intermediate, followed by intramolecular amidation to furnish the triketopiperazine in a 76% yield.[1] If you are facing issues, consider:

    • Reaction Temperature: The cyclization step often requires elevated temperatures (e.g., 140 °C). Ensure your reaction is reaching and maintaining the target temperature.

    • Purity of Starting Material: Impurities in the starting material can interfere with the cyclization. Ensure your substrate is of high purity.

3. Issue: Low yields during the introduction of the α,β-unsaturated imide.

  • Question: My attempts to introduce the α,β-unsaturation into the diketopiperazine ring have resulted in poor yields and complex product mixtures. What are the most effective methods?

  • Answer: Dehydrogenation to form the α,β-unsaturated imide is a known challenge in the synthesis of this compound and related compounds. Several methods have been attempted with varying success.

    • Failed Attempts: Direct dehydrogenation using reagents like LiHMDS/NBS or DDQ has been reported to be low yielding.[1] Similarly, palladium on carbon (Pd/C) in refluxing toluene gave the desired product in less than 50% yield even after prolonged reaction times.[1] It is advisable to avoid these methods if possible.

    • Successful Strategy: A more reliable method involves a dehydration approach from a hydroxylated precursor. In the synthesis reported by Boyer and Movassaghi, an N1-trifluoroacetylated aminoalcohol intermediate was exposed to trifluoroacetic anhydride and 2,6-di-tert-butyl-4-methylpyridine to induce dehydration, forming the enamide in 88% yield.[2] This suggests that installing a suitable leaving group at the C11 position in a precursor can be an effective strategy.

4. Issue: Decomposition of acid-sensitive intermediates.

  • Question: I am observing significant decomposition of my pyrrolidinoindoline intermediates, particularly those with a C3 hydroxyl group, during acidic workup or purification. How can I mitigate this?

  • Answer: The acid sensitivity of pyrrolidinoindolines, especially those bearing a C3 hydroxyl substituent, is a well-documented challenge.

    • Choice of Acid: The volatility of the acid used can be a factor. For instance, using 3 M HCl in MeOH for deprotection, which can be readily removed, was found to be superior to formic acid, which led to retro-aldol fragmentation upon concentration.

    • Protecting Group Strategy: To circumvent the issues with acid-labile intermediates, a robust protecting group strategy is essential. In one synthesis, an acetonide was used to protect a diol, and its cleavage was problematic under standard acidic conditions. A multi-step conversion to a more stable methoxy derivative was employed to overcome this.

    • Careful pH Control: During workup and purification (e.g., silica gel chromatography), it is crucial to maintain neutral or slightly basic conditions to prevent decomposition. Using a slurry of silica gel in methanol has been reported as a mild method for the purification of a sensitive pyrrolidinoindoline.

Quantitative Data Summary

The following tables summarize the yields of key reactions from different total syntheses of this compound, allowing for a comparison of efficiencies.

Table 1: Overall Yields of this compound Total Syntheses

Research GroupNumber of StepsOverall Yield (%)Starting MaterialReference
Overman (2007)21~4Isatin
Overman (2nd Gen)1011Isatin[3][4]
Stephenson1030Boc-d-tryptophan methyl ester[1]
Boyer & Movassaghi9 (to a precursor)10 (for Gliocladin B)N-Boc-L-tryptophan[2]

Table 2: Yields of Key Synthetic Steps

Reaction StepResearch GroupReagents and ConditionsYield (%)Reference
C3-C3' Bisindole Formation
Photoredox CouplingStephenson[Ru(bpy)3Cl2] (1 mol%), visible light72[1]
Aldol Condensation/CyclizationOverman (2nd Gen)1. Lithium enolate, Aldehyde, THF, -78 °C; 2. Sc(OTf)3, MeCN60 (from coupled intermediate)[3]
Trioxopiperazine Formation
Two-step acylation/cyclizationStephenson1. ClCOCO2Et, Et3N; 2. HMDS, 140 °C56[1]
One-pot imine acylation/cyclizationStephensonImine, ClCOCO2Et76[1]
α,β-Unsaturated Imide Formation
Dehydration of N-TFA aminoalcoholBoyer & MovassaghiTFAA, DTBMP, MeCN88[2][5]
DehydrogenationStephensonPd/C (20 mol%), toluene, reflux<50[1]
Final Deprotection
Boc removal (thermolytic)Overman (2nd Gen)Heat89[3]
Cbz removalStephensonBCl3, CH2Cl2, -78 °C to 23 °C80[1]

Experimental Protocols

Protocol 1: Photoredox-Mediated C3-C3' Bisindole Formation (Stephenson) [1]

  • To a solution of bromopyrroloindoline (1.0 equiv) and indole-2-carboxaldehyde (1.2 equiv) in anhydrous, degassed solvent (e.g., acetonitrile) is added [Ru(bpy)3Cl2] (0.01 equiv).

  • The reaction mixture is thoroughly degassed via freeze-pump-thaw cycles (minimum of three cycles).

  • The mixture is then irradiated with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired C3-C3' coupled product.

Protocol 2: One-Pot Trioxopiperazine Formation from Imine (Stephenson) [1]

  • To a solution of the imine precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., CH2Cl2) at 0 °C is added triethylamine (1.5 equiv).

  • Ethyl 2-(chloroformyl)acetate (1.2 equiv) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until the formation of the acyliminium intermediate is complete (monitor by TLC or LC-MS).

  • The reaction mixture is then heated to reflux to effect intramolecular amidation and cyclization.

  • After completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography to yield the triketopiperazine.

Visualizations

Signaling Pathways and Experimental Workflows

gliocladin_c_synthesis_overview start Starting Materials (e.g., Tryptophan derivative, Indole derivative) pyrroloindoline Pyrroloindoline Intermediate start->pyrroloindoline indole_partner Indole Coupling Partner start->indole_partner coupling C3-C3' Bond Formation (e.g., Photoredox or Friedel-Crafts) pyrroloindoline->coupling indole_partner->coupling bisindole_core Bisindole Core Structure coupling->bisindole_core cyclization Piperazine Ring Formation/Modification bisindole_core->cyclization triketo_precursor Dihydro-Gliocladin C Precursor cyclization->triketo_precursor dehydrogenation Dehydrogenation/ Unsaturation triketo_precursor->dehydrogenation deprotection Final Deprotection(s) dehydrogenation->deprotection gliocladin_c This compound deprotection->gliocladin_c

Caption: Generalized retrosynthetic analysis of this compound.

troubleshooting_workflow decision decision issue issue solution solution start Low Yield in a Key Step check_purity Is Starting Material Pure? start->check_purity Begin Troubleshooting purify Purify Starting Material check_purity->purify No check_reagents Are Reagents Fresh/Active? check_purity->check_reagents Yes purify->start replace_reagents Use Freshly Purified/New Reagents check_reagents->replace_reagents No check_conditions Are Reaction Conditions (Temp, Atmosphere) Correct? check_reagents->check_conditions Yes replace_reagents->start optimize_conditions Optimize Conditions (e.g., Temp, Time, Solvent) check_conditions->optimize_conditions No check_stoichiometry Is Stoichiometry Correct? check_conditions->check_stoichiometry Yes optimize_conditions->start adjust_stoichiometry Adjust Reagent Stoichiometry check_stoichiometry->adjust_stoichiometry No consult_literature Consult Alternative Synthetic Routes check_stoichiometry->consult_literature Yes adjust_stoichiometry->start end Yield Improved consult_literature->end

References

Technical Support Center: Stereoselective Synthesis of Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Gliocladin C.

Frequently Asked Questions (FAQs)

Q1: What are the key stereoselective steps in the synthesis of this compound?

A1: The most critical stereoselective transformations reported in the literature for the synthesis of this compound are:

  • Asymmetric Mukaiyama Aldol Reaction: This reaction is pivotal for establishing the quaternary carbon stereocenter at C3. It typically involves the reaction of a 2-siloxyindole with a chiral aldehyde, such as a serine-derived aldehyde.[1]

  • Catalytic Enantioselective Steglich-type Rearrangement: A second-generation synthesis utilizes a catalytic enantioselective rearrangement of an indolyl carbonate to construct the key quaternary stereocenter.[2]

  • Visible-Light Photoredox Catalysis: A more recent approach employs a visible-light-mediated radical coupling of a bromopyrroloindoline with an indole derivative to form the C3–C3′ linkage.[3]

Q2: What is the biological significance of achieving high stereoselectivity in the synthesis of this compound?

A2: this compound has demonstrated cytotoxic activity against P388 lymphocytic leukemia cells.[3][4] In drug development, the three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets. Different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities, with one isomer being therapeutic while another might be inactive or even toxic. Therefore, controlling the stereochemistry during synthesis is essential to produce the desired biologically active isomer of this compound and to ensure its safety and efficacy in potential therapeutic applications.

Q3: Are there any known signaling pathways affected by this compound?

A3: While specific signaling pathway studies for this compound are not extensively detailed in the initial synthetic papers, its cytotoxic activity against leukemia cell lines suggests potential modulation of pathways that control cell proliferation and apoptosis. Natural products with similar cytotoxic profiles often target key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the intrinsic or extrinsic apoptosis pathways.[5][6][7][8][9] Further investigation into these pathways is a logical step in elucidating the mechanism of action of this compound.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Mukaiyama Aldol Reaction

Symptoms:

  • Formation of multiple diastereomers of the aldol adduct, complicating purification and reducing the yield of the desired product.

  • 1H NMR spectrum of the crude product shows complex, overlapping signals for the newly formed stereocenters.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Lewis Acid The choice of Lewis acid is critical. Experiment with different Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2) and optimize the stoichiometry.
Incorrect Reaction Temperature Aldol reactions are often highly temperature-sensitive. Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.
Inappropriate Solvent The solvent can influence the reaction rate and selectivity. Screen a range of anhydrous solvents with varying polarities (e.g., CH2Cl2, toluene, THF).
Purity of Reagents Ensure the 2-siloxyindole and the chiral aldehyde are of high purity. Impurities can interfere with the catalyst and reduce selectivity.
Issue 2: Retro-Aldol Fragmentation of the Oxindole Adduct

Symptoms:

  • Low yield of the desired pyrrolidinoindoline product.

  • Presence of starting materials or decomposition products upon work-up and purification.

Possible Causes and Solutions:

CauseRecommended Solution
Basic Reaction Conditions The oxindole aldol adduct can be prone to retro-aldol fragmentation under basic conditions.[1] If subsequent steps require a base, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) and maintain low temperatures.
Prolonged Reaction Times Minimize reaction times to reduce the exposure of the sensitive intermediate to conditions that may induce fragmentation. Monitor the reaction closely by TLC or LC-MS.
Inappropriate Protecting Groups The choice of protecting groups on the oxindole nitrogen and other functional groups can influence the stability of the adduct. Consider using protecting groups that can be removed under neutral or mildly acidic conditions.
Issue 3: Acid Sensitivity of Pyrrolidinoindoline Intermediates

Symptoms:

  • Decomposition of the pyrrolidinoindoline core during acidic work-up or chromatography.

  • Formation of undesired side products.

Possible Causes and Solutions:

CauseRecommended Solution
Strongly Acidic Conditions Pyrrolidinoindolines, especially those with a hydroxyl substituent at C3, can be sensitive to strong acids.[1] Use milder acidic conditions for deprotection or work-up (e.g., buffered solutions, pyridinium p-toluenesulfonate (PPTS)).
Silica Gel Chromatography Standard silica gel can be acidic enough to cause decomposition. Consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like neutral alumina chromatography or recrystallization.

Quantitative Data on Stereoselectivity

ReactionKey ReagentsSolventTemp (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Mukaiyama Aldol2-siloxyindole, Serine-derived aldehyde, SnCl4CH2Cl2-78>95:5>98%85[1]
Catalytic Steglich RearrangementIndolyl carbonate, Chiral catalystToluene25-92%95[2]
Photoredox CouplingBromopyrroloindoline, Indole-2-carboxaldehyde, [Ru(bpy)3]Cl2DMFrt--72[3]

Experimental Protocols

1. Asymmetric Mukaiyama Aldol Reaction (Adapted from Overman et al.) [1]

To a solution of the serine-derived aldehyde (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C under an argon atmosphere is added SnCl4 (1.1 equiv, 1.0 M solution in CH2Cl2). The mixture is stirred for 15 minutes, after which a solution of the 2-siloxyindole (1.2 equiv) in CH2Cl2 is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 4 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH2Cl2 (3 x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

2. Visible-Light-Mediated Indole Coupling (Adapted from Stephenson et al.) [3]

A solution of the bromopyrroloindoline (1.0 equiv), indole-2-carboxaldehyde (1.5 equiv), and [Ru(bpy)3]Cl2 (0.01 equiv) in anhydrous and degassed DMF (0.1 M) is prepared in a reaction vessel. The mixture is stirred and irradiated with a blue LED (λ = 450 nm) at room temperature for 24 hours under an argon atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water (3 x) and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the coupled product.

Visualizations

Experimental Workflow: Overman's First-Generation Synthesis

overman_synthesis isatin Isatin siloxyindole 2-Siloxyindole isatin->siloxyindole Several Steps aldol_adduct Mukaiyama Aldol Adduct siloxyindole->aldol_adduct SnCl4, -78 °C aldehyde Serine-derived aldehyde aldehyde->aldol_adduct pyrrolidinoindoline Pyrrolidinoindoline Intermediate aldol_adduct->pyrrolidinoindoline Deprotection & Cyclization gliocladin_c This compound pyrrolidinoindoline->gliocladin_c Trioxopiperazine Formation

Caption: Key stages in the first-generation total synthesis of this compound.

Logical Relationship: Troubleshooting Retro-Aldol Fragmentation

retro_aldol_troubleshooting problem Low Yield due to Retro-Aldol Fragmentation cause1 Basic Conditions problem->cause1 cause2 High Temperature problem->cause2 cause3 Prolonged Reaction Time problem->cause3 solution1 Use non-nucleophilic, hindered base cause1->solution1 solution2 Lower reaction temperature cause2->solution2 solution3 Monitor reaction closely (TLC, LC-MS) cause3->solution3

Caption: Troubleshooting logic for retro-aldol fragmentation.

Postulated Signaling Pathway: Induction of Apoptosis

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 DISC formation caspase3 Caspase-3 (Executioner) caspase8->caspase3 bcl2 Bcl-2 family (Bax/Bak) mito Mitochondrion bcl2->mito cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Apoptosome formation caspase9->caspase3 gliocladin_c This compound cellular_stress Cellular Stress gliocladin_c->cellular_stress cellular_stress->bcl2 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic signaling pathways targeted by this compound.

References

Degradation pathways and stability issues of Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of Gliocladin C. The following information is intended to help researchers anticipate and troubleshoot potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound have not been extensively published, its chemical structure as a complex indole alkaloid with a diketopiperazine moiety suggests potential routes of degradation. Key vulnerabilities include:

  • Hydrolysis: The diketopiperazine ring and other amide bonds within the molecule can be susceptible to hydrolysis under both acidic and basic conditions. This can lead to the opening of the diketopiperazine ring to form a dipeptide derivative or cleavage of other amide linkages.

  • Oxidation: The indole nucleus is prone to oxidation, which can lead to the formation of various oxidized products. Isatin and anthranilate are common intermediates in the degradation of some indole alkaloids.

  • Epimerization: The stereocenters in this compound, particularly those adjacent to carbonyl groups within the diketopiperazine ring, may be susceptible to epimerization under certain pH and temperature conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of complex organic molecules like this compound, leading to a variety of degradation products.

Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?

A2: Loss of potency can be attributed to several factors related to the stability of this compound. Common causes include:

  • Improper Storage: this compound, like many complex natural products, should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.

  • Solvent Effects: The choice of solvent can impact stability. Protic solvents or aqueous solutions with non-optimal pH can accelerate hydrolytic degradation. It is advisable to use anhydrous aprotic solvents for stock solutions and to prepare aqueous working solutions fresh before each experiment.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of the compound. It is recommended to aliquot stock solutions into smaller, single-use volumes.

  • Presence of Contaminants: Contaminants in solvents or on labware, such as trace amounts of acid, base, or metal ions, can catalyze degradation reactions.

Q3: Are there any known signaling pathways affected by this compound that I should be aware of when designing my experiments?

A3: this compound has been reported to exhibit cytotoxic activity against P-388 lymphocytic leukemia cell lines.[1] While the specific molecular targets are not fully elucidated, cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. Therefore, it is reasonable to hypothesize that this compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptosis pathways in susceptible cancer cells. Key proteins to investigate in your experiments could include caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins, and components of the death receptor signaling complexes.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Steps
Degradation of this compound in culture medium - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Minimize the exposure of the treatment medium to light.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.
Variability in stock solution concentration - Ensure complete dissolution of the compound when preparing the stock solution.- Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of the stock solution periodically.
Interaction with media components - Evaluate potential interactions of this compound with components of your cell culture medium, such as serum proteins, which might affect its bioavailability.

Issue: Appearance of unknown peaks in HPLC analysis of this compound samples.

Possible Cause Troubleshooting Steps
On-column degradation - Modify HPLC parameters, such as mobile phase pH or column temperature, to minimize on-column degradation.
Degradation during sample preparation - Keep samples at low temperatures and protected from light during preparation.- Use appropriate solvents and ensure they are free of contaminants.
Formation of degradation products during storage - Re-evaluate storage conditions (temperature, light exposure, solvent).- Perform forced degradation studies to intentionally generate and identify potential degradation products.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound stability under various stress conditions based on the general behavior of related compounds. Actual stability should be determined experimentally.

Stress Condition Parameter Condition Hypothetical % Degradation
Acid Hydrolysis 0.1 M HCl60°C, 24h15 - 25%
Base Hydrolysis 0.1 M NaOH60°C, 24h20 - 35%
Oxidation 3% H₂O₂Room Temp, 24h10 - 20%
Thermal Solid State80°C, 48h5 - 15%
Photostability Solution (in Methanol)ICH Q1B Option 210 - 30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a sealed vial and expose it to 80°C in a calibrated oven for 48 hours.

    • At the end of the study, dissolve the solid in the initial solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV and/or MS detection).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Generate Degraded Samples: Use the samples generated from the forced degradation study (Protocol 1).

  • Initial Method Scouting:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: A typical starting gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of this compound) and a mass spectrometer (MS) for peak identification.

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Optimize the gradient, mobile phase composition (e.g., trying methanol as the organic modifier, or different pH modifiers), and column temperature to achieve adequate resolution between the parent peak of this compound and all degradation product peaks.

    • The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

  • Peak Purity Analysis:

    • Use the PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Hydrolysis Acid Hydrolysis Degraded Samples Degraded Samples Acid Hydrolysis->Degraded Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Degraded Samples Oxidation Oxidation Oxidation->Degraded Samples Thermal Stress Thermal Stress Thermal Stress->Degraded Samples Photolytic Stress Photolytic Stress Photolytic Stress->Degraded Samples HPLC-UV/PDA HPLC-UV/PDA Degradation Pathways Degradation Pathways HPLC-UV/PDA->Degradation Pathways Stability Indicating Method Stability Indicating Method HPLC-UV/PDA->Stability Indicating Method Identification of Degradants Identification of Degradants HPLC-UV/PDA->Identification of Degradants LC-MS LC-MS LC-MS->Degradation Pathways LC-MS->Stability Indicating Method LC-MS->Identification of Degradants This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Thermal Stress This compound->Photolytic Stress Degraded Samples->HPLC-UV/PDA Degraded Samples->LC-MS

Caption: Workflow for a forced degradation study of this compound.

G cluster_extrinsic Extrinsic Pathway This compound This compound Death Receptor Death Receptor This compound->Death Receptor Activates? Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.

G cluster_intrinsic Intrinsic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress? Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting the formation of the α,β-unsaturated imide in Gliocladin C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of Gliocladin C, with a specific focus on the formation of the critical α,β-unsaturated imide moiety.

Troubleshooting Guide: Formation of the α,β-Unsaturated Imide

This guide addresses common issues observed during the introduction of the α,β-unsaturated imide in the this compound core structure.

Question: My dehydrogenation reaction of the saturated diketopiperazine precursor to form the α,β-unsaturated imide is failing or giving low yields. What are the common pitfalls and how can I troubleshoot this step?

Answer:

Direct dehydrogenation of the fully saturated triketopiperazine ring system in the this compound precursor is a known challenge. Several research groups have reported difficulties with this approach. Here are the common issues and potential solutions:

  • Issue 1: Steric Hindrance. The concave shape of the bicyclic core can sterically hinder the approach of reagents to the C11a methine hydrogen, making its abstraction difficult. This is a primary reason why standard dehydrogenation methods often fail.[1]

  • Troubleshooting:

    • Alternative Strategies: Instead of direct dehydrogenation, consider a stepwise approach that introduces the double bond via an elimination reaction. The successful synthesis by Stephenson and coworkers utilized a one-pot N-acyliminium ion promoted enamine formation and intramolecular amidation, which circumvents the need for direct dehydrogenation of the assembled triketopiperazine.[1]

    • Reagent Selection: If you persist with dehydrogenation, consider using smaller, more reactive radical initiators, although success is not guaranteed.

  • Issue 2: Ring Opening. The triketopiperazine ring can be susceptible to ring-opening under harsh basic or acidic conditions, which might be employed in some dehydrogenation protocols. Attempts to epimerize the C11a position to facilitate elimination have been shown to result in ring opening.[1]

  • Troubleshooting:

    • Mild Conditions: Employ milder dehydrogenation conditions. However, be aware that milder conditions may not be sufficient to overcome the high activation barrier for this specific substrate.

    • Protecting Groups: Ensure that all sensitive functional groups are adequately protected to prevent undesired side reactions.

  • Issue 3: Low Yields with Standard Reagents. Several standard dehydrogenation reagents have been reported to provide unsatisfactory yields.

  • Troubleshooting:

    • The table below summarizes the reported outcomes with various reagents. It is advisable to avoid these conditions and opt for the more successful one-pot cyclization strategy.

Reagent/ConditionsObserved YieldReference
LiHMDS/NBSUnacceptable Yield[1]
DDQUnacceptable Yield[1]
Pd/C (20 mol%), toluene, reflux, 3 days<50%[1]

Question: I am attempting the one-pot N-acyliminium ion promoted enamine formation/intramolecular amidation. What are the critical parameters for this reaction to succeed?

Answer:

This one-pot reaction is a highly effective method for constructing the triketopiperazine ring and introducing the α,β-unsaturated imide simultaneously.[1] Here are the key considerations:

  • Formation of the Imine Precursor: The reaction starts from the corresponding imine. Ensure the preceding oxidation of the secondary amine to the imine is high-yielding. Sequential treatment with N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) has been shown to be effective.[1]

  • Acylating Agent: The choice of the acylating agent is crucial for the formation of the N-acyliminium ion intermediate. Ethyl 2-chloro-2-oxoacetate (ClCOCO2Et) has been successfully used.[1]

  • Reaction Conditions: Microwave irradiation has been shown to be effective in promoting the cyclization step.[1] Careful optimization of temperature and reaction time is recommended.

  • Mechanism: Understanding the reaction mechanism can aid in troubleshooting. The imine reacts with the acylating agent to form an N-acyliminium ion. Deprotonation then forms an enamine intermediate, which undergoes intramolecular amidation to yield the final product.

Frequently Asked Questions (FAQs)

Q1: Why is the α,β-unsaturated imide moiety important in this compound?

A1: The α,β-unsaturated imide is a key structural feature of this compound and is believed to be important for its biological activity. This functional group can act as a Michael acceptor, potentially interacting with biological nucleophiles.

Q2: Are there other methods to synthesize α,β-unsaturated imides that could be applied to this compound?

A2: Yes, various methods exist for synthesizing α,β-unsaturated imides, such as the condensation of α,β-unsaturated ketones with primary amides, or the dehydrogenation of saturated imides. However, the complex and sterically hindered nature of the this compound core may limit the applicability of many standard methods. The one-pot approach developed by Stephenson appears to be the most efficient for this specific target.[1]

Q3: What are common side reactions to watch out for during the formation of the α,β-unsaturated imide?

A3: Besides the aforementioned ring-opening, other potential side reactions include over-oxidation, epimerization at other stereocenters, and incomplete reaction. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

Experimental Protocols

Protocol 1: Successful One-Pot Formation of the α,β-Unsaturated Imide (Stephenson et al.) [1]

This protocol is for the conversion of the imine precursor to the triketopiperazine with the integrated α,β-unsaturated imide.

  • Imine Formation: To a solution of the secondary amine precursor in CH2Cl2 is added NBS at 0 °C. After stirring for 30 minutes, DBU is added, and the reaction is stirred for an additional 30 minutes. The reaction is then quenched and worked up to yield the crude imine, which is used in the next step without further purification.

  • Acylation/Cyclization: The crude imine is dissolved in 1,2-dichloroethane. Ethyl 2-chloro-2-oxoacetate and triethylamine are added. The reaction vessel is sealed and heated in a microwave reactor at 150 °C for 30 minutes.

  • Workup and Purification: The reaction mixture is cooled, concentrated, and purified by column chromatography to yield the desired α,β-unsaturated imide product.

Protocol 2: Attempted Dehydrogenation using Pd/C (Stephenson et al.) [1]

This protocol describes a reported unsuccessful attempt and is provided for informational purposes to guide researchers away from this less effective route.

  • Reaction Setup: To a solution of the saturated triketopiperazine precursor in toluene is added 20 mol% of Palladium on carbon (10 wt. %).

  • Reaction Conditions: The mixture is heated to reflux and stirred for 3 days.

  • Analysis: The reaction progress is monitored by TLC or LC-MS. The reported yield for this reaction was less than 50%.

Visualizations

reaction_pathway cluster_precursor Precursor cluster_failed Failed Dehydrogenation cluster_successful Successful One-Pot Synthesis cluster_mechanism One-Pot Mechanism Precursor Saturated Diketopiperazine Dehydrogenation Dehydrogenation (e.g., Pd/C, DDQ, LiHMDS/NBS) Precursor->Dehydrogenation Low Yield (<50%) Product α,β-Unsaturated Imide (this compound core) Dehydrogenation->Product Inefficient Secondary_Amine Secondary Amine Precursor Imine Imine Secondary_Amine->Imine NBS, DBU OnePot One-pot Acylation/ Cyclization (Microwave) Imine->OnePot Acyliminium N-Acyliminium Ion Enamine Enamine OnePot->Product High Yield Imine_mech Imine Acyliminium_mech N-Acyliminium Ion Imine_mech->Acyliminium_mech + ClCOCO2Et Enamine_mech Enamine Acyliminium_mech->Enamine_mech - H+ Product_mech Product Enamine_mech->Product_mech Intramolecular Amidation

Caption: Reaction pathways for the formation of the α,β-unsaturated imide in this compound.

troubleshooting_workflow Start Problem: Low/No Yield of α,β-Unsaturated Imide Check_Method Which method was used? Start->Check_Method Dehydrogenation Direct Dehydrogenation Check_Method->Dehydrogenation OnePot One-Pot Synthesis Check_Method->OnePot Analyze_Dehydro Analyze Dehydrogenation Issues Dehydrogenation->Analyze_Dehydro Analyze_OnePot Analyze One-Pot Issues OnePot->Analyze_OnePot Solution_Dehydro Solution: Switch to One-Pot Method due to inherent difficulties. Analyze_Dehydro->Solution_Dehydro Check_Imine Is the imine precursor formed cleanly? Analyze_OnePot->Check_Imine Check_Conditions Are reaction conditions (Microwave, Temp) optimized? Analyze_OnePot->Check_Conditions Check_Reagents Are reagents (Acylating agent, base) pure? Analyze_OnePot->Check_Reagents Solution_Imine Optimize imine formation (NBS/DBU). Check_Imine->Solution_Imine If No Solution_Conditions Optimize microwave conditions. Check_Conditions->Solution_Conditions If No Solution_Reagents Purify/verify reagents. Check_Reagents->Solution_Reagents If No

Caption: Troubleshooting workflow for α,β-unsaturated imide formation.

References

Optimization of reaction conditions for Gliocladin C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Gliocladin C. The information is compiled from published synthetic routes to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the core structure of this compound?

A1: The primary strategies for synthesizing the C3–C3′ bisindole alkaloid core of this compound involve the coupling of a pyrroloindoline derivative with an indole derivative. One notable method utilizes visible-light photoredox catalysis to mediate the C-C bond formation.[1] Another approach involves the convergent construction of oxopiperazine-fused pyrrolidinoindolines.[2] A sulfonium-mediated cross-coupling of a tryptophan derivative and an indole has also been reported for the one-pot construction of the 3a-(3-indolyl)pyrroloindoline skeleton.[3]

Q2: I am observing low yields in the visible-light mediated coupling of the bromopyrroloindoline and indole-2-carboxaldehyde. What are the potential causes and solutions?

A2: Low yields in this key step can often be attributed to the choice of base and reaction conditions. Initial syntheses using triethylamine (Et₃N) as the base have been optimized by substituting it with a less volatile amine like n-butylamine (nBu₃N), which led to complete conversion of the starting material and an isolated yield of 82%.[1] Ensure your reaction is adequately shielded from oxygen and moisture, and that the light source is providing consistent irradiation. The catalyst loading, typically around 1 mol% of [Ru(bpy)₃Cl₂], is also a critical parameter to control.[1]

Q3: The decarbonylation of the aldehyde at the C2′ position is inefficient. How can I improve this step?

A3: Initial attempts at a catalytic decarbonylation using [Rh(Ph₃P)₃Cl] and DPPA resulted in unsatisfactory yields of around 60%.[1] A more effective approach is a stoichiometric decarbonylation reaction by heating the aldehyde intermediate in xylenes at 140 °C with [Rh(Ph₃P)₃Cl], which can achieve yields of up to 86%.[1] Further optimization of the catalytic conditions, using [Rh(CO)(Ph₃P)₃Cl] with dppp as a ligand, has also been shown to provide high yields of 85%.[1]

Q4: What is a reliable method for the formation of the triketopiperazine moiety in the final steps of the synthesis?

A4: Formation of the triketopiperazine ring can be challenging. A successful method involves N-acylation with ClCOCO₂Et/Et₃N followed by cyclization using hexamethyldisilazane (HMDS) at 140 °C.[1] Another reported method involves heating a solution of the precursor with 1,1,1,3,3,3-hexamethyldisilazane in a sealed tube at 140 °C, which facilitates both the cyclization to form the trioxopiperazine and the elimination of a methoxy group, yielding this compound in 73% yield.[4]

Q5: Are there alternative methods for the final deprotection step to yield this compound?

A5: Yes, for the final Cbz deprotection, treatment with BCl₃ in CH₂Cl₂ at temperatures ranging from -78°C to 23°C has been shown to be effective, providing this compound in 80% yield.[1] Another approach involves the thermolytic removal of Boc protecting groups by heating the intermediate neat at 175 °C, which affords crystalline (+)-gliocladin C in 89% yield.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Reference
Low Yield in Photoredox Coupling Suboptimal base selection.Replace triethylamine (Et₃N) with a less volatile amine such as n-butylamine (nBu₃N) to improve reaction conversion and isolated yield.[1]
Inefficient light source or reaction setup.Ensure the reaction is performed under an inert atmosphere and with a consistent and appropriate light source (e.g., blue light irradiation).[1]
Incomplete Decarbonylation Inefficient catalytic system.Switch to a stoichiometric decarbonylation using [Rh(Ph₃P)₃Cl] in xylenes at 140 °C. Alternatively, optimize the catalytic system using [Rh(CO)(Ph₃P)₃Cl] with dppp.[1]
Failure to Form Triketopiperazine Ring Unsuitable cyclization conditions.Employ high-temperature cyclization with hexamethyldisilazane (HMDS) at 140 °C. This can be done in a sealed tube.[1][4]
Side Product Formation During Deprotection Harsh deprotection conditions.For Cbz deprotection, use BCl₃ in CH₂Cl₂ at low temperatures (-78°C to 23°C). For Boc deprotection, consider thermolysis at 175 °C.[1][2]
Poor Stereoselectivity in Aldol Condensation Incorrect choice of Lewis acid or reaction temperature.For the aldol condensation of the aldehyde intermediate with the lithium enolate of piperazinedione, conduct the reaction in THF at -78 °C. Quenching with acetic acid and warming to room temperature can provide the desired Z stereoisomer. Exposure of the coupled intermediate to Sc(OTf)₃ in acetonitrile from 0 °C to room temperature can directly yield (+)-gliocladin C.[2]

Experimental Protocols

Visible-Light Mediated Indole Coupling

A mixture of bromopyrroloindoline 19 and indole-2-carboxaldehyde 15 (5.0 equiv) in DMF is treated with nBu₃N (2.0 equiv) in the presence of [Ru(bpy)₃Cl₂] (1 mol%). The reaction mixture is irradiated with blue light. The reaction progress is monitored by TLC. Upon completion, the desired coupling product 20 is isolated by column chromatography.[1]

Stoichiometric Decarbonylation

The aldehyde intermediate 20 is dissolved in xylenes. [Rh(Ph₃P)₃Cl] is added, and the mixture is heated to 140 °C. The reaction is monitored by TLC until the starting material is consumed. The product 21 is then purified by column chromatography.[1]

Triketopiperazine Formation and Cbz Deprotection

The intermediate 21 is first subjected to N-acylation with ClCOCO₂Et and Et₃N. The resulting product is then cyclized using hexamethyldisilazane (HMDS) at 140 °C to form the triketopiperazine 24 .[1] Finally, global Cbz removal is achieved by treating 24 with BCl₃ in CH₂Cl₂ at a temperature ramp from -78°C to 23°C to yield this compound (1 ).[1]

Aldol Condensation and Cyclization for Core Assembly

The lithium enolate of piperazinedione 21 is generated using LDA in THF at -78 °C. The enantioenriched dielectrophile 20 is then added at -78 °C. The reaction is quenched with excess acetic acid and warmed to room temperature to yield the condensation product 22 . This intermediate can be cyclized and demethylated by exposure to BF₃·OEt₂ at -40 °C to provide the trioxopiperazine-fused cyclotryptamine 23 .[2]

Data Presentation

Table 1: Optimization of the Visible-Light Mediated Coupling Reaction

EntryBaseCatalyst LoadingSolventYield of 20
1Et₃N1 mol% [Ru(bpy)₃Cl₂]DMF-
2nBu₃N1 mol% [Ru(bpy)₃Cl₂]DMF82%

Table 2: Optimization of the Decarbonylation Reaction

EntryCatalystLigandSolventTemperatureYield of 21
1[Rh(Ph₃P)₃Cl] (20 mol%)---60%
2[Rh(Ph₃P)₃Cl] (stoichiometric)-xylenes140 °C86%
3[Rh(CO)(Ph₃P)₃Cl] (20 mol%)dppp (44 mol%)xylenes140 °C85%

Table 3: Key Transformations in the Second-Generation Synthesis of (+)-Gliocladin C

StepReactionReagents and ConditionsYield
1Aldol Condensationi. LDA, 21 , THF, −78 °C; ii. 20 , −78 °C; iii. AcOH, −78 °C to rt75%
2CyclizationBF₃·OEt₂, CH₂Cl₂, −78 to −40 °C80%
3Boc Deprotectionneat, 175 °C89%
4Direct ConversionSc(OTf)₃, MeCN, 0 °C to rt60%

Visualizations

Synthesis_Optimization_Workflow start Start: This compound Synthesis coupling Key Step: C3-C3' Indole Coupling start->coupling decarbonylation Key Step: C2' Decarbonylation coupling->decarbonylation low_yield_coupling Troubleshooting: Low Coupling Yield coupling->low_yield_coupling cyclization Key Step: Triketopiperazine Formation decarbonylation->cyclization incomplete_decarb Troubleshooting: Incomplete Decarbonylation decarbonylation->incomplete_decarb end Final Product: This compound cyclization->end failed_cyclization Troubleshooting: Failed Cyclization cyclization->failed_cyclization optimize_base Solution: Use nBu₃N instead of Et₃N low_yield_coupling->optimize_base stoich_decarb Solution: Stoichiometric [Rh(Ph₃P)₃Cl] or optimized catalytic system incomplete_decarb->stoich_decarb high_temp_hmda Solution: High temp (140°C) with HMDS failed_cyclization->high_temp_hmda

Caption: Key troubleshooting points in the synthesis of this compound.

As no specific signaling pathway for this compound was identified in the provided search results, the following diagram illustrates the general workflow for optimizing a chemical reaction, which is a core concept in the synthesis of complex molecules like this compound.

Reaction_Optimization_Logic start Initial Reaction Conditions analyze Analyze Outcome (Yield, Purity, etc.) start->analyze successful Successful Synthesis analyze->successful Meets Criteria troubleshoot Identify Problem Area analyze->troubleshoot Does Not Meet Criteria solvent Modify Solvent troubleshoot->solvent temp Adjust Temperature troubleshoot->temp catalyst Change Catalyst/Reagent troubleshoot->catalyst time Vary Reaction Time troubleshoot->time solvent->start Re-run Experiment temp->start Re-run Experiment catalyst->start Re-run Experiment time->start Re-run Experiment

Caption: General workflow for chemical reaction optimization.

References

Purification strategies to remove impurities from synthetic Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic Gliocladin C and removing related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?

A1: During SPPS of complex, cysteine-rich peptides like this compound, you can expect several types of impurities.[1] The most common include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[2][3]

  • Truncated Peptides: Sequences that are shorter than the target peptide, often resulting from capping of unreacted amino groups.[2]

  • Incompletely Deprotected Peptides: Peptides that retain one or more side-chain protecting groups after cleavage from the resin.[4]

  • Oxidized Peptides: Particularly peptides containing methionine, tryptophan, or cysteine residues can be prone to oxidation.[3] For this compound, the cysteine residues are of primary concern.

  • Products of Side Reactions: Aspartimide formation is a common side reaction that can occur.[4]

  • Incorrect Disulfide Bridging and Dimerization: For peptides with multiple cysteine residues like this compound, the formation of incorrect intramolecular disulfide bonds or intermolecular dimers (homo- and heterodimers) is a significant challenge.[2][3]

  • Residual Synthesis Reagents: Trifluoroacetic acid (TFA) from the cleavage step is a common counter-ion that may need to be exchanged.[5]

Q2: What is the recommended primary purification strategy for crude synthetic this compound?

A2: The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][7] This technique separates the target peptide from impurities based on hydrophobicity.[1] For a complex peptide like this compound, a C18-modified silica column is a good starting point.[6]

Q3: How can I address the issue of incorrect disulfide bond formation in synthetic this compound?

A3: Incorrect disulfide bond formation is a major hurdle for cysteine-rich peptides. Two primary strategies can be employed:

  • Regioselective (Orthogonal) Disulfide Bond Formation: This involves using different cysteine side-chain protecting groups that can be selectively removed to form the correct disulfide bridges in a stepwise manner.[8][9]

  • Oxidative Folding: This strategy involves synthesizing the linear peptide with all cysteines reduced (or protected and then deprotected) and then inducing folding and disulfide bond formation under optimized redox conditions.[10][11] This process often requires screening different buffer systems, pH, temperatures, and additives to favor the formation of the native structure.[8][11] A recent development suggests that performing oxidative folding in organic solvents can dramatically accelerate the process and improve yields for some peptides.[12]

Q4: My synthetic this compound is very hydrophobic and shows poor solubility. How can I improve its purification?

A4: Hydrophobic peptides can be challenging to purify due to aggregation and poor solubility. Here are some strategies to address this:

  • Elevated Temperature: Increasing the column temperature during RP-HPLC can improve the solubility of hydrophobic peptides, leading to better peak shape and resolution.[13]

  • Organic Solvent Modifiers: While acetonitrile is the most common organic solvent in RP-HPLC, for very hydrophobic peptides, adding isopropanol to the mobile phase can enhance solubility and improve separation.[13]

  • Column Selection: A C4 or C8 column, being less hydrophobic than a C18 column, might be a better choice for very hydrophobic peptides, as it can reduce retention time and improve peak shape.[14]

Troubleshooting Guides

RP-HPLC Purification Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Peak Tailing 1. Secondary interactions between the peptide and free silanol groups on the HPLC column.[13] 2. Inappropriate mobile phase pH. 3. Peptide aggregation.1. Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phase.[15] 2. Adjust the pH of the mobile phase; for basic peptides, a lower pH is generally better.[16] 3. Increase the column temperature or add organic modifiers like isopropanol to the mobile phase to disrupt aggregation.[13]
Broad Peaks 1. Column overloading. 2. Gradient is too steep. 3. Peptide is slowly unfolding or has multiple conformations on the column.1. Reduce the amount of crude peptide injected onto the column. Typical loading capacity is 1-2 mg per mL of packed column volume.[17] 2. Optimize the gradient to be shallower around the elution point of the target peptide.[13] 3. This can be complex; try altering the mobile phase composition or temperature.
Co-elution of Target Peptide and Impurities 1. Impurities are structurally very similar to the target peptide (e.g., deletion sequences with similar hydrophobicity). 2. Suboptimal selectivity of the stationary phase.1. Perform a second purification step using a different stationary phase (e.g., a phenyl column) or a different mobile phase system.[14][18] 2. Try a column with a different chemistry (e.g., C8 or C4 instead of C18) to alter the selectivity.[19]
No or Low Recovery of the Peptide 1. The peptide is irreversibly adsorbed to the column. 2. The peptide precipitated on the column.1. For very hydrophobic peptides, this can be an issue. Try a less hydrophobic column (C4) or a stronger organic solvent system. 2. Ensure the peptide is fully dissolved in the initial mobile phase before injection. Consider using a small amount of organic solvent in your sample diluent.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of Synthetic this compound

This protocol provides a starting point for the purification of crude synthetic this compound. Optimization will be required based on the specific impurity profile.

1. Materials:

  • Crude synthetic this compound, lyophilized.
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
  • Preparative RP-HPLC system with a UV detector.
  • Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).

2. Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add a small percentage of acetonitrile. Centrifuge the sample to remove any particulates.
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.
  • Method - Scouting Run:
  • Inject a small amount of the dissolved crude peptide.
  • Run a linear gradient from 5% to 95% Mobile Phase B over 60 minutes at a flow rate appropriate for the column diameter.
  • Monitor the elution profile at 214 nm and 280 nm.
  • Method - Optimized Gradient:
  • Based on the scouting run, identify the retention time of the main peak corresponding to this compound.
  • Design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the scouting run, a new gradient could be 30-50% B over 40 minutes.[13]
  • Preparative Run and Fraction Collection:
  • Inject the desired amount of crude peptide.
  • Run the optimized gradient.
  • Collect fractions across the main peak(s).
  • Analysis and Pooling:
  • Analyze the collected fractions by analytical RP-HPLC to determine their purity.
  • Pool the fractions that meet the desired purity level.
  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide.

Protocol 2: Oxidative Folding of Linear this compound Precursor

This is a general protocol for inducing disulfide bond formation. The optimal conditions (pH, buffer, additives) need to be determined empirically.

1. Materials:

  • Purified, reduced linear precursor of this compound.
  • Folding Buffer: e.g., 0.1 M Tris or ammonium bicarbonate, pH 7.5-8.5.
  • Redox System: Reduced (GSH) and oxidized (GSSG) glutathione.
  • HPLC system for monitoring the reaction.

2. Procedure:

  • Dissolve the purified linear peptide in the folding buffer to a final concentration of 0.1-1.0 mg/mL.
  • Add the redox pair (e.g., GSH:GSSG at a 10:1 molar ratio, with GSH at 1-2 mM).
  • Stir the solution gently at room temperature or 4°C, open to the air.
  • Monitor the progress of the folding reaction by taking aliquots at different time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC. The correctly folded isomer should appear as a new, distinct peak with a different retention time from the linear precursor.
  • Once the reaction is complete (no further change in the chromatogram), quench the reaction by acidifying with acetic acid or TFA to a pH of ~4.
  • Purify the correctly folded this compound from misfolded isomers and remaining linear peptide using the RP-HPLC protocol described above.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Folding spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection spps->cleavage crude Crude Synthetic Peptide cleavage->crude purify_linear RP-HPLC Purification (Linear Peptide) crude->purify_linear folding Oxidative Folding purify_linear->folding purify_folded Final RP-HPLC Purification folding->purify_folded final_product Purified this compound purify_folded->final_product analysis Purity & Identity Analysis (HPLC, MS) final_product->analysis

Caption: Workflow for Synthesis and Purification of this compound.

troubleshooting_logic start Impure Final Product check_impurities Identify Impurity Type (MS, HPLC Profile) start->check_impurities is_folding_issue Incorrect Disulfide Bonds / Aggregates? check_impurities->is_folding_issue Mass consistent with target is_synthesis_issue Deletion / Truncated Sequences? check_impurities->is_synthesis_issue Incorrect mass optimize_folding Optimize Folding Conditions (pH, Redox Buffer, Temp) is_folding_issue->optimize_folding Yes optimize_hplc Optimize HPLC Gradient & Column Choice is_folding_issue->optimize_hplc No is_synthesis_issue->optimize_hplc No re_synthesize Re-evaluate SPPS Protocol (Coupling times, Reagents) is_synthesis_issue->re_synthesize Yes

References

Resolving unexpected side reactions in Gliocladin C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gliocladin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and unexpected side reactions encountered during the synthesis of this complex indole alkaloid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low yield during the formation of the triketopiperazine moiety.

  • Question: My reaction to form the triketopiperazine ring is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

  • Potential Causes:

    • Inefficient cyclization conditions.

    • Decomposition of starting materials or intermediates.

    • Formation of side products due to competing reaction pathways.

  • Troubleshooting Suggestions:

    • Reagent Selection: One successful approach involves a two-step process of N-acylation followed by cyclization. For the cyclization step, using hexamethyldisilazane (HMDS) at elevated temperatures (e.g., 140 °C) has been reported to be effective.[1]

    • Alternative Strategy: An alternative route involves the reaction of an imine intermediate with ClCOCO₂Et to form an acyliminium intermediate. This is followed by deprotonation to an enamine and subsequent intramolecular amidation to yield the triketopiperazine. This method has been shown to provide a 76% yield after one recycle.[1]

    • Reaction Conditions Optimization: Carefully control the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal endpoint and avoid degradation.

ParameterMethod 1 (HMDS)Method 2 (Acyliminium)
Key Reagents Hexamethyldisilazane (HMDS)ClCOCO₂Et, Et₃N
Temperature 140 °CNot specified
Reported Yield 56% (over two steps)[1]76% (after one recycle)[1]

Issue 2: Inefficient introduction of the α,β-unsaturated imide.

  • Question: I am struggling with the dehydrogenation step to introduce the α,β-unsaturated imide, and my yields are consistently low. What methods can I use to improve this transformation?

  • Potential Causes:

    • Unsuitable dehydrogenating agent.

    • Harsh reaction conditions leading to product degradation.

    • Formation of over-oxidized or other side products.

  • Troubleshooting Suggestions:

    • Catalyst and Conditions: While methods like using LiHMDS/NBS or DDQ have resulted in poor yields, treatment with Pd/C (20 mol%) in refluxing toluene for an extended period (3 days) has been shown to provide the desired product, although initial unoptimized yields were below 50%.[1] Further optimization of catalyst loading, solvent, and temperature may be necessary.

    • Protecting Groups: The choice of protecting groups on the indole nitrogens can influence the outcome of this step. Ensure that the protecting groups are stable to the dehydrogenation conditions.

Reagent/CatalystConditionsReported Yield
LiHMDS/NBS, DDQNot specifiedUnacceptable yield[1]
Pd/C (20 mol%)Toluene, reflux, 3 days<50% (unoptimized)[1]

Issue 3: Retro-aldol fragmentation of oxindole intermediate.

  • Question: My oxindole intermediate, which contains a β-aminoethyl substituent at C3, is undergoing retro-aldol fragmentation under basic conditions. How can I prevent this side reaction?

  • Potential Causes:

    • The presence of a strong base promotes the retro-aldol reaction, leading to the cleavage of the C2-C3 bond of the oxindole.

  • Troubleshooting Suggestions:

    • Avoid Strongly Basic Conditions: Whenever possible, use mild or non-basic conditions for subsequent transformations.

    • Protecting Group Strategy: The use of appropriate protecting groups can mask the functionality that facilitates the retro-aldol reaction. For instance, cleavage of Boc and oxazoline substituents can be achieved under acidic conditions (3 M HCl in MeOH) followed by protection of the resulting amino diol as a 1,3-dioxane, which is stable under various conditions.[2][3]

Issue 4: Acid sensitivity of pyrrolidinoindoline intermediates.

  • Question: I am observing degradation of my pyrrolidinoindoline intermediate, which has a hydroxyl substituent at C3, under acidic conditions. What is the cause of this instability and how can it be mitigated?

  • Potential Causes:

    • The C3 hydroxyl group in the pyrrolidinoindoline core is prone to elimination or rearrangement reactions in the presence of acid.

  • Troubleshooting Suggestions:

    • Use of Mild Acids: If acidic conditions are necessary, employ milder acids or buffer the reaction mixture to maintain a less acidic pH.

    • Protection of the Hydroxyl Group: Protecting the C3 hydroxyl group as an ether or ester can prevent its participation in undesired side reactions. The choice of protecting group should be orthogonal to other protecting groups in the molecule.

    • Alternative Synthetic Route: As demonstrated in one successful synthesis, converting the sensitive intermediate to a more stable derivative, such as a 1,3-dioxane, can circumvent this issue.[2][3]

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in the total synthesis of this compound?

    • The primary challenges include the stereoselective construction of the quaternary carbon center, the formation of the rare trioxopiperazine ring, and the introduction of the α,β-unsaturated imide in the final stages of the synthesis.[1][2][3]

  • Q2: Are there any common byproducts observed during the synthesis of the indole alkaloid core?

    • During reactions such as the Fischer indole synthesis, the formation of multiple side-products can occur. For example, one report noted the formation of a benzofuro[3,2-b]indole and its amino derivative, as well as a diindole-2-carboxylate, alongside the desired indole product.[4] Careful control of reaction conditions and purification are crucial to isolate the desired product.

  • Q3: What are some of the key strategies that have been successfully employed in the total synthesis of this compound?

    • Successful syntheses have utilized various key reactions, including visible-light photoredox catalysis for radical coupling to form the C3–C3′ bisindole core[1], and asymmetric Mukaiyama aldol reactions to construct the quaternary carbon stereocenter[2][3].

Visualizations

experimental_workflow cluster_issue Troubleshooting Low Yield in Triketopiperazine Formation start Low Yield Observed cause1 Inefficient Cyclization start->cause1 cause2 Decomposition start->cause2 cause3 Side Product Formation start->cause3 solution1 Optimize Cyclization: Use HMDS at 140°C cause1->solution1 solution3 Optimize Conditions: Monitor reaction (TLC/LC-MS) cause2->solution3 solution2 Alternative Strategy: Acyliminium Intermediate cause3->solution2

Caption: Troubleshooting workflow for low yield in triketopiperazine formation.

retro_aldol_prevention oxindole Oxindole Intermediate (β-aminoethyl at C3) basic_conditions Strongly Basic Conditions oxindole->basic_conditions Exposure to acidic_deprotection Acidic Deprotection (3M HCl in MeOH) oxindole->acidic_deprotection Alternative Path retro_aldol Retro-Aldol Fragmentation (Side Reaction) basic_conditions->retro_aldol Leads to dioxane_protection 1,3-Dioxane Formation acidic_deprotection->dioxane_protection stable_intermediate Stable Intermediate dioxane_protection->stable_intermediate

References

Technical Support Center: Gliocladin C Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Gliocladin C for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal-derived alkaloid belonging to the hexahydropyrroloindoline class of natural products. It has demonstrated potent biological activities, including cytotoxicity against P-388 lymphocytic leukemia cell lines with an ED₅₀ value of 240 ng/mL.[1] Like many complex natural products, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: Which solvents are recommended for dissolving this compound?

Q3: What is the recommended maximum final concentration of DMSO in my in vitro assay?

High concentrations of DMSO can be toxic to cells. To minimize solvent-induced artifacts, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers aiming for less than 0.1% to avoid off-target effects.[2] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or medium. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize the Stock Solution Concentration: Preparing a very high concentration stock solution in DMSO may lead to precipitation upon dilution. Try preparing a less concentrated stock solution.

  • Slow, Drop-wise Addition with Mixing: Add the DMSO stock solution to your pre-warmed cell culture medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Increase the Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your assay. However, be mindful of potential cytotoxicity and always include a vehicle control. A dose-response curve to determine the tolerance of your specific cell line to DMSO is recommended.

  • Consider Alternative Solvents: If DMSO proves problematic, you could explore the use of ethanol. However, the same principles of keeping the final solvent concentration low apply.

Quantitative Data Summary

Specific, experimentally determined solubility data for this compound in common solvents for in vitro assays is limited in publicly available literature. The following table provides general guidelines for solvent concentrations in cell culture.

SolventRecommended Max. Final Concentration in Cell CultureNotes
Dimethyl Sulfoxide (DMSO)≤ 0.5% (v/v)Some cell lines may tolerate up to 1%, but lower is always better. Always include a vehicle control.[2]
Ethanol≤ 0.5% (v/v)Solvent tolerance can be cell-line dependent. A vehicle control is essential.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general guideline for preparing a stock solution of a hydrophobic compound like this compound. The exact concentration may need to be adjusted based on the specific requirements of your assay and the observed solubility.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume and concentration of stock solution. (Molecular Weight of this compound: ~464.57 g/mol )

    • For 1 mL of a 10 mM stock solution, you would need 4.65 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add the required volume of sterile DMSO to the tube.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional but Recommended): If necessary, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile amber tube. This is particularly important for long-term storage and use in cell culture.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental Workflow for Solubilizing this compound.

signaling_pathway cluster_info Hypothetical Pathway based on Cytotoxicity Data Gliocladin_C This compound Apoptosis_Induction Apoptosis Induction Gliocladin_C->Apoptosis_Induction (Cytotoxic Effect) Cell_Death Cell Death Apoptosis_Induction->Cell_Death info The exact mechanism is not yet fully elucidated. This diagram represents a plausible pathway.

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Scaling Up Gliocladin C Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the production of Gliocladin C for preclinical studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation, extraction, and purification of this compound.

Issue 1: Low or No Yield of this compound in Fermentation

  • Q: My Clonostachys rosea (formerly Gliocladium roseum) culture is growing well (high biomass), but the yield of this compound is consistently low or negligible. What are the likely causes and solutions?

    A: Low product yield despite good cell growth is a common issue in secondary metabolite production. This compound is a secondary metabolite, meaning its production is often triggered during the stationary phase of fungal growth, not the exponential growth phase.[1] Here are the primary factors to investigate:

    • Suboptimal Carbon-to-Nitrogen (C:N) Ratio: The C:N ratio is a critical factor in triggering secondary metabolism. High nitrogen levels can promote rapid biomass accumulation while suppressing the production of secondary metabolites.

      • Solution: Optimize the C:N ratio in your fermentation medium. For Clonostachys rosea, a higher C:N ratio (e.g., 50:1) has been shown to favor the production of submerged conidia, a process that, like secondary metabolite production, often occurs under nutrient limitation.[2][3] Conduct small-scale experiments with varying concentrations of your primary carbon source (e.g., dextrose) and nitrogen source (e.g., soybean meal or yeast extract) to identify the optimal ratio for this compound production.[1][2]

    • Incorrect Fermentation Time: Harvesting the culture too early (during the exponential growth phase) will result in low yields of secondary metabolites.

      • Solution: Perform a time-course study. Collect and analyze samples from your fermenter every 24 hours to track biomass and this compound concentration. This will help you identify the onset of the stationary phase and the peak production time for your target compound.[1]

    • Inappropriate pH of the Medium: The pH of the culture medium affects the activity of enzymes in the this compound biosynthetic pathway.

      • Solution: The optimal pH for secondary metabolite production in similar fungi is often slightly acidic to neutral (around pH 6.0).[1] Buffer your medium (e.g., with MES or phosphate buffer) to maintain a stable pH. Monitor the pH throughout the fermentation and adjust as necessary.

    • Suboptimal Temperature: Temperature influences both the growth rate of the fungus and the expression of genes related to secondary metabolite production.

      • Solution: The optimal temperature for Clonostachys rosea growth is generally around 25-28°C.[1] Verify that your incubator or bioreactor maintains a consistent temperature. You may also explore a temperature-shifting strategy, where an initial temperature optimizes growth, and a subsequent shift to a slightly different temperature induces secondary metabolite production.

    • Insufficient Aeration and Agitation: As an aerobic fungus, Clonostachys rosea requires an adequate oxygen supply for both growth and the biosynthesis of complex molecules like this compound.

      • Solution: In shake flasks, use baffled flasks and ensure the culture volume is no more than 20-25% of the total flask volume to maximize surface area for oxygen exchange.[1] In a bioreactor, optimize the agitation speed and aeration rate to maintain a dissolved oxygen (DO) level that supports production without causing excessive shear stress on the mycelia.

Issue 2: Inconsistent this compound Yields Between Batches

  • Q: We are observing significant variability in this compound yield from one fermentation batch to the next, even though we are following the same protocol. How can we improve reproducibility?

    A: Batch-to-batch inconsistency is a common challenge when scaling up. The primary causes are often subtle variations in conditions or raw materials.

    • Inoculum Variability: The age and quality of the seed culture can have a profound impact on the performance of the production culture.

      • Solution: Standardize your inoculum preparation protocol. Use a consistent number of agar plugs from a plate of a specific age, or develop a two-stage liquid seed culture protocol to ensure a consistent physiological state of the inoculum.

    • Media Component Inconsistency: Complex media components like peptone, yeast extract, or soybean meal can vary in composition between different lots or suppliers.

      • Solution: Purchase these components in large single lots to minimize variability across multiple experiments. Alternatively, perform a small-scale test on each new lot before using it in a large-scale fermentation. For maximum consistency, consider developing a chemically defined medium, though this will require significant optimization.[1]

    • Inaccurate Environmental Control: Small, unrecorded fluctuations in pH, temperature, or dissolved oxygen can lead to large differences in final yield.

      • Solution: Regularly calibrate all monitoring equipment (pH probes, temperature sensors, DO probes, and tachometers for agitation speed). Maintain detailed and accurate logs of all fermentation parameters for each batch to help correlate process parameters with final yields and identify sources of variation.

Issue 3: Difficulties in Extracting and Purifying this compound

  • Q: We are facing challenges with the downstream processing of this compound. The extraction is inefficient, and the purification is proving difficult. What can we do?

    A: Downstream processing can be a significant bottleneck. This compound is an indole alkaloid, and its purification will be guided by its physicochemical properties.

    • Inefficient Extraction from Mycelia: If this compound is primarily intracellular, separating it from the fungal biomass is the first challenge.

      • Solution: After separating the mycelia from the broth (e.g., by filtration or centrifugation), disrupt the cells to release the compound. This can be achieved by sonication, bead milling, or grinding the lyophilized mycelia. Use an appropriate organic solvent for extraction, such as ethyl acetate or a chloroform:methanol mixture.

    • Formation of Emulsions During Liquid-Liquid Extraction: The presence of lipids and other surfactants from the fungal culture can lead to stable emulsions during solvent extraction, making phase separation difficult.

      • Solution: Centrifuge the mixture at high speed to break the emulsion. Alternatively, you can add a salt (e.g., NaCl) to the aqueous phase to increase its polarity and facilitate phase separation. Filtering the crude extract through a pad of Celite can also help remove particulate matter that stabilizes emulsions.

    • Co-elution of Impurities During Chromatography: The crude extract will contain numerous other fungal metabolites with similar polarities to this compound, making chromatographic purification challenging.

      • Solution: Employ a multi-step purification strategy. Start with a less selective method like flash chromatography on silica gel to achieve initial separation and remove major impurities. Follow this with a more selective technique like reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. Gradient elution (e.g., with a water/acetonitrile or water/methanol system) will likely be necessary to resolve closely eluting compounds.

    • Product Degradation: this compound, like many complex organic molecules, may be sensitive to pH, temperature, or light.

      • Solution: Conduct stability studies on your partially purified material. Assess its stability at different pH values (e.g., acidic, neutral, basic) and temperatures.[4][5] Perform all purification steps at low temperatures (e.g., in a cold room or on ice) and protect the samples from light by using amber vials or covering glassware with aluminum foil.

Frequently Asked Questions (FAQs)

  • Q1: What is the producing organism for this compound?

    • A1: this compound is a secondary metabolite produced by the fungus Gliocladium roseum, which is now more commonly known as Clonostachys rosea.[6]

  • Q2: Is solid-state or submerged fermentation better for this compound production?

    • A2: While the initial isolation of this compound was reported from a solid-state fermentation on wheat, submerged (liquid) fermentation is generally preferred for industrial scale-up. This is because submerged fermentation allows for better control and monitoring of process parameters such as pH, temperature, and dissolved oxygen, and it is typically easier to scale to large volumes.[2][3]

  • Q3: What are typical media components for Clonostachys rosea fermentation?

    • A3: A typical medium would consist of a carbon source, a nitrogen source, and various mineral salts. Based on studies of Clonostachys rosea, suitable components include dextrose as a carbon source and soybean meal or yeast extract as a nitrogen source.[2][3] The medium should also be supplemented with essential minerals like phosphates, sulfates, and trace elements.

  • Q4: How can I monitor this compound production during fermentation?

    • A4: You will need an analytical method to quantify this compound in your culture samples. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for this purpose. You would first extract a small sample of the culture broth and/or mycelia with an organic solvent, and then inject the extract into the HPLC system. Developing a standard curve with a purified this compound standard will allow for accurate quantification.

  • Q5: What are the key challenges in scaling up from a shake flask to a large bioreactor?

    • A5: The main challenges include maintaining adequate oxygen transfer, ensuring uniform mixing, managing heat removal, and preventing contamination. As the volume increases, it becomes more difficult to achieve the same mass transfer and mixing characteristics as in a small flask. This can lead to gradients in nutrients, pH, and dissolved oxygen, which can negatively impact productivity and reproducibility.

Experimental Protocols

Protocol 1: Submerged Fermentation of Clonostachys rosea for this compound Production (Model Protocol)

This protocol is a model based on typical conditions for fungal secondary metabolite production and specific data for Clonostachys rosea. Optimization will be required for specific strains and equipment.

  • Inoculum Preparation (Seed Culture):

    • Aseptically transfer 3-4 agar plugs (5 mm diameter) of a mature Clonostachys rosea culture from a Potato Dextrose Agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (see Table 2).

    • Incubate at 25°C on a rotary shaker at 180 rpm for 3-4 days.

  • Production Fermentation:

    • Aseptically transfer the seed culture (e.g., 5% v/v) into a 2 L bioreactor containing 1.5 L of production medium (see Table 2).

    • Maintain the fermentation at 25°C.

    • Control the pH at 6.0 by automated addition of 1M NaOH or 1M HCl.

    • Set agitation to 200-400 rpm and aeration to 1.0 vvm (volume of air per volume of medium per minute) to maintain a dissolved oxygen level above 20%.

    • Run the fermentation for 7-10 days.

    • Monitor cell growth (by dry cell weight) and this compound production (by HPLC) daily.

Protocol 2: Extraction and Initial Purification of this compound

  • Harvesting:

    • At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration through cheesecloth followed by centrifugation (e.g., 8,000 x g for 15 minutes).

  • Extraction:

    • Combine the mycelial biomass and the supernatant (as this compound may be both intra- and extracellular).

    • Extract the combined culture three times with an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers and concentrate them to dryness under reduced pressure using a rotary evaporator.

  • Initial Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • 100% Hexane

      • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1, 1:4 v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol mixtures (e.g., 9:1 v/v)

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the pure or semi-pure fractions and concentrate them to yield a partially purified product for further purification by HPLC if necessary.

Data Presentation

Table 1: Troubleshooting Guide Summary for Low this compound Yield

Parameter Common Problem Recommended Action
C:N Ratio Ratio too low (promotes biomass over secondary metabolism) Increase ratio to 30:1 - 50:1. Test different C & N sources.[2][3]
pH Drift outside of optimal range (e.g., 5.5 - 6.5) Use buffered media; implement automated pH control in bioreactor.[1]
Temperature Not optimal for secondary metabolite gene expression Maintain at ~25°C; test temperature-shift strategies.[1]
Aeration Insufficient dissolved oxygen (DO) Increase agitation/aeration; use baffled flasks. Maintain DO >20%.

| Harvest Time | Harvested during growth phase instead of stationary phase | Conduct a time-course study to find peak production time.[1] |

Table 2: Example Media Composition for Clonostachys rosea Fermentation

Component Seed Medium (g/L) Production Medium (g/L)
Dextrose 20.0 40.0
Soybean Meal 10.0 5.0
KH₂PO₄ 1.0 1.0
MgSO₄·7H₂O 0.5 0.5
Yeast Extract 2.0 -
C:N Ratio (approx.) 10:1 50:1

Note: This composition is a starting point for optimization, based on media used for C. rosea propagule production.[2][3]

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing strain C. rosea Strain pda PDA Plate Culture (5-7 days) strain->pda seed Seed Culture (50 mL, 3-4 days) pda->seed prod Production Fermentation (1.5 L Bioreactor, 7-10 days) seed->prod harvest Harvest & Separate (Filtration/Centrifugation) prod->harvest Harvest Culture extract Solvent Extraction (Ethyl Acetate) harvest->extract concentrate Concentration (Rotary Evaporation) extract->concentrate purify Chromatography (Silica -> HPLC) concentrate->purify final Pure this compound purify->final

Caption: Overall experimental workflow for this compound production and purification.

Caption: Decision flowchart for troubleshooting low this compound yield.

signaling_pathway cluster_0 Environmental Signals cluster_1 Regulatory Network cluster_2 Biosynthesis Nutrient_Stress Nutrient Stress (High C:N Ratio) Global_Regulator Global Regulator (e.g., LaeA) Nutrient_Stress->Global_Regulator pH_Stress pH / Temp Stress pH_Stress->Global_Regulator Pathway_Regulator Pathway-Specific Regulator (e.g., AflR-like) Global_Regulator->Pathway_Regulator Activates Biosynthetic_Genes This compound Biosynthetic Gene Cluster Pathway_Regulator->Biosynthetic_Genes Activates Transcription Enzymes Biosynthetic Enzymes (NRPS, PKS, etc.) Biosynthetic_Genes->Enzymes Translation Gliocladin_C This compound Enzymes->Gliocladin_C Catalysis Precursors Primary Metabolites (e.g., Tryptophan) Precursors->Enzymes Substrates

Caption: Hypothetical signaling pathway for this compound production.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Gliocladin C with Gliocladin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Gliocladin C against its structural analogs, Gliocladin A and B. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Gliocladins are a class of epipolythiodiketopiperazine (ETP) alkaloids, a group of fungal secondary metabolites known for their diverse and potent biological activities, including significant cytotoxic effects against various cancer cell lines. This guide focuses on a comparative analysis of the in vitro cytotoxicity of this compound with Gliocladin A and B against the P388 murine lymphocytic leukemia cell line.

Data Presentation: Cytotoxicity Comparison

The cytotoxic efficacy of Gliocladins A, B, and C was evaluated against the P388 murine lymphocytic leukemia cell line. The results, as determined by the half-maximal effective dose (ED50), are summarized in the table below. A lower ED50 value indicates a higher cytotoxic potency.

CompoundED50 (µg/mL)[1]Molar Concentration (µM)¹
Gliocladin A6.5~14.8
Gliocladin B20.0~43.8
This compound 2.4 ~5.7

¹Molar concentrations are approximated based on the molecular weights: Gliocladin A (C22H23N3O6S2 ≈ 493.57 g/mol ), Gliocladin B (C23H25N3O5S2 ≈ 455.59 g/mol ), and this compound (C22H21N3O5 ≈ 423.43 g/mol ). Conversion: µM = (µg/mL) / ( g/mol ) * 1000.

Based on the experimental data, this compound exhibits the most potent cytotoxic activity against P388 cells, with an ED50 value of 2.4 µg/mL.[1] Gliocladin A also demonstrates significant cytotoxicity, while Gliocladin B is the least potent of the three compounds in this specific assay.

Experimental Protocols

The evaluation of the cytotoxic activity of Gliocladins A, B, and C was conducted using a standard cell viability assay, most commonly the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell viability. The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The concentration of the formazan is directly proportional to the number of viable cells.

Materials:

  • P388 murine lymphocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Gliocladin A, B, and C stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Compound Treatment: After a brief incubation period to allow cell attachment (if applicable for adherent cells, though P388 are suspension cells), the cells are treated with serial dilutions of Gliocladins A, B, and C. A vehicle control (medium with the solvent used for the compounds) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: After the MTT incubation, 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed P388 cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of Gliocladins A, B, & C seed_cells->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilization buffer incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ed50 Determine ED50 values calculate_viability->determine_ed50 end End determine_ed50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Proposed Signaling Pathway for Gliocladin-Induced Apoptosis

While the precise signaling cascades for each Gliocladin are not fully elucidated, research on the broader class of ETP alkaloids suggests the induction of caspase-dependent apoptosis. A plausible mechanism involves the intrinsic (mitochondrial) pathway, potentially triggered by the generation of reactive oxygen species (ROS).

apoptosis_pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase gliocladin Gliocladin A, B, or C ros Increased Reactive Oxygen Species (ROS) gliocladin->ros mito_stress Mitochondrial Stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Proposed intrinsic apoptosis pathway for Gliocladins.

This guide provides a foundational comparison of the cytotoxic activities of Gliocladins A, B, and C. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which each of these compounds exerts its cytotoxic effects. This will be crucial for their potential development as therapeutic agents.

References

A Comparative Analysis of Synthetic Routes to Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

Gliocladin C, a fungal-derived alkaloid, has garnered significant attention from the scientific community due to its intriguing molecular architecture and notable cytotoxic activity against cell lines such as the P-388 murine lymphocytic leukemia cell line.[1][2] This has spurred the development of several distinct total syntheses, each showcasing unique strategic approaches to assemble its complex framework. This guide provides a comparative analysis of three prominent total synthesis routes to (+)-Gliocladin C, developed by the research groups of Overman, Stephenson, and Movassaghi.

Quantitative Comparison of Synthesis Routes

The efficiency and practicality of a synthetic route are often measured by key quantitative metrics. The following table summarizes these parameters for the three discussed syntheses of this compound.

ParameterOverman (2nd Gen., 2011)Stephenson (2011)Movassaghi (2012)
Starting Material IsatinBoc-D-tryptophan methyl esterN-Boc-L-tryptophan & sarcosine methyl ester
Number of Steps 10109 (to (+)-gliocladin C)
Overall Yield 11%30%10% (for (+)-gliocladin B)
Key Strategy Convergent construction of the polyoxopiperazine coreVisible-light photoredox catalysis for C-C bond formationRegioselective Friedel-Crafts-based strategy

Synthetic Strategies and Key Transformations

Each approach to this compound employs a distinct core strategy for the construction of the key 3a-(3-indolyl)-hexahydropyrrolo-[2,3-b]indole skeleton and the subsequent formation of the triketopiperazine moiety.

The Overman Synthesis (Second Generation)

The second-generation synthesis from the Overman group is a concise, 10-step route commencing from isatin with an overall yield of 11%.[3][4] A key feature of this synthesis is the convergent assembly of the tetracyclic core. The synthesis begins with the acid-promoted ionic reduction of 3-hydroxy-3,3′-biindolin-2-one, followed by Boc protection.[3] A pivotal step involves an aldol condensation to unite two key fragments, which then undergoes a BF3·OEt2 mediated cyclization to form the trioxopiperazine-fused cyclotryptamine intermediate.[2] The final step involves the thermolytic removal of the Boc protecting groups to yield (+)-Gliocladin C.[2]

The Stephenson Synthesis

The Stephenson group developed a 10-step synthesis with a notable 30% overall yield, starting from commercially available Boc-D-tryptophan methyl ester.[1] The cornerstone of this strategy is the application of visible-light photoredox catalysis to forge the crucial C3-C3' bond between the pyrroloindoline and indole moieties.[1] This mild and efficient radical coupling reaction is a highlight of the synthesis.[1] Subsequent steps involve a rhodium-catalyzed decarbonylation, formation of the triketopiperazine ring, and a final deprotection step using BCl3 to afford (+)-Gliocladin C.[1]

The Movassaghi Synthesis

The Movassaghi group reported a concise and enantioselective synthesis of both (+)-Gliocladin B and (+)-Gliocladin C as part of a unified strategy.[2] Their approach to the shared core structure relies on a regioselective Friedel-Crafts-based strategy to efficiently construct the C3-(3′-indolyl)hexahydropyrroloindole substructure on a multigram scale.[2] The synthesis starts with the bromocyclization of a diketopiperazine derived from N-Boc-L-tryptophan and sarcosine methyl ester.[5] A key silver tetrafluoroborate promoted Friedel-Crafts reaction with indole establishes the core structure.[5] Further transformations, including a challenging dihydroxylation, lead to a versatile intermediate that can be converted to (+)-Gliocladin C.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for key transformations in each of the discussed syntheses.

Key Step in Stephenson's Photoredox Synthesis

Visible-Light-Mediated C-C Bond Formation: In a representative procedure, a mixture of bromopyrroloindoline (1.0 equiv) and indole-2-carboxaldehyde (5.0 equiv) is dissolved in DMF. To this solution is added nBu3N (2.0 equiv) and [Ru(bpy)3Cl2] (1.0 mol%). The reaction mixture is then irradiated with blue LEDs for 12 hours. After completion, the reaction is worked up to afford the desired coupling product.[1]

Key Step in Overman's Second-Generation Synthesis

Aldol Condensation and Cyclization: The lithium enolate of a piperazinedione derivative is generated using LDA in THF at -78 °C. An indoline aldehyde intermediate is then added, and the reaction is quenched with acetic acid and warmed to room temperature to yield the aldol adduct. This intermediate is then treated with BF3·OEt2 at -40 °C to promote cyclization and concomitant demethylation, affording the trioxopiperazine-fused cyclotryptamine.[2]

Key Step in Movassaghi's Synthesis

Friedel-Crafts Alkylation: The endo-tetracyclic bromide intermediate and indole are dissolved in nitroethane. Silver tetrafluoroborate (AgBF4) is then added to promote the Friedel-Crafts reaction, which proceeds readily to afford the desired 3-(3′-indolyl)hexahydropyrroloindole product in high yield on a gram scale.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the comparative workflows of the three synthetic routes to this compound.

G cluster_overman Overman Synthesis cluster_stephenson Stephenson Synthesis cluster_movassaghi Movassaghi Synthesis Isatin Isatin A1 A1 Isatin->A1 Reduction/Protection A2 A2 A1->A2 Steglich Rearrangement A3 A3 A2->A3 Aldol Condensation A4 A4 A3->A4 Cyclization Gliocladin_C_O This compound A4->Gliocladin_C_O Deprotection Boc_Trp_OMe Boc-D-Trp-OMe S1 S1 Boc_Trp_OMe->S1 Protection/Bromocyclization S2 S2 S1->S2 Amidation S3 S3 S2->S3 Photoredox Coupling S4 S4 S3->S4 Decarbonylation S5 S5 S4->S5 Triketopiperazine Formation Gliocladin_C_S This compound S5->Gliocladin_C_S Deprotection Boc_Trp N-Boc-L-Trp M1 M1 Boc_Trp->M1 Diketopiperazine Formation M2 M2 M1->M2 Bromocyclization M3 M3 M2->M3 Friedel-Crafts Alkylation M4 M4 M3->M4 Dihydroxylation Gliocladin_C_M This compound M4->Gliocladin_C_M Further Steps

References

Validation of Gliocladin C's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gliocladin C, a natural compound of interest, has demonstrated cytotoxic effects against various cancer cell lines. However, a comprehensive understanding of its precise mechanism of action, particularly concerning its influence on key signaling pathways and the induction of apoptosis, remains an active area of investigation. This guide aims to provide a comparative overview of the current, albeit limited, understanding of this compound's activity and presents standardized experimental protocols to facilitate further research and validation across different cell lines.

Core Concepts in this compound Research: Cytotoxicity and Apoptosis

Initial studies have pointed towards the ability of this compound to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial area of study, as the targeted induction of apoptosis is a hallmark of many successful cancer therapies. The balance between pro-apoptotic proteins (such as Bax) and anti-apoptotic proteins (such as Bcl-2) is a critical determinant of a cell's fate. A shift in this balance towards a higher Bax/Bcl-2 ratio is a common indicator of apoptosis induction.

Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key player in cancer cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is observed in a wide range of cancers and is associated with tumor progression and resistance to therapy. Therefore, the potential of this compound to inhibit this pathway is of significant interest.

Due to the nascent stage of research on this compound's specific molecular interactions, direct comparative data with other well-established compounds is not yet available in the public domain. The following sections provide a framework for generating such crucial data.

Proposed Experimental Framework for Validation

To rigorously validate and compare the mechanism of action of this compound across different cancer cell lines, a standardized set of experiments is essential.

Data Presentation: A Template for Comparative Analysis

To facilitate clear and objective comparison, all quantitative data from the proposed experiments should be summarized in structured tables. Below are template tables for organizing cytotoxicity and apoptosis data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM) at 24hThis compound IC50 (µM) at 48hDoxorubicin IC50 (µM) at 48h (Reference)
MCF-7 Breast AdenocarcinomaData to be generatedData to be generatedReference value
HeLa Cervical CarcinomaData to be generatedData to be generatedReference value
A549 Lung CarcinomaData to be generatedData to be generatedReference value
Jurkat T-cell LeukemiaData to be generatedData to be generatedReference value

Table 2: Effect of this compound on Apoptotic Markers

Cell LineTreatment (Concentration, Time)% Apoptotic Cells (Annexin V Assay)Bax/Bcl-2 Protein Expression Ratio (Western Blot)
MCF-7 This compound (IC50, 48h)Data to be generatedData to be generated
HeLa This compound (IC50, 48h)Data to be generatedData to be generated
A549 This compound (IC50, 48h)Data to be generatedData to be generated
Jurkat This compound (IC50, 48h)Data to be generatedData to be generated

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat)

  • Complete culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24 and 48 hours. Include a positive control (Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blot Analysis for Apoptotic and STAT3 Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and the STAT3 signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-STAT3, anti-p-STAT3 (Tyr705), anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound at the determined IC50 concentration for 48 hours.

  • Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control (GAPDH).

Visualizing the Pathways: A Hypothetical Framework

While specific experimental data for this compound is pending, the following diagrams illustrate the potential signaling pathways that could be investigated.

G cluster_0 This compound Treatment cluster_1 Cellular Response Gliocladin_C Gliocladin_C STAT3 STAT3 Gliocladin_C->STAT3 Inhibition ? Bax Bax Gliocladin_C->Bax Upregulation ? pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 pSTAT3->Bcl2 Upregulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Induction G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis A Seed Cancer Cell Lines B Treat with This compound A->B C Cell Viability (MTT Assay) B->C D Protein Extraction & Western Blot B->D E Determine IC50 C->E F Quantify Protein Expression D->F

Uncharted Territory: The Cellular Targets and Cross-Reactivity of Gliocladin C Remain Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite its recognized cytotoxic activity against P-388 lymphocytic leukemia cell lines, detailed studies elucidating the specific cellular targets and the broader cross-reactivity profile of the natural product Gliocladin C are not currently available in the public scientific literature. Extensive searches for a primary cellular target, binding partners, or comprehensive selectivity profiling, such as kinome scans, have yielded no specific data. The existing body of research predominantly focuses on the elegant total synthesis of this complex molecule.[1][2]

This absence of target identification and cross-reactivity data means that a direct comparison guide detailing this compound's performance against other cellular targets, as requested, cannot be constructed at this time. Such a guide would require quantitative data from binding or enzymatic assays against a panel of proteins to assess selectivity and potential off-target effects.

However, to aid researchers and drug development professionals in the future investigation of this compound or similar compounds, this document provides a comprehensive template for a cross-reactivity comparison guide. This includes detailed experimental protocols for key assays used in target identification and selectivity profiling, along with the requisite data presentation formats and visualizations.

Hypothetical Comparison of Kinase Inhibition Profiles

To illustrate the format of a comparative analysis, the following table presents a hypothetical kinase inhibition profile for this compound against a panel of selected kinases. It is crucial to note that this data is purely illustrative and not based on experimental results for this compound.

Target KinaseThis compound IC50 (nM)Compound X IC50 (nM)Compound Y IC50 (nM)
Primary Target A 15 10 25
Kinase B250500150
Kinase C>10,0001,200>10,000
Kinase D800>10,0002,000
Kinase E1,5008,0005,000

Experimental Protocols

Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of the kinase solution to each well of a 384-well plate.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify direct binding of a compound to its target in a cellular environment.

Materials:

  • Cultured cells (e.g., P-388 lymphocytic leukemia cells)

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)

  • Antibody specific to the putative target protein

Procedure:

  • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at different temperatures for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated protein by centrifugation.

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • Binding of this compound to its target protein will increase the protein's thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis start Start dilutions Prepare Compound Dilutions start->dilutions add_compound Add Compound dilutions->add_compound add_kinase Add Kinase incubate1 Incubate (15 min) add_compound->incubate1 add_substrate_atp Add Substrate & ATP incubate1->add_substrate_atp incubate2 Incubate (60 min) add_substrate_atp->incubate2 add_detection Add Detection Reagent incubate2->add_detection read_plate Measure Luminescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition ic50 Determine IC50 calc_inhibition->ic50 end End ic50->end

cetsa_workflow cell_culture Culture Cells treatment Treat with this compound or Vehicle cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Aliquots at Different Temperatures aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble Fraction lyse->centrifuge western_blot Analyze Soluble Fraction by Western Blot centrifuge->western_blot analyze Analyze Protein Thermal Stability western_blot->analyze

Signaling Pathway (Hypothetical)

As the cellular target of this compound is unknown, the following diagram depicts a generic kinase signaling pathway that is often implicated in cancer cell proliferation and survival. This serves as an example of how such a pathway would be visualized.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gliocladin_C This compound (Hypothetical Inhibition) Gliocladin_C->MEK Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The antibacterial activity of epidithiodiketopiperazine (ETP) and related indole alkaloids is largely attributed to the presence of a reactive disulfide bridge. This functional group is crucial for their mechanism of action, which involves the generation of reactive oxygen species (ROS) and the inhibition of essential bacterial enzymes. Gliotoxin and bionectins A and B, which possess this disulfide bridge, exhibit potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Conversely, derivatives lacking this feature, such as bionectin C and bis(methylthio)gliotoxin, show a significant reduction or complete loss of antibacterial efficacy.

Data on Antibacterial Activity

The following table summarizes the available quantitative data on the antibacterial activity of Gliocladin C-related alkaloids.

CompoundTarget OrganismMIC (µg/mL)Reference
Gliotoxin Salmonella enterica serovar TyphimuriumIC50 ~0.65 (2 µM)[2]
Staphylococcus aureus (MRSA)1.0
bis(dethio)bis(methylthio)gliotoxin (BDMG) Staphylococcus aureus (MRSA)31.2
dehydroxybisdethiobis(methylthio)gliotoxin Staphylococcus aureus (MRSA)31.2
Bionectin A Staphylococcus aureus (MRSA & QRSA)10-30
Bionectin B Staphylococcus aureus (MRSA & QRSA)10-30
Bionectin C Staphylococcus aureus>100
This compound Not ReportedNot Reported[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing antibacterial activity. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a commonly used method for this purpose.

Broth Microdilution Method for Staphylococcus aureus

1. Preparation of Materials:

  • Bacterial Strain: A pure, overnight culture of Staphylococcus aureus grown on a suitable agar medium (e.g., Tryptic Soy Agar).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Test Compounds: Stock solutions of the alkaloids prepared in a suitable solvent (e.g., DMSO).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Several colonies of S. aureus are transferred to a tube of sterile saline.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The test alkaloids are serially diluted in CAMHB in the 96-well plate to achieve a range of concentrations.
  • The prepared bacterial inoculum is added to each well containing the diluted compounds.
  • Positive (broth and bacteria without compound) and negative (broth only) controls are included on each plate.
  • The plates are incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for MIC determination.

Mechanism_of_Action cluster_compound ETP Alkaloid (e.g., Gliotoxin) cluster_cellular_effects Bacterial Cell Disulfide Bridge Disulfide Bridge ROS Generation ROS Generation Disulfide Bridge->ROS Generation Redox Cycling Enzyme Inhibition Enzyme Inhibition Disulfide Bridge->Enzyme Inhibition Thiol Interaction (e.g., with Cysteine residues, Zinc finger proteins) DNA Damage DNA Damage ROS Generation->DNA Damage Cell Death Cell Death Enzyme Inhibition->Cell Death DNA Damage->Cell Death

Caption: Proposed antibacterial mechanism.

Conclusion

While this compound is a structurally intriguing molecule with established cytotoxic properties, its potential as an antibacterial agent remains to be elucidated through specific experimental studies. However, the potent antibacterial activity of the related epidithiodiketopiperazine alkaloids, gliotoxin and the bionectins, highlights the promise of this chemical class for the development of novel antimicrobial agents. The crucial role of the disulfide bridge in their activity suggests that future research and drug design efforts should focus on preserving or mimicking this key structural feature to optimize antibacterial efficacy. Further investigation into the specific bacterial targets and resistance mechanisms will be vital for the clinical translation of these promising natural products.

References

A Comparative Guide to the In Vitro Efficacy of Gliocladin C Versus Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer efficacy of Gliocladin C against well-established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. The objective is to present available data on their cytotoxic activities, mechanisms of action, and effects on key cellular processes, thereby offering a valuable resource for researchers in oncology and drug discovery.

Executive Summary

This compound, a natural compound, has demonstrated cytotoxic effects against a limited number of cancer cell lines in preliminary studies. However, a comprehensive understanding of its in vitro efficacy across a broad spectrum of cancer types and its precise molecular mechanisms remains to be fully elucidated. In contrast, Doxorubicin, Paclitaxel, and Cisplatin are well-characterized anticancer drugs with extensive data on their potency, mechanisms of action, and impact on cellular signaling pathways. This guide summarizes the currently available data to facilitate a comparative assessment and to highlight areas requiring further investigation for this compound.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and the established anticancer drugs across various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, assay duration, and specific laboratory protocols.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeExposure Time (h)IC50 (µM)Assay
K562Chronic Myelogenous Leukemia48Not specifiedMTT
HT-29Colorectal Adenocarcinoma48Not specifiedMTT
HepG2Hepatocellular Carcinoma486.51[1]MTT

Note: Specific IC50 values for K562 and HT-29 were not available in the provided search results, though anticancer activity was reported.

Table 2: In Vitro Cytotoxicity of Doxorubicin against Various Cancer Cell Lines (Illustrative Examples)

Cell LineCancer TypeExposure Time (h)IC50 (µM)Assay
BFTC-905Bladder Cancer242.3[2]MTT
MCF-7Breast Cancer242.5[2]MTT
M21Melanoma242.8[2]MTT
HeLaCervical Cancer242.9[2]MTT
UMUC-3Bladder Cancer245.1[2]MTT
HepG2Hepatocellular Carcinoma2412.2[2]MTT
TCCSUPBladder Cancer2412.6[2]MTT
A549Lung Cancer24>20[2]MTT
Huh7Hepatocellular Carcinoma24>20[2]MTT
VMCUB-1Bladder Cancer24>20[2]MTT

Table 3: In Vitro Cytotoxicity of Paclitaxel against Various Cancer Cell Lines (Illustrative Examples)

Cell LineCancer TypeExposure Time (h)IC50 (nM)Assay
Ovarian Carcinoma Cell Lines (7 lines)Ovarian CancerNot Specified0.4 - 3.4[3]Clonogenic Assay
Various Human Tumors (8 cell lines)Various242.5 - 7.5[4]Not Specified
MKN45 (Paclitaxel-spirulina nanoparticles)Gastric CancerNot Specified11.07 ± 0.97Not Specified
MKN45 (Free Paclitaxel)Gastric CancerNot Specified18.50 ± 1.35Not Specified
NSCLC Cell Lines (14 lines)Non-Small Cell Lung Cancer1200.027 (median)Tetrazolium-based
SCLC Cell Lines (14 lines)Small Cell Lung Cancer1205.0 (median)Tetrazolium-based

Table 4: In Vitro Cytotoxicity of Cisplatin against Various Cancer Cell Lines (Illustrative Examples)

Cell LineCancer TypeExposure Time (h)IC50 (µM)Assay
Ovarian Carcinoma Cell Lines (7 lines)Ovarian CancerNot Specified0.1 - 0.45 (µg/ml)Clonogenic Assay
5637Bladder Cancer481.1[5]Not Specified
HT-1376Bladder Cancer482.75[5]Not Specified
A549Lung Cancer2410.91 ± 0.19[6]Not Specified
A549Lung Cancer487.49 ± 0.16[6]Not Specified

Mechanisms of Action and Signaling Pathways

This compound:

The precise molecular mechanism of action for this compound's anticancer activity is not yet well-defined in the available literature. Further research is required to identify its direct molecular targets and the signaling pathways it modulates to induce cancer cell death.

Established Anticancer Drugs:

The mechanisms of action for Doxorubicin, Paclitaxel, and Cisplatin are well-established and involve distinct cellular processes.

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription, ultimately leading to cell death.[5]

  • Paclitaxel: A member of the taxane family, Paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, leading to DNA damage and the activation of cellular repair mechanisms. If the damage is too severe, it triggers apoptosis.

The following diagrams illustrate the key signaling pathways affected by these established anticancer drugs.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's Mechanism of Action.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binding Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization G2_M_Arrest G2/M Arrest Microtubule_Stabilization->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Paclitaxel's Mechanism of Action.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding DNA_Crosslinks DNA Cross-links DNA->DNA_Crosslinks DNA_Damage_Response DNA Damage Response DNA_Crosslinks->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Cisplatin's Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro anticancer efficacy studies. Below are standard protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with varying drug concentrations A->B C Incubate for specified duration B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the membrane integrity.

Apoptosis_Assay_Workflow cluster_workflow Annexin V-FITC/PI Apoptosis Assay Workflow A Treat cells with test compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for Annexin V-FITC/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat cells with test compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G

Workflow for Cell Cycle Analysis using PI Staining.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

This guide consolidates the available in vitro efficacy data for this compound and compares it with the established anticancer drugs Doxorubicin, Paclitaxel, and Cisplatin. While this compound shows promise with demonstrated cytotoxic activity against some cancer cell lines, there is a clear need for more extensive research. Future studies should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 of this compound against a larger and more diverse panel of cancer cell lines, including those from breast, lung, prostate, and ovarian cancers.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Apoptosis and Cell Cycle Analysis: Conducting detailed experiments to understand how this compound induces cell death and affects cell cycle progression.

A more comprehensive understanding of this compound's anticancer properties will be crucial in determining its potential as a novel therapeutic agent. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

Head-to-head comparison of different catalytic systems for Gliocladin C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Gliocladin C, a marine alkaloid derived from fungi with notable cytotoxic properties, has been a significant challenge for synthetic chemists, spurring the development of innovative catalytic strategies. This guide provides a comparative analysis of distinct catalytic systems employed in the total synthesis of this complex natural product. The performance of various catalysts, ranging from photoredox catalysts to iron and rhodium complexes, will be evaluated based on experimental data from seminal publications in the field.

Catalyst Performance Comparison

The efficiency of different catalytic systems is paramount in achieving a high-yielding and stereoselective synthesis of this compound. The following table summarizes the key performance indicators for the primary catalytic transformations in the syntheses developed by the research groups of Stephenson, Overman, and Martin.

Catalytic StepResearch GroupCatalystCatalyst Loading (mol%)Reagents & ConditionsYield (%)
C3-C3' Indole Coupling Stephenson[Ru(bpy)₃Cl₂]1.0Bu₃N, Indole-2-carboxaldehyde, DMF, blue LEDs, 12 h82
Enantioselective Rearrangement Overman (2nd Gen.)Fu's (S)-(-)-4-pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron5.0Et₃N, 2,2,2-trichloro-1,1-dimethylethyl chloroformate, rt96
Friedel-Crafts Alkylation MartinNot explicitly catalyzed in the key C-C bond-forming step; relies on substrate activation-Indole, rt85 (of tertiary alcohol intermediate)
Decarbonylation Stephenson[Rh(CO)(Ph₃P)₂Cl]20dppp (44 mol%), DPPA, xylenes, 140 °C85
Mukaiyama Aldol Reaction Overman (1st Gen.)TiCl₄Stoichiometric2-siloxyindole, chiral aldehyde, CH₂Cl₂, -78 °C85

Synthetic Strategies and Workflows

The synthetic routes to this compound are distinguished by their approach to constructing the key quaternary carbon stereocenter and the formation of the intricate polycyclic core. The following diagrams illustrate the logical flow of three prominent synthetic strategies.

Stephenson_Synthesis A Boc-D-Tryptophan Methyl Ester B Bromopyrroloindoline A->B Bromocyclization C C3-C3' Coupled Product B->C [Ru(bpy)3Cl2] Photoredox Catalysis D Decarbonylated Intermediate C->D [Rh(CO)(Ph3P)2Cl] Decarbonylation E This compound D->E Triketopiperazine Formation Overman_Synthesis A 3-Hydroxy-3,3'- biindolin-2-one B Prochiral Indolyl Carbonate A->B Acylation C 3,3-Disubstituted Oxindole B->C Fu's Iron Catalyst Steglich-type Rearrangement D Tetracyclic Core C->D Cyclization E This compound D->E Final Steps Martin_Synthesis A Isatin Derivative B Tertiary Alcohol A->B Nucleophilic Addition of Diketopiperazine C Quaternary Center Intermediate B->C Friedel-Crafts Alkylation D Hexahydropyrrolo[2,3-b]indole Diketopiperazine C->D Reduction & Cyclization E This compound D->E Final Steps

Validating the Absolute Configuration of Synthetic (+)-Gliocladin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective total synthesis of complex natural products is a cornerstone of modern organic chemistry, providing access to significant quantities of these molecules for further biological evaluation. A critical step in this process is the rigorous validation of the absolute configuration of the synthetic compound to ensure it is identical to the naturally occurring enantiomer. This guide provides a comparative overview of the methods used to validate the absolute configuration of synthetic (+)-Gliocladin C, a fungal-derived marine alkaloid with a rare trioxopiperazine fragment.

Comparative Analysis of Physicochemical Properties

The primary method for validating the absolute configuration of synthetic (+)-Gliocladin C involves comparing its physicochemical properties with those of the natural product. Optical rotation and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for this purpose.

PropertySynthetic (+)-Gliocladin CNatural (+)-Gliocladin CReference
Optical Rotation [α]²³_D_ +116 (c 0.02, CHCl₃)[α]D +131 (c 0.07, CHCl₃)[1]
[α]²³_D_ +127 (c 0.23, pyridine)Not Reported in Pyridine[2]
[α]²³_D_ +113 (c 0.0093, CHCl₃)[α]¹⁶_D_ +131.4 (c 0.07, CHCl₃)[2]
¹H NMR Data consistent with natural productData consistent with synthetic product[1]
¹³C NMR Data consistent with natural productData consistent with synthetic product[1]

Note: Minor variations in optical rotation values can be attributed to differences in concentration, solvent, and temperature during measurement.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of experimental results. The following are the key experimental protocols used in the validation of synthetic (+)-Gliocladin C's absolute configuration.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To compare the chemical environment of each proton and carbon atom in the synthetic molecule with that of the natural product. An identical NMR spectrum is strong evidence of identical molecular structure.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a small sample (typically 1-5 mg) of synthetic (+)-Gliocladin C in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the synthetic sample's spectra are compared with the reported data for the natural product.

2. Optical Rotation

  • Objective: To measure the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of rotation are characteristic of a specific enantiomer.

  • Instrumentation: A polarimeter.

  • Sample Preparation:

    • Accurately weigh a sample of synthetic (+)-Gliocladin C.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform or pyridine) to a specific concentration (c), typically expressed in g/100 mL.

  • Data Acquisition:

    • Calibrate the polarimeter with a blank solvent.

    • Place the sample cell containing the solution in the polarimeter.

    • Measure the angle of rotation (α).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length of the cell in decimeters. The temperature (T) and the wavelength of the light source (D-line of sodium, 589 nm) are also recorded.

  • Data Analysis: The calculated specific rotation of the synthetic sample is compared with the value reported for the natural product. The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory).

3. Single-Crystal X-ray Diffraction

  • Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, which unequivocally establishes the relative and absolute configuration of the molecule.

  • Instrumentation: An X-ray diffractometer.

  • Sample Preparation:

    • Grow single crystals of the synthetic compound or a suitable crystalline derivative. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Acquisition:

    • Mount a suitable single crystal on the diffractometer.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Data Analysis:

    • The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal.

    • The atomic positions are determined from the electron density map, and the structure is refined.

    • For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration. The first total synthesis of (+)-Gliocladin C established its absolute configuration through this method on a synthetic precursor.[1] A second-generation synthesis confirmed the constitution and relative configuration of synthetic (+)-Gliocladin C itself via single-crystal X-ray diffraction.[2]

Workflow for Validating Absolute Configuration

The following diagram illustrates the logical workflow for validating the absolute configuration of synthetic (+)-Gliocladin C.

G cluster_synthesis Synthesis cluster_validation Validation cluster_comparison Comparison with Natural Product Data cluster_conclusion Conclusion Total_Synthesis Total Synthesis of (+)-Gliocladin C Purification Purification of Synthetic Product Total_Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Spectroscopy Optical_Rotation Optical Rotation Purification->Optical_Rotation X_Ray_Crystallography Single-Crystal X-ray Diffraction Purification->X_Ray_Crystallography Compare_NMR Compare NMR Data NMR_Spectroscopy->Compare_NMR Compare_Rotation Compare Optical Rotation Optical_Rotation->Compare_Rotation Compare_Xray Confirm Relative and Absolute Configuration X_Ray_Crystallography->Compare_Xray Absolute_Configuration_Confirmed Absolute Configuration Validated Compare_NMR->Absolute_Configuration_Confirmed Compare_Rotation->Absolute_Configuration_Confirmed Compare_Xray->Absolute_Configuration_Confirmed

Caption: Workflow for the validation of synthetic (+)-Gliocladin C's absolute configuration.

Alternative Approaches and Future Perspectives

While the described methods are the gold standard, other techniques can also be employed for determining the absolute configuration of chiral molecules. These include:

  • Electronic Circular Dichroism (ECD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be compared with theoretical calculations to determine the absolute configuration.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: Similar to ECD, VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the molecule.

  • Chiral Derivatization: Reacting the molecule with a chiral derivatizing agent of known absolute configuration can lead to diastereomers that are distinguishable by NMR or chromatography, allowing for the determination of the original molecule's absolute configuration.

The successful validation of synthetic (+)-Gliocladin C's absolute configuration through a combination of spectroscopic and crystallographic methods provides a high degree of confidence in the enantioselective synthetic route. These validation techniques are essential for ensuring the chemical and biological integrity of synthetic natural products intended for use in research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of Gliocladin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the cytotoxic nature of Gliocladin C, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) to prevent exposure. This includes, but is not limited to, double gloving, a disposable gown, and eye protection. All manipulations of solid or concentrated forms of this compound should be performed in a certified chemical fume hood or a biological safety cabinet.

Waste Segregation and Container Management

Proper segregation of waste is the first critical step in the disposal process. Do not mix this compound waste with non-hazardous trash.

Table 1: this compound Waste Streams and Container Requirements

Waste TypeContainer SpecificationLabeling Requirement
Solid Waste (Contaminated labware, gloves, bench paper, etc.)Puncture-resistant, leak-proof container with a secure lid. Lined with a yellow chemotherapy waste bag."Cytotoxic Waste for Incineration"
Liquid Waste (Aqueous and solvent-based solutions)Chemically compatible, shatter-resistant container with a secure, sealing cap. Use secondary containment."Hazardous Waste: this compound in [Solvent]" and appropriate hazard pictograms.
Sharps Waste (Needles, scalpels, contaminated glass)Puncture-proof sharps container specifically designated for cytotoxic sharps."Cytotoxic Sharps"

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final removal from the laboratory.

1. Decontamination of Working Surfaces:

2. Management of Solid Waste:

  • Place all contaminated solid materials directly into the designated cytotoxic waste container.

  • Once the container is three-quarters full, securely close the inner bag and then seal the outer container.

  • Store the sealed container in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.

3. Management of Liquid Waste:

  • Collect all liquid waste containing this compound in the appropriate hazardous waste container.

  • Do not fill the container beyond 90% capacity to prevent spills.

  • Keep the container tightly sealed when not in use.

  • Store in a well-ventilated, designated satellite accumulation area, within secondary containment.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of according to institutional policies, which may still require it to be treated as hazardous waste.

5. Final Disposal:

  • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active compound.

Experimental Workflow for Waste Handling

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Workflow for this compound Waste Disposal A Generation of this compound Waste B Segregate Waste Streams (Solid, Liquid, Sharps) A->B C1 Solid Waste in Yellow Cytotoxic Bag/Container B->C1 C2 Liquid Waste in Labeled Hazardous Waste Container B->C2 C3 Sharps in Puncture-Proof Cytotoxic Sharps Container B->C3 D Store in Designated Satellite Accumulation Area C1->D C2->D C3->D E Arrange for Pickup by Licensed Hazardous Waste Vendor D->E F Final Disposal via High-Temperature Incineration E->F

References

Safeguarding Researchers: A Comprehensive Guide to Handling Gliocladin C

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel and drug development professionals, ensuring safety during the handling of potent compounds like Gliocladin C is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the primary defense against exposure to potentially cytotoxic compounds such as this compound.[1] All personnel must be trained in the proper donning and doffing of PPE.

Recommended PPE for Handling this compound

SituationGlovesGownEye/Face ProtectionRespiratory ProtectionOther
Low Concentration / Small Scale (e.g., analytical standards) 2 pairs of chemotherapy-rated, powder-free gloves (ASTM D6978-05).[1][2]Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[1][2]Safety glasses with side shields.Not generally required if handled in a certified chemical fume hood.Lab coat, closed-toe shoes.[3][4]
High Concentration / Large Scale (e.g., synthesis, purification) 2 pairs of chemotherapy-rated, powder-free gloves (ASTM D6978-05).[1][2]Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[1][2]Full-face shield or goggles in conjunction with a fluid-resistant mask.[1][2][5]Fit-tested N95 or higher respirator, especially if there is a risk of aerosol or powder generation.[2]Cap, shoe covers.[1]
Spill Cleanup 2 pairs of industrial-thickness (>0.45mm) gloves (e.g., latex, neoprene, nitrile).[5]Impermeable gown or coveralls.[6]Full-face shield and goggles.[5]Fit-tested N95 or higher respirator.[7]Disposable shoe covers.[4]
Waste Disposal 2 pairs of chemotherapy-rated, powder-free gloves.[1][2]Disposable gown.[2]Safety glasses with side shields.Not generally required if waste is properly contained.Lab coat, closed-toe shoes.[3][4]

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect packages for any signs of damage or leakage upon arrival.

  • Wear a single pair of gloves and a lab coat when unpacking.

  • If any contamination is suspected, move the package to a chemical fume hood for opening.

Preparation and Handling:

  • All handling of this compound, including weighing and dilutions, should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.

  • Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Utilize dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, decontaminate equipment thoroughly after use.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be a designated, well-ventilated, and restricted-access location.

  • Follow the manufacturer's recommendations for specific storage temperatures.

Spill Management

Prompt and proper management of a this compound spill is crucial to prevent exposure and environmental contamination.[5] A cytotoxic drug spill kit should be readily available in all areas where the compound is handled.[5]

Immediate Actions in Case of a Spill:

  • Alert others in the immediate vicinity and restrict access to the area.

  • Remove any contaminated clothing immediately and wash exposed skin with soap and water for at least 15 minutes.

  • Don appropriate PPE from the spill kit before attempting to clean the spill.[5][7]

The following diagram outlines the general workflow for cleaning up a this compound spill:

Spill_Cleanup_Workflow cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal A Spill Occurs B Alert Personnel & Secure Area A->B C Don Appropriate PPE (2 pairs gloves, gown, face shield, respirator) B->C D Cover spill with absorbent pads from spill kit C->D E Carefully collect contaminated materials into cytotoxic waste bags D->E F Clean spill area with appropriate decontaminating solution E->F G Place all used PPE and cleaning materials into waste bags F->G H Seal and label cytotoxic waste for disposal G->H

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.